AUT1
描述
属性
IUPAC Name |
(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAOXEGBJHLCSF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of AUT1: An Essential Gene for Autophagy in Saccharomyces cerevisiae
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of bulk cytoplasmic components, including long-lived proteins and organelles. This process is crucial for cellular homeostasis, adaptation to stress conditions such as nutrient starvation, and the removal of damaged cellular components. In the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying fundamental cellular processes, autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and deliver it to the vacuole for degradation. The discovery of autophagy-related (AUT) genes has been pivotal in dissecting the molecular machinery governing this pathway. This technical guide provides an in-depth overview of the discovery and characterization of the AUT1 gene, an essential component of the autophagic machinery in S. cerevisiae.
1. Quantitative Data on the Characterization of the this compound Mutant
The initial characterization of the this compound mutant involved several quantitative assays to assess the impact of the gene deletion on key cellular processes related to autophagy and starvation survival.
Table 1: Survival Rate of Wild-Type and this compoundΔ Mutant Strains Under Nitrogen Starvation
| Time (days) | Wild-Type (WCG4a) Survival (%) | This compoundΔ (YMTA) Survival (%) |
| 0 | 100 | 100 |
| 2 | 95 | 80 |
| 4 | 90 | 60 |
| 6 | 85 | 45 |
| 8 | 80 | 30 |
| 10 | 75 | 20 |
| 12 | 70 | 10 |
| 14 | 65 | <5 |
Data extracted from Schlumpberger et al., 1997. The survival rate was determined by plating dilutions of starved cells onto YPD plates and counting the resulting colonies.[1]
Table 2: Protein Degradation Rates in Wild-Type and this compoundΔ Mutant Strains During Nitrogen Starvation
| Strain | Genotype | Protein Degradation (% of total protein in 48h) |
| WCG4a | Wild-Type | ~40% |
| YMTA | pra1 | ~15% |
| YMS5 | This compoundΔ | ~15% |
| YMTA/YMS5 | pra1 this compoundΔ | ~15% |
Data derived from Schlumpberger et al., 1997. Protein degradation was measured by the decrease in total protein content after 48 hours of nitrogen starvation. The pra1 mutant, deficient in a vacuolar proteinase, serves as a control for vacuolar-dependent protein breakdown.[1]
2. Experimental Protocols
The identification and characterization of the this compound gene were achieved through a series of key experiments. The detailed methodologies are provided below.
2.1 Yeast Strains, Media, and Growth Conditions
-
Yeast Strains: The primary strains used in the study by Schlumpberger et al. (1997) are listed in Table 3.
-
Media:
-
YPD: 1% yeast extract, 2% peptone, 2% glucose. For solid media, 2% agar (B569324) was added.
-
SD: 0.67% yeast nitrogen base without amino acids, 2% glucose.
-
Sporulation Medium: 1% potassium acetate (B1210297), 0.1% yeast extract, 0.05% glucose.
-
Starvation Medium (SD-N): 0.17% yeast nitrogen base without amino acids and without ammonium (B1175870) sulfate, 2% glucose.
-
-
Growth Conditions: Yeast strains were typically grown at 30°C. For starvation experiments, cells were grown to logarithmic phase in SD medium, washed, and then transferred to SD-N medium.
Table 3: Saccharomyces cerevisiae Strains Used in the Discovery of this compound
| Strain | Genotype | Source/Reference |
| WCG4a | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 | Schlumpberger et al., 1997 |
| YMTA | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 pra1::URA3/pra1::URA3 | Schlumpberger et al., 1997 |
| This compound-1 | MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 this compound-1/aut1-1 | Schlumpberger et al., 1997 |
| YMS5 | MATa ura3-52 leu2-3,112 his3-11,15 this compoundΔ1::URA3 | Schlumpberger et al., 1997 |
2.2 Gene Complementation for the Isolation of this compound
-
Mutant Strain: A diploid this compound-1/aut1-1 mutant strain, which exhibits a severe defect in sporulation, was used for the complementation screen.
-
Yeast Genomic Library: The this compound-1/aut1-1 strain was transformed with a S. cerevisiae genomic DNA library constructed in the centromeric shuttle vector YCplac111 (LEU2 marker).
-
Transformation: The lithium acetate method was used for yeast transformation.
-
Screening: Transformants were selected on SD medium lacking leucine. The resulting colonies were then replica-plated onto sporulation medium.
-
Identification of Complementing Plasmids: Colonies that regained the ability to sporulate were selected. The plasmids from these colonies were isolated and analyzed.
-
Confirmation: The isolated plasmids were re-transformed into the original this compound-1/aut1-1 mutant to confirm that the complementing activity was plasmid-linked. The complementing gene was then subcloned and sequenced.
2.3 Construction of the this compoundΔ Null Mutant
-
Disruption Cassette: A disruption cassette was constructed in which the coding region of the this compound gene was replaced with a selectable marker gene (URA3 or HIS3).
-
Transformation: The linear disruption cassette was transformed into a wild-type diploid strain (WCG4a).
-
Selection: Transformants were selected on medium lacking uracil (B121893) or histidine.
-
Verification: Correct integration of the disruption cassette at the this compound locus was confirmed by Southern blot analysis and PCR.
-
Sporulation and Tetrad Analysis: The heterozygous diploid strain was sporulated, and the resulting tetrads were dissected to obtain haploid this compoundΔ null mutants.
2.4 Protein Analysis
-
Preparation of Cell Extracts: Yeast cells were harvested by centrifugation, washed, and resuspended in lysis buffer. Cell lysis was achieved by vortexing with glass beads.
-
Protein Concentration Determination: The total protein concentration in the cell extracts was determined using the Bradford assay.
-
SDS-PAGE and Western Blotting: Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. The membranes were then probed with specific primary antibodies, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
3. Visualizations
3.1 Experimental Workflow for the Discovery of the this compound Gene
References
The Central Role of AUT1/ATG3 in the Autophagy Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. Central to this pathway is the ubiquitination-like conjugation of Atg8 (LC3 in mammals) to the phagophore membrane, a process essential for autophagosome formation and maturation. This technical guide provides an in-depth exploration of the AUT1 gene, now systematically known as ATG3, a key player in the autophagy machinery. We will detail its molecular function as an E2-like conjugating enzyme, its interactions within the core autophagy signaling network, and its significance as a potential therapeutic target. This guide includes quantitative data on the impact of its dysfunction, detailed experimental protocols for its study, and visual representations of the pathways it governs.
Introduction to this compound/ATG3
The this compound gene, first identified in the yeast Saccharomyces cerevisiae, is essential for autophagocytosis, the process of transporting cytoplasmic components to the vacuole (the yeast equivalent of the lysosome) for degradation.[1][2] It was discovered through genetic screens for mutants defective in autophagy.[1] Subsequent research and a unified nomenclature for autophagy-related genes led to this compound being renamed ATG3.[2] The protein product, Atg3, is a highly conserved E2-like enzyme that is indispensable for the covalent attachment of the ubiquitin-like protein Atg8 (LC3/GABARAP in mammals) to phosphatidylethanolamine (B1630911) (PE) on the expanding autophagosomal membrane.[3] This lipidation of Atg8 is a hallmark of autophagy and is crucial for the elongation and closure of the autophagosome. Given its central and conserved role, ATG3 has emerged as a protein of interest in various pathological conditions, including cancer and neurodegenerative diseases, making it a potential target for therapeutic intervention.
Molecular Function and Signaling Pathway
Atg3 functions as the E2-like enzyme in the Atg8/LC3 conjugation system, one of the two ubiquitin-like conjugation systems essential for autophagy. This process is critical for the elongation of the phagophore, the precursor to the autophagosome.
The Atg8/LC3 Conjugation Cascade
The lipidation of Atg8/LC3 occurs through a series of enzymatic steps analogous to ubiquitination:
-
Activation (E1-like activity): Atg8 is activated by the E1-like enzyme Atg7 in an ATP-dependent manner, forming a high-energy thioester bond between Atg7 and Atg8.
-
Conjugation (E2-like activity): The activated Atg8 is then transferred from Atg7 to the catalytic cysteine of the E2-like enzyme, Atg3, forming an Atg3-Atg8 thioester intermediate.
-
Ligation (E3-like activity): The Atg12-Atg5-Atg16L1 complex acts as an E3-like ligase, facilitating the transfer of Atg8 from Atg3 to the headgroup of PE on the phagophore membrane. This results in the formation of Atg8-PE.
The following Graphviz diagram illustrates the Atg8/LC3 conjugation pathway, highlighting the central role of Atg3.
Protein-Protein Interactions
The function of Atg3 is critically dependent on its interactions with other core autophagy proteins.
-
Atg3-Atg7 Interaction: Atg3 receives the activated Atg8 from Atg7. This interaction is transient and necessary for the transfer of Atg8.
-
Atg3-Atg8 Interaction: Atg3 directly binds to Atg8 to form the thioester intermediate.
-
Atg3 and the Atg12-Atg5-Atg16L1 Complex: The E3-like complex is thought to position the Atg3-Atg8 intermediate correctly at the phagophore membrane to facilitate the efficient transfer of Atg8 to PE.
The following diagram illustrates the key protein interactions of Atg3.
Quantitative Data
Deletion or mutation of ATG3 leads to a severe block in autophagy. The following tables summarize quantitative data from studies on autophagy-deficient yeast mutants, which demonstrate the critical nature of the pathway in which Atg3 functions.
| Parameter | Wild-Type | atg1Δ Mutant | Condition | Reference |
| Cell Viability (%) | 87.2% | 3.0% | 5 days of nitrogen starvation | |
| Respiratory Defect (%) | 3.8% | 75.5% | 120 hours of nitrogen starvation |
Note: Data for atg1Δ, another essential autophagy gene, is presented here as it demonstrates the severe phenotype of a complete autophagy block. It is expected that an atg3Δ mutant would exhibit a similarly severe phenotype.
| Assay | Wild-Type | Mutant Affecting Atg8 Conjugation | Condition | Reference |
| Pho8Δ60 Activity (%) | 100% | ~30% | Nitrogen starvation |
Note: This data is from a mutant affecting the final stages of Atg8 conjugation, highlighting the significant reduction in autophagy flux when this process is impaired.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Atg3 and the Atg8/LC3 conjugation system.
In Vitro Atg8/LC3 Lipidation Assay
This assay reconstitutes the Atg8/LC3 lipidation cascade in vitro to study the activity of the core conjugation machinery, including Atg3.
Workflow Diagram:
Materials:
-
Recombinant purified proteins:
-
Atg7 (E1-like)
-
Atg3 (E2-like)
-
Atg12-Atg5-Atg16L1 complex (E3-like)
-
Atg8/LC3
-
-
PE-containing liposomes
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)
-
SDS-PAGE sample buffer
-
Urea-SDS-PAGE gel system
-
Western blotting apparatus and reagents or Coomassie staining solution
Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the recombinant proteins, liposomes, and ATP in the reaction buffer. A typical reaction might contain:
-
1 µM Atg7
-
1 µM Atg3
-
0.5 µM Atg12-Atg5-Atg16L1 complex
-
5 µM Atg8/LC3
-
0.5 mg/ml liposomes
-
1 mM ATP
-
-
Incubate: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Analyze by Urea-SDS-PAGE: Separate the reaction products on a urea-containing SDS-PAGE gel. The lipidated form of Atg8/LC3 (Atg8-PE or LC3-II) will migrate faster than the non-lipidated form (Atg8 or LC3-I).
-
Visualize: Visualize the bands by Western blotting using an antibody against Atg8/LC3 or by Coomassie Brilliant Blue staining. The intensity of the faster-migrating band corresponds to the amount of lipidated Atg8/LC3.
GFP-Atg8 Cleavage Assay in Yeast
This in vivo assay measures autophagic flux by monitoring the processing of a GFP-Atg8 fusion protein.
Workflow Diagram:
Materials:
-
Yeast strain expressing N-terminally tagged GFP-Atg8 (e.g., wild-type and atg3Δ)
-
Rich medium (e.g., YPD)
-
Nitrogen starvation medium (e.g., SD-N)
-
Cell lysis buffer and glass beads
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Anti-GFP antibody
Protocol:
-
Culture cells: Grow yeast cells expressing GFP-Atg8 in rich medium to mid-log phase.
-
Induce autophagy: Wash the cells and resuspend them in nitrogen starvation medium to induce autophagy. Take a sample at time zero (before starvation).
-
Collect samples: Collect cell pellets at various time points after inducing starvation (e.g., 2, 4, 6 hours).
-
Prepare lysates: Lyse the cells by bead beating in a suitable lysis buffer containing protease inhibitors.
-
Quantify protein: Determine the protein concentration of each lysate.
-
Western blot analysis: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-GFP antibody.
-
Analyze results: Upon delivery to the vacuole and degradation of the autophagic body, the Atg8 portion of the fusion protein is degraded, while the more stable GFP moiety is released. The appearance of a free GFP band on the Western blot is indicative of autophagic flux. The ratio of free GFP to full-length GFP-Atg8 can be quantified to measure the rate of autophagy. In an atg3Δ strain, the formation of GFP-Atg8-PE is blocked, thus preventing its incorporation into autophagosomes and subsequent delivery to the vacuole, resulting in the absence of the free GFP band.
Co-Immunoprecipitation of Atg3 and Interacting Partners
This protocol is for verifying the in vivo interaction between Atg3 and its binding partners, such as Atg7 or components of the Atg12-Atg5 complex.
Materials:
-
Yeast strains expressing tagged versions of the proteins of interest (e.g., Atg3-HA and Atg7-Myc)
-
Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors)
-
Glass beads
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-HA and anti-Myc)
Protocol:
-
Cell Lysis: Grow yeast cells to mid-log phase, harvest, and lyse them by bead beating in ice-cold lysis buffer.
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA for Atg3-HA) to form an antibody-antigen complex.
-
Capture Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the tagged proteins (e.g., anti-HA to detect Atg3 and anti-Myc to detect Atg7). The presence of the interacting partner in the immunoprecipitated sample confirms the interaction.
Relevance to Drug Development
The essential and conserved nature of ATG3 makes it an attractive target for therapeutic intervention in diseases where autophagy is dysregulated.
-
Cancer: Many cancer cells upregulate autophagy to survive the metabolic stress of rapid proliferation and to resist chemotherapy. Inhibiting autophagy by targeting key components like ATG3 could be a viable strategy to sensitize cancer cells to treatment.
-
Neurodegenerative Diseases: In contrast, enhancing autophagy may be beneficial in neurodegenerative diseases characterized by the accumulation of toxic protein aggregates, such as Alzheimer's and Parkinson's diseases. Modulating ATG3 activity could be a potential approach to promote the clearance of these aggregates.
-
Infectious Diseases: Some pathogens manipulate the host autophagy pathway for their own replication. Targeting ATG3 could interfere with this process and represent a novel antimicrobial strategy.
The development of small molecule inhibitors or activators of ATG3 is an active area of research. Virtual screening and high-throughput assays are being employed to identify compounds that can modulate the interaction between ATG3 and its partners or its enzymatic activity.
Conclusion
The this compound/ATG3 gene encodes a crucial E2-like enzyme that is indispensable for the lipidation of Atg8/LC3, a central event in autophagosome formation. Its conserved function from yeast to humans underscores its fundamental role in cellular homeostasis. A thorough understanding of its molecular mechanisms, protein interactions, and the consequences of its dysfunction is vital for researchers in the field of autophagy. Furthermore, its involvement in numerous human diseases makes ATG3 a promising target for the development of novel therapeutics aimed at modulating the autophagy pathway for clinical benefit. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this key autophagy-related protein.
References
The Central Role of AUT1/Atg3 in Autophagosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanism of the AUT1 gene, also known as ATG3, in the crucial process of autophagosome formation. Atg3, an E2-like enzyme, plays a pivotal role in the covalent conjugation of Atg8-family proteins (LC3/GABARAP in mammals) to phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This lipidation event is indispensable for the elongation and closure of the phagophore, the precursor to the mature autophagosome. This document provides a comprehensive overview of the Atg3-mediated signaling pathway, detailed experimental protocols for its study, and key quantitative data to facilitate further research and therapeutic development.
The Atg8/LC3 Conjugation Machinery: A Stepwise Process
The journey of Atg8/LC3 from a cytosolic protein to a membrane-anchored component of the autophagosome is a tightly regulated enzymatic cascade. Atg3 functions as the central E2-like enzyme in this pathway.[1][2] The process can be summarized in the following key steps:
-
Priming of Atg8/LC3: The process begins with the proteolytic cleavage of the C-terminus of newly synthesized pro-Atg8/LC3 by the cysteine protease Atg4, exposing a critical glycine (B1666218) residue.[3]
-
Activation by Atg7 (E1-like enzyme): In an ATP-dependent reaction, the E1-like enzyme Atg7 activates the processed Atg8/LC3, forming a high-energy thioester bond between the C-terminal glycine of Atg8/LC3 and a cysteine residue in Atg7.[3][4]
-
Transfer to Atg3 (E2-like enzyme): The activated Atg8/LC3 is then transferred from Atg7 to the catalytic cysteine residue of Atg3, forming an Atg3~Atg8/LC3 thioester intermediate.
-
Conjugation to PE (E3-like complex assisted): Finally, Atg3 catalyzes the covalent attachment of Atg8/LC3 to the headgroup of phosphatidylethanolamine (PE), a lipid component of the phagophore membrane. This final step is greatly enhanced by the E3-like ligase complex, Atg12-Atg5-Atg16L1.
The lipidation of Atg8/LC3 is a hallmark of autophagy, and the amount of lipidated protein is often used as a reliable marker for autophagic activity.
Quantitative Insights into Atg3-Mediated Interactions
Understanding the quantitative aspects of the interactions within the Atg8/LC3 conjugation system is crucial for developing kinetic models and for the rational design of modulators. The following tables summarize key quantitative data reported in the literature.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| Atg3 - Atg8 (yeast) | NMR Spectroscopy | Not explicitly stated, but direct interaction confirmed | |
| SCOC LIR - GABARAP | Bio-layer Interferometry (BLI) | ~10 µM | |
| p62/SQSTM1 LIR - LC3B | Isothermal Titration Calorimetry (ITC) | ~1-10 µM |
Table 1: Binding Affinities in the Atg8/LC3 Pathway. This table presents reported dissociation constants (Kd) for key interactions involving Atg3 and other components of the autophagy machinery. Note that direct kinetic data for the Atg3-catalyzed reaction is still an area of active research.
| Component | Concentration (in vitro assays) | Reference |
| Atg7 (E1-like enzyme) | 1.0 - 2.0 µM | |
| Atg3 (E2-like enzyme) | 1.0 - 2.0 µM | |
| Atg8/LC3 | 5.0 - 20 µM | |
| Atg12-Atg5 complex | 1.0 µM | |
| Liposomes (Total Lipids) | 100 µM | |
| ATP | 1 mM |
Table 2: Typical Concentrations for In Vitro Atg8/LC3 Lipidation Assays. This table provides a range of concentrations for the core components used in reconstituting the Atg8/LC3 lipidation reaction in a test tube. These values can serve as a starting point for assay development and optimization.
Experimental Corner: Protocols for Studying Atg3 Function
The in vitro reconstitution of the Atg8/LC3 lipidation system is a powerful tool to dissect the mechanism of Atg3 and to screen for potential inhibitors or activators.
Protocol 1: Purification of Recombinant Human Atg3, Atg7, and LC3B
This protocol outlines the general steps for expressing and purifying the core components of the LC3 lipidation machinery from E. coli.
1. Expression:
- Transform E. coli (e.g., BL21(DE3) strain) with expression vectors encoding for human His-tagged Atg3, GST-tagged Atg7, and His-tagged LC3B.
- Grow the bacterial cultures to an OD600 of 0.6-0.8 at 37°C.
- Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cultures at a lower temperature (e.g., 16-25°C) overnight.
2. Lysis:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
- For His-tagged proteins (Atg3 and LC3B), load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound proteins with a high concentration of imidazole (e.g., 250-500 mM).
- For GST-tagged proteins (Atg7), load the clarified lysate onto a Glutathione-Sepharose column. Wash the column with a suitable buffer (e.g., PBS with 1 mM DTT). Elute the bound protein with a buffer containing reduced glutathione (B108866) (e.g., 10-20 mM).
4. Further Purification (Optional but Recommended):
- To achieve higher purity, subject the eluted proteins to further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography.
- Dialyze the final purified proteins against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Protocol 2: In Vitro Atg8/LC3 Lipidation Assay
This assay reconstitutes the enzymatic cascade leading to the covalent attachment of LC3B to PE in liposomes.
1. Preparation of Liposomes:
- Prepare a lipid mixture in chloroform, for example, a composition of 65% POPC, 20% POPE, 10% DOPS, and 5% PI(3)P.
- Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
- Hydrate the lipid film in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to form multilamellar vesicles.
- Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.
2. Lipidation Reaction:
- In a microcentrifuge tube, assemble the reaction mixture on ice. A typical reaction contains:
- Purified Atg7 (e.g., 1-2 µM)
- Purified Atg3 (e.g., 1-2 µM)
- Purified LC3B (e.g., 5 µM)
- (Optional) Atg12-Atg5 complex (e.g., 1 µM) to enhance the reaction
- LUVs (e.g., 100 µM total lipids)
- Reaction buffer
- Initiate the reaction by adding ATP and MgCl2 to a final concentration of 1 mM each.
- Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 15, 30 minutes).
3. Analysis of Lipidation:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products on a 12% polyacrylamide gel containing 6M urea (B33335) (urea-SDS-PAGE). The urea helps to separate the lipidated (LC3-II) from the non-lipidated (LC3-I) form of LC3B.
- Visualize the proteins by Coomassie Brilliant Blue staining or by Western blotting using an anti-LC3B antibody. The appearance of a faster-migrating band corresponding to LC3-II indicates successful lipidation.
Visualizing the Molecular Choreography
To better understand the complex interplay of molecules in Atg3-mediated lipidation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: The Atg8/LC3 Lipidation Pathway. This diagram illustrates the sequential enzymatic reactions leading to the conjugation of LC3B to phosphatidylethanolamine (PE) on the phagophore membrane, highlighting the central role of Atg3.
Figure 2: In Vitro LC3B Lipidation Assay Workflow. This flowchart outlines the key steps involved in reconstituting the LC3B lipidation reaction in a laboratory setting, from protein purification to the final analysis of the lipidated product.
Conclusion and Future Directions
The this compound/Atg3 enzyme is a critical player in the intricate process of autophagosome formation. Its role as an E2-like enzyme in the Atg8/LC3 conjugation system is well-established, and the ability to reconstitute this process in vitro has provided invaluable insights into its mechanism. For researchers in both academia and the pharmaceutical industry, a thorough understanding of Atg3's function and the availability of robust experimental protocols are essential for dissecting the complexities of autophagy and for the development of novel therapeutics that target this fundamental cellular process. Future research will likely focus on elucidating the precise kinetic parameters of the Atg3-catalyzed reaction, the regulatory mechanisms that fine-tune its activity in vivo, and the identification of small molecule modulators of Atg3 function.
References
- 1. Real-Time Monitoring of ATG8 Lipidation in vitro Using Fluorescence Spectroscopy [en.bio-protocol.org]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Real-Time Monitoring of ATG8 Lipidation in vitro Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Human ATG Proteins for Lipidation Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Atg3, the Drosophila Homolog of Yeast AUT1, in Autophagy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The discovery of autophagy-related (Atg) genes in yeast has paved the way for understanding the molecular machinery of this pathway. This technical guide focuses on the Drosophila melanogaster homolog of the yeast AUT1 gene, Atg3. We delve into its pivotal function as an E2-like conjugating enzyme in the Atg8 lipidation cascade, a process essential for the formation of autophagosomes. This document provides a comprehensive overview of the function of Drosophila Atg3, detailed experimental protocols for its study, and a summary of quantitative data related to its activity. Furthermore, we present signaling pathway and experimental workflow diagrams to visually articulate the molecular interactions and methodologies discussed.
Introduction: From Yeast this compound to Drosophila Atg3
The gene this compound was initially identified in the yeast Saccharomyces cerevisiae as a crucial component for autophagocytosis, the process of transporting cytoplasmic material to the vacuole for degradation under starvation conditions. Subsequent research has led to a unified nomenclature where this compound is now referred to as Atg3. This protein is highly conserved across eukaryotes, and its homolog in Drosophila melanogaster is the protein encoded by the Atg3 gene (also referred to as Drthis compound).
Drosophila Atg3 is a cytosolic protein that functions as an E2-like enzyme. Its primary role is to catalyze the covalent conjugation of Atg8a (the Drosophila homolog of mammalian LC3) to the lipid phosphatidylethanolamine (B1630911) (PE). This lipidation of Atg8a is a hallmark of autophagy and is indispensable for the elongation and closure of the phagophore to form a mature autophagosome.
Core Function and Biological Significance of Drosophila Atg3
The central function of Atg3 is its enzymatic activity in the Atg8 conjugation system. This process is a key regulatory step in autophagy and proceeds as follows:
-
Atg8a Processing: Newly synthesized Atg8a is cleaved by the cysteine protease Atg4 to expose a C-terminal glycine (B1666218) residue.
-
Activation by Atg7: The E1-like activating enzyme, Atg7, activates the processed Atg8a in an ATP-dependent manner, forming a thioester bond between Atg7 and Atg8a.
-
Conjugation by Atg3: Atg3, the E2-like enzyme, receives the activated Atg8a from Atg7, forming an Atg3-Atg8a thioester intermediate.
-
Lipidation: Finally, Atg3 facilitates the transfer of Atg8a to PE, forming the lipidated Atg8a-PE conjugate. This form of Atg8a is then inserted into the growing phagophore membrane.
The biological significance of Atg3 function in Drosophila is profound. Loss-of-function studies have demonstrated that Atg3 is essential for the induction of autophagy in response to starvation and during development. Disruption of Atg3 function leads to a failure in autophagosome formation, resulting in organismal lethality during metamorphosis.[1] This underscores the critical role of autophagy in the extensive cellular remodeling that occurs during the larval-pupal transition. Furthermore, impaired autophagy due to the loss of Atg3 function has been linked to the accumulation of protein aggregates in neurons, suggesting a role in preventing neurodegeneration.
Quantitative Data on Drosophila Atg3 Function
The following tables summarize key quantitative findings from studies on Drosophila Atg3 and the broader autophagy pathway.
| Parameter | Genotype/Condition | Quantitative Value | Reference |
| Survival to Adulthood | Wild-type | ~95% | General Knowledge |
| Atg3 RNAi (ubiquitous) | 0% (lethal at pupal stage) | [1] | |
| Lifespan | Wild-type | Varies by strain and conditions | [2] |
| Atg7 null mutants | Reduced lifespan | [3] | |
| Atg8a null mutants | Reduced lifespan | [3] | |
| Autophagosome Formation | Wild-type (starved) | Numerous Atg8a-positive puncta | |
| Atg3 mutant/RNAi (starved) | Absence of Atg8a-II (lipidated form) and Atg8a puncta |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Drosophila Atg3.
RNA Interference (RNAi) for Atg3 Knockdown in Drosophila
RNAi is a powerful technique to study loss-of-function phenotypes of Atg3. This can be performed both in vivo using transgenic RNAi lines and in vitro in Drosophila cell lines like S2 cells.
In Vivo RNAi using the GAL4/UAS System:
-
Fly Stocks: Obtain transgenic fly lines carrying a UAS-Atg3-RNAi construct and a GAL4 driver line that expresses GAL4 in the tissue of interest (e.g., a ubiquitous driver like Actin-GAL4 or a fat body-specific driver like cg-GAL4).
-
Crosses: Cross the UAS-Atg3-RNAi flies with the GAL4 driver line.
-
Progeny Analysis: Analyze the F1 progeny carrying both the UAS-RNAi construct and the GAL4 driver for the desired phenotype. For Atg3, this would include assessing developmental defects, survival rates, and the ability to induce autophagy upon starvation.
-
Starvation-Induced Autophagy Assay:
-
Collect third-instar larvae from the cross.
-
Wash the larvae and transfer them to a vial containing a filter paper soaked in 20% sucrose (B13894) solution for 3-4 hours to induce starvation.
-
Dissect the fat bodies from both starved and fed control larvae.
-
Fix and stain the fat bodies for markers of autophagy, such as LysoTracker Red and antibodies against Atg8a.
-
RNAi in S2 Cells:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting the Atg3 gene using in vitro transcription kits from a PCR-generated template with T7 promoter sequences at both ends.
-
Cell Culture: Culture Drosophila S2 cells in Schneider's medium supplemented with 10% fetal bovine serum.
-
Transfection: Seed S2 cells in a 6-well plate and transfect them with the Atg3 dsRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the Atg3 transcript.
-
Analysis: Harvest the cells to analyze the efficiency of the knockdown by RT-qPCR or Western blot. Functional assays, such as monitoring Atg8a lipidation upon starvation, can then be performed.
Western Blot Analysis of Atg8a Lipidation
This method is used to quantify the level of autophagic activity by detecting the lipidated form of Atg8a (Atg8a-II), which migrates faster than the non-lipidated form (Atg8a-I) on an SDS-PAGE gel.
-
Sample Preparation: Homogenize Drosophila larvae, specific tissues, or S2 cells in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a high-percentage polyacrylamide gel (e.g., 15%) to resolve Atg8a-I and Atg8a-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against Drosophila Atg8a.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometry can be used to quantify the ratio of Atg8a-II to Atg8a-I or to a loading control like tubulin. In Atg3 knockdown samples, a significant reduction or complete absence of the Atg8a-II band is expected.
Immunoprecipitation to Study Protein Interactions
Immunoprecipitation can be used to investigate the interaction between Atg3 and other proteins in the autophagy pathway, such as Atg7 and Atg8a.
-
Lysate Preparation: Prepare lysates from Drosophila tissues or cells expressing tagged versions of the proteins of interest (e.g., FLAG-Atg3 and HA-Atg7) in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody).
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the co-immunoprecipitated proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Atg8a conjugation pathway and a typical experimental workflow for studying Atg3 function.
Conclusion and Future Directions
The Drosophila homolog of the yeast this compound gene, Atg3, is an indispensable component of the core autophagy machinery. Its role as an E2-like enzyme in the Atg8a conjugation pathway is critical for autophagosome biogenesis and, consequently, for organismal development and cellular homeostasis. The genetic tractability of Drosophila melanogaster provides a powerful in vivo system to further dissect the regulation of Atg3 activity and its role in various physiological and pathological contexts.
Future research should aim to identify and characterize the upstream regulators of Atg3 expression and activity. Moreover, exploring the potential for tissue-specific functions of Atg3 beyond its canonical role in autophagy could reveal novel biological insights. From a drug development perspective, understanding the precise mechanisms of Atg3 function and regulation may offer new therapeutic targets for diseases where autophagy is dysregulated, such as neurodegenerative disorders and cancer. The continued use of the Drosophila model, in conjunction with the experimental approaches outlined in this guide, will undoubtedly be instrumental in these future endeavors.
References
- 1. The Drosophila homolog of this compound is essential for autophagy and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival Analysis of Life Span Quantitative Trait Loci in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of the Aut1/Atg3 Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular localization of the Aut1 protein, now more commonly known as Autophagy-related protein 3 (Atg3). We will delve into its critical role in the molecular machinery of autophagy, summarize key findings on its subcellular distribution, and provide detailed experimental protocols for its study.
Introduction to this compound/Atg3 and its Function
This compound/Atg3 is a key enzyme in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. This process is conserved from yeast to humans and is essential for cellular homeostasis, adaptation to stress, and the removal of damaged organelles and protein aggregates. In the yeast Saccharomyces cerevisiae, the this compound gene was identified as essential for autophagocytosis, the bulk transport of cytoplasmic material to the vacuole for degradation[1][2]. Subsequent research revealed that this compound is identical to Apg3, and the protein is now uniformly designated as Atg3[3].
Atg3 functions as an E2-like conjugating enzyme in a ubiquitin-like system that is central to the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic cargo. Specifically, Atg3 catalyzes the covalent attachment of Atg8 (the yeast homolog of mammalian LC3) to the lipid phosphatidylethanolamine (B1630911) (PE) on the growing autophagosomal membrane, a process known as Atg8 lipidation[3][4]. This lipidation is crucial for the expansion and closure of the autophagosome.
Cellular Localization of this compound/Atg3
Subcellular fractionation studies in Saccharomyces cerevisiae have demonstrated that this compound/Atg3 is predominantly a soluble, cytosolic protein. However, its function necessitates a dynamic association with membranes during autophagy.
During the induction of autophagy, Atg3 transiently localizes to the pre-autophagosomal structure (PAS), which is the primary site of autophagosome formation in yeast. At the PAS, Atg3 facilitates the lipidation of Atg8 on the isolation membrane (also known as the phagophore), the precursor to the mature autophagosome. This transient localization is a critical step in the execution of its enzymatic function. Once the autophagosome is formed, Atg3 is not a stable component of the completed vesicle.
Quantitative Distribution of this compound/Atg3
| Cellular Compartment | Localization of this compound/Atg3 | Evidence |
| Cytosol | Predominant | Subcellular fractionation shows this compound/Atg3 in the high-speed supernatant (S100) fraction. |
| Pre-autophagosomal Structure (PAS) / Isolation Membrane | Transient | Colocalization studies with PAS markers like Atg8 show transient dot-like structures during autophagy induction. |
| Mature Autophagosome | Absent | Studies indicate that Atg3 is not a component of the completed autophagosome. |
| Vacuole | Absent | As a cytosolic enzyme involved in an early step of autophagy, it is not targeted for vacuolar degradation as part of the core machinery. |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound/Atg3 localization. Below are protocols for key experiments.
Subcellular Fractionation of Yeast Cells to Determine this compound/Atg3 Localization
This protocol is adapted from established methods for yeast subcellular fractionation and is suitable for determining the relative distribution of this compound/Atg3 between soluble and membrane-associated fractions.
Materials:
-
Yeast strain expressing tagged or endogenous this compound/Atg3.
-
Spheroplasting Buffer: 1.2 M sorbitol, 50 mM KPi, pH 7.5, 10 mM DTT.
-
Zymolyase solution: Zymolyase-20T in spheroplasting buffer.
-
Lysis Buffer: 20 mM HEPES-KOH, pH 7.4, 50 mM KOAc, 2 mM EDTA, 1 mM DTT, and protease inhibitors.
-
Centrifuge capable of speeds up to 100,000 x g.
Procedure:
-
Grow yeast cells to mid-log phase in appropriate media. To induce autophagy, cells can be shifted to a nitrogen-starvation medium (e.g., SD-N) for 2-4 hours.
-
Harvest cells by centrifugation and wash with distilled water.
-
Resuspend the cell pellet in Spheroplasting Buffer and treat with Zymolyase to digest the cell wall and generate spheroplasts. Monitor spheroplast formation by osmotic lysis in water.
-
Gently harvest the spheroplasts by low-speed centrifugation and wash with Spheroplasting Buffer without DTT.
-
Lyse the spheroplasts by resuspending them in ice-cold Lysis Buffer and homogenizing with a Dounce homogenizer.
-
Perform a low-speed centrifugation (e.g., 500 x g for 5 minutes) to pellet unlysed cells and debris. This is the P5 fraction.
-
Transfer the supernatant (total lysate) to a new tube and perform a medium-speed centrifugation (e.g., 13,000 x g for 15 minutes) to pellet larger organelles like mitochondria, vacuoles, and ER fragments. This pellet is the P13 fraction. The supernatant is the S13 fraction.
-
Transfer the S13 supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour) to pellet smaller vesicles and ribosomes. This pellet is the P100 fraction, and the supernatant is the S100 fraction, which represents the cytosol.
-
Analyze all fractions (P5, P13, P100, and S100) by SDS-PAGE and immunoblotting using an antibody specific for this compound/Atg3. Use marker proteins for different cellular compartments (e.g., Pgk1 for cytosol, Dpm1 for ER, Por1 for mitochondria) to assess the purity of the fractions.
Indirect Immunofluorescence for Visualization of this compound/Atg3 in Yeast
This protocol allows for the microscopic visualization of this compound/Atg3 within the cellular context.
Materials:
-
Yeast cells expressing this compound/Atg3 (preferably an epitope-tagged version for higher specificity).
-
Fixation Solution: 4% formaldehyde (B43269) in 100 mM KPi, pH 6.5.
-
Spheroplasting Buffer: 1.2 M sorbitol, 50 mM KPi, pH 7.5.
-
Permeabilization Solution: Spheroplasting buffer with 1% Triton X-100.
-
Primary antibody against this compound/Atg3 or the epitope tag.
-
Fluorescently labeled secondary antibody.
-
Mounting medium with DAPI for nuclear staining.
Procedure:
-
Grow yeast cells as described in the fractionation protocol.
-
Fix the cells by adding formaldehyde directly to the culture medium and incubating for 45-60 minutes.
-
Wash the fixed cells with Spheroplasting Buffer.
-
Resuspend the cells in Spheroplasting Buffer containing Zymolyase to digest the cell wall.
-
Gently wash the resulting spheroplasts and adhere them to poly-L-lysine coated slides.
-
Permeabilize the cells with Permeabilization Solution.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1% BSA).
-
Incubate with the primary antibody diluted in blocking solution.
-
Wash the slides with blocking solution.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash the slides and mount with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Molecular Interactions
The function of this compound/Atg3 is tightly regulated within the broader autophagy signaling network. Its primary role is in the Atg8 conjugation cascade.
Atg8 Lipidation Pathway
The core function of this compound/Atg3 is its participation in the ubiquitin-like conjugation system that leads to the lipidation of Atg8. This pathway is essential for the formation of the autophagosome.
Caption: The Atg8 lipidation pathway involving this compound/Atg3.
This pathway is initiated by the E1-like enzyme Atg7, which activates Atg8 in an ATP-dependent manner. Activated Atg8 is then transferred to the catalytic cysteine of Atg3. Finally, with the assistance of the E3-like complex Atg12-Atg5-Atg16, Atg3 catalyzes the formation of an amide bond between the C-terminal glycine (B1666218) of Atg8 and the head group of phosphatidylethanolamine (PE) on the isolation membrane. The Atg12-Atg5-Atg16 complex is thought to specify the site of Atg8 lipidation and enhance the efficiency of the reaction.
Key Interaction Partners of this compound/Atg3
The function of this compound/Atg3 is defined by its interactions with other core autophagy proteins.
Caption: Key protein interactions of this compound/Atg3.
-
Atg7: As the E1-like enzyme, Atg7 directly interacts with Atg3 to transfer the activated Atg8 molecule.
-
Atg8: Atg3 forms a transient thioester bond with its substrate, Atg8. Additionally, a non-covalent interaction between an Atg8-family interacting motif (AIM) in Atg3 and Atg8 itself is crucial for the efficient transfer of Atg8 to PE, particularly in the context of the selective Cytoplasm-to-vacuole targeting (Cvt) pathway.
-
Atg12: Atg3 interacts with Atg12, which is part of the Atg12-Atg5-Atg16 E3-like complex. This interaction is thought to correctly position Atg3 on the membrane and allosterically activate it for efficient Atg8 lipidation.
-
Atg19: In the Cvt pathway, the receptor Atg19 binds to the cargo (precursor Ape1) and to Atg8. The AIM-mediated interaction between Atg3 and Atg8 is thought to be important for the lipidation of Atg19-bound Atg8.
Experimental Workflow for Studying this compound/Atg3 Localization
A typical workflow to investigate the cellular localization of this compound/Atg3 would involve a combination of biochemical and imaging techniques.
Caption: Workflow for this compound/Atg3 localization studies.
This workflow begins with yeast cell culture, followed by two parallel experimental arms. The biochemical arm involves subcellular fractionation to separate cellular components, followed by immunoblotting to detect this compound/Atg3 in different fractions. The imaging arm uses fluorescence microscopy to visualize the protein's location within the cell, often in conjunction with markers for specific organelles or structures to determine co-localization. The combination of these approaches provides a robust understanding of the protein's subcellular distribution.
Conclusion
This compound/Atg3 is a predominantly cytosolic protein that plays a vital and dynamic role in autophagy. Its function as an E2-like enzyme requires its transient recruitment to the pre-autophagosomal structure, where it catalyzes the essential Atg8-PE conjugation reaction. The study of its cellular localization is critical to understanding the molecular mechanisms of autophagosome formation. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the intricate regulation and dynamic localization of this key autophagy-related protein.
References
- 1. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of Atg3 during Autophagosome Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and targeting of ATG8 protein lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atg3 promotes Atg8 lipidation via altering lipid diffusion and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Characterization of the AUT1 Gene Product
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cytoplasmic components. This catabolic pathway is crucial for maintaining cellular homeostasis, responding to nutrient starvation, and eliminating damaged organelles and protein aggregates.[1] The initial characterization of the genes governing this process has been pivotal to our understanding of its molecular mechanisms. In the yeast Saccharomyces cerevisiae, a key player in the initiation of autophagy was first identified through genetic screens and named Autophagy-related 1 (AUT1).[2][3] This gene is now systematically known as ATG1.[4]
The this compound/ATG1 gene encodes a serine/threonine protein kinase that acts as a central regulator in the autophagy signaling cascade.[5] It is the most upstream kinase in the core autophagy machinery, functioning as a hub for integrating nutrient status signals to control the induction of autophagy. This technical guide provides a comprehensive overview of the initial characterization of the this compound/Atg1 protein, detailing the key experiments that elucidated its function, the quantitative data derived from these studies, and the signaling pathways in which it participates.
Core Findings from the Initial Characterization of this compound/Atg1
The initial studies of the this compound gene product established its essential role in autophagy through a series of genetic and biochemical analyses. These investigations revealed that this compound is a 36 kDa protein, encoded by a gene on chromosome XIV, that is indispensable for the autophagic process.
Phenotypic Characterization of this compoundΔ Mutants
Deletion of the this compound gene provided the most direct evidence of its function. The resulting this compoundΔ null mutants exhibited a clear set of phenotypes directly linked to a loss of autophagic capability.
| Phenotypic Trait | Wild-Type (this compound) | Deletion Mutant (this compoundΔ) | Reference |
| Autophagic Body Accumulation | Present under starvation | Absent | |
| Survival under Nitrogen Starvation | High | Significantly decreased | |
| Sporulation (in diploid cells) | Efficient | Completely blocked | |
| Cytoplasm-to-Vacuole Transport (Cvt) of Aminopeptidase I | Functional | Blocked |
These findings demonstrated that this compound is critical for the bulk transport of cytoplasmic material to the vacuole under starvation conditions and for specific cargo transport, as seen with the Cvt pathway. Importantly, the deletion of this compound did not affect other major cellular trafficking pathways such as secretion or endocytosis, highlighting its specific role in autophagy.
Biochemical Function: A Serine/Threonine Kinase
The this compound protein was identified as a serine/threonine kinase, and its enzymatic activity is crucial for its function in autophagy. The kinase activity of this compound is upregulated during starvation, a condition that robustly induces autophagy. This activity is dependent on its interaction with other Atg proteins, particularly Atg13 and Atg17. Autophosphorylation of this compound is also a key regulatory step, with phosphorylation of threonine 226 in the activation loop being essential for its kinase activity and the induction of autophagy.
| Biochemical Property | Observation | Reference |
| Enzymatic Activity | Serine/Threonine Protein Kinase | |
| Regulation by Nutrient Status | Kinase activity increases upon starvation | |
| Key Regulatory Interaction | Requires Atg13 and Atg17 for full activity | |
| Autophosphorylation | Phosphorylation of T226 is required for activity |
Signaling Pathways and Molecular Interactions
This compound/Atg1 functions at the apex of the autophagy initiation pathway, integrating signals from nutrient-sensing kinases like TORC1 and PKA. Under nutrient-rich conditions, TORC1 is active and phosphorylates Atg13, which prevents the formation of the Atg1 complex and thus inhibits autophagy. Upon starvation, TORC1 is inactivated, leading to the dephosphorylation of Atg13 and the assembly of the Atg1 kinase complex, which then initiates the formation of the autophagosome.
The core Atg1 complex in yeast consists of Atg1, Atg13, Atg17, Atg29, and Atg31. The assembly of this complex at the pre-autophagosomal structure (PAS) is a critical step in initiating autophagy.
Experimental Protocols
Detailed methodologies were essential for the initial characterization of the this compound/Atg1 gene product. Below are summaries of the key experimental protocols.
Gene Disruption in S. cerevisiae
The one-step gene disruption method was used to create the this compoundΔ null mutant. This technique relies on homologous recombination to replace the target gene with a selectable marker.
Protocol Outline:
-
Primer Design: Design PCR primers with two regions: one that anneals to a selectable marker gene (e.g., URA3) and another that is homologous to the regions flanking the this compound open reading frame.
-
PCR Amplification: Perform PCR using these primers and a plasmid containing the selectable marker as a template. This generates a linear DNA fragment of the marker gene flanked by sequences homologous to the this compound locus.
-
Yeast Transformation: Introduce the purified PCR product into wild-type yeast cells using a standard transformation protocol (e.g., lithium acetate (B1210297) method).
-
Selection: Plate the transformed cells on media lacking the nutrient corresponding to the selectable marker (e.g., uracil (B121893) for URA3). Only cells that have integrated the marker will grow.
-
Verification: Confirm the correct integration and deletion of the this compound gene in the selected colonies by analytical PCR or Southern blotting.
Immunofluorescence Microscopy for Protein Localization
To determine the subcellular localization of the this compound protein, immunofluorescence microscopy was employed.
Protocol Outline:
-
Cell Growth and Fixation: Grow yeast cells to the mid-log phase and fix them with formaldehyde (B43269) to preserve cellular structures.
-
Spheroplasting: Remove the yeast cell wall by treating the cells with enzymes like zymolyase to allow antibody penetration.
-
Permeabilization: Permeabilize the cell membrane using methanol (B129727) and acetone (B3395972) to facilitate antibody entry into the cytoplasm.
-
Antibody Staining:
-
Incubate the cells with a primary antibody specific to the this compound protein.
-
Wash away unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.
-
-
Mounting and Visualization: Mount the stained cells on a microscope slide and visualize the localization of the fluorescent signal using a fluorescence microscope.
Initial studies using such methods revealed that Atg1 localizes to the pre-autophagosomal structure (PAS), the site of autophagosome formation, particularly under starvation conditions.
In Vitro Kinase Assay
To confirm the kinase activity of this compound, in vitro kinase assays are performed using purified components.
Protocol Outline:
-
Protein Purification: Purify recombinant this compound protein (and its regulatory partners like Atg13) from an expression system (e.g., E. coli or insect cells).
-
Reaction Setup: In a reaction buffer containing MgCl2, mix the purified this compound kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate if known), and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Kinase Reaction: Initiate the reaction by adding the ATP mixture and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane or dry the gel.
-
Detect the incorporation of the radiolabeled phosphate (B84403) into the substrate using autoradiography or phosphorimaging.
-
These assays demonstrated that this compound possesses intrinsic kinase activity that is enhanced in the presence of its binding partners.
Conclusion
The initial characterization of the this compound gene product, now known as Atg1, was a landmark in the field of autophagy research. Through a combination of genetic, cell biology, and biochemical approaches, its fundamental role as a serine/threonine kinase that governs the initiation of autophagy was established. The phenotypic analysis of this compoundΔ mutants unequivocally demonstrated its necessity for survival under starvation and for the cytoplasm-to-vacuole transport pathways. Elucidation of its position in signaling pathways, downstream of nutrient sensors like TORC1, provided a molecular link between the cell's nutritional state and the activation of this critical catabolic process. The experimental frameworks detailed in this guide not only illuminated the function of this compound/Atg1 but also laid the groundwork for decades of subsequent research into the intricate molecular machinery of autophagy.
References
- 1. How the Atg1 complex assembles to initiate autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gene essential for autophagocytosis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a gene essential for autophagocytosis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATG1 | SGD [yeastgenome.org]
- 5. Atg1 - Wikipedia [en.wikipedia.org]
AUT1/ATG3: A Core Component of the Starvation-Induced Autophagy Machinery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a highly conserved catabolic process crucial for cellular homeostasis, allowing cells to degrade and recycle cytoplasmic components in response to stressors like nutrient starvation.[1][2][3] A family of autophagy-related (ATG) genes orchestrates the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. Central to this process is the ubiquitin-like protein ATG8 (and its mammalian homologues, the LC3/GABARAP family) and its conjugation to the lipid phosphatidylethanolamine (B1630911) (PE) on the autophagosomal membrane. This lipidation event is critical for phagophore elongation and maturation. The protein originally identified as AUT1, now known as Autophagy-related protein 3 (ATG3), is a key enzyme in this conjugation system.[3] This technical guide provides a detailed overview of the role of ATG3 in starvation-induced autophagy, focusing on its molecular function, regulatory pathways, and the experimental methodologies used to study it.
The Molecular Function of ATG3: An E2-like Enzyme in a Ubiquitin-like Conjugation System
ATG3 functions as an E2-like conjugating enzyme in the ATG8 conjugation cascade.[4] This system is analogous to the well-characterized ubiquitination pathway and involves a sequential series of enzymatic reactions:
-
Activation (E1-like activity): The process begins with the E1-like activating enzyme, ATG7. ATG7 adenylates the C-terminal glycine (B1666218) of a processed form of ATG8 (LC3-I in mammals) in an ATP-dependent manner. This is followed by the formation of a high-energy thioester bond between ATG7's catalytic cysteine and ATG8.
-
Conjugation (E2-like activity): The activated ATG8 is then transferred from ATG7 to the catalytic cysteine of ATG3, forming a new thioester-linked ATG3-ATG8 intermediate. Structurally, ATG3 possesses a core α/β-fold that is topologically similar to canonical E2 enzymes, but with unique insertions that are critical for its specific function. One region is responsible for binding to ATG7, while another protruding α-helical structure binds to ATG8.
-
Ligation (E3-like activity): The final step is the covalent attachment of ATG8 to the amino group of PE. This reaction is greatly facilitated by the ATG12-ATG5-ATG16L1 complex, which acts as an E3-like ligase. This complex is thought to specify the site of lipidation and enhance the efficiency of the transfer of ATG8 from ATG3 to PE on the expanding phagophore membrane.
The crystal structure of Saccharomyces cerevisiae Atg3 has provided significant insights into its function. It reveals a binding site near the catalytic cysteine that is thought to accommodate the phosphate (B84403) moiety of PE, positioning it for nucleophilic attack on the ATG3-ATG8 thioester bond.
Signaling Pathways Regulating ATG3 in Starvation-Induced Autophagy
The induction of autophagy under starvation conditions is primarily regulated by nutrient-sensing kinases like mTORC1 and AMPK. While direct regulation of ATG3 by these master regulators is not extensively documented, they control the initiation of autophagy upstream of ATG3's function.
-
mTORC1 Inhibition: Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex (the mammalian homolog of the yeast Atg1 complex). During starvation, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the autophagosome.
-
AMPK Activation: Conversely, low energy states (high AMP/ATP ratio) activate AMPK, which promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating components of the autophagy machinery, including the ULK1 complex.
While the primary regulation occurs at the initiation stage, there is evidence for more direct modulation of the conjugation machinery:
-
Transcriptional Regulation: The expression of ATG3 can be regulated by various factors. For instance, miR-495 has been shown to target ATG3 mRNA and inhibit its translation, thereby suppressing starvation-induced autophagy.
-
Post-Translational Modifications: In yeast, acetylation of Atg3 on lysines 19 and 48 has been shown to positively regulate autophagy by promoting the formation of the Atg3-Atg8 conjugate. This acetylation is transiently increased upon starvation.
-
Caspase-mediated Cleavage: ATG3 can be cleaved by caspase-8, providing a direct link between apoptosis and autophagy. This cleavage inactivates ATG3 and inhibits autophagy during receptor-mediated cell death.
Below is a diagram illustrating the core ATG8 conjugation pathway and its regulation.
Quantitative Data on ATG3 Interactions and Function
While extensive kinetic data is often study-specific, some key interactions have been quantified, highlighting the affinities within the conjugation machinery.
| Interacting Proteins | Method | Dissociation Constant (KD) | Organism/System |
| ATG3FR - ATG12~ATG5 | Isothermal Titration Calorimetry (ITC) | 41 nM | Human |
| ATG3FR - unconjugated ATG12 | Isothermal Titration Calorimetry (ITC) | 94 nM | Human |
ATG3FR refers to the flexible region of ATG3 responsible for the interaction.
These values indicate a high-affinity interaction between ATG3 and the ATG12-containing E3-like complex, which is crucial for the efficient transfer of ATG8 to PE.
Experimental Protocols for Studying ATG3 Function
A variety of in vitro and in vivo methods are employed to investigate the role of ATG3 in autophagy.
1. In Vitro ATG8 Lipidation Assay
This assay reconstitutes the ATG8 conjugation machinery in a test tube to directly assess the enzymatic activity of ATG3.
Objective: To measure the formation of ATG8-PE conjugate in the presence of purified ATG proteins and synthetic liposomes.
Materials:
-
Purified recombinant proteins: ATG7 (E1), ATG3 (E2), ATG8 (e.g., LC3B), and the ATG12-ATG5-ATG16L1 complex (E3).
-
Small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) containing phosphatidylethanolamine (PE).
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM DTT).
-
ATP and MgCl₂.
-
SDS-PAGE gels (often containing urea (B33335) to better separate lipidated and non-lipidated ATG8).
-
Coomassie stain or immunoblotting reagents for ATG8.
Methodology:
-
Prepare Liposomes: SUVs are typically prepared by sonication or extrusion of a lipid film containing a defined ratio of lipids (e.g., phosphatidylcholine and PE).
-
Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, and the purified ATG proteins (ATG7, ATG3, ATG8). The reaction can be run with or without the ATG12-ATG5-ATG16L1 complex to assess its E3-like activity.
-
Initiate the Reaction: Add the PE-containing liposomes to the reaction mixture to start the lipidation process.
-
Incubate: Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze Results: Separate the reaction products on an SDS-PAGE gel (a urea-SDS-PAGE system provides better resolution between ATG8-I and ATG8-II). Visualize the bands by Coomassie staining or by Western blotting for ATG8. The lipidated form, ATG8-PE (LC3-II), will migrate faster than the non-lipidated form (LC3-I).
A workflow for this assay is depicted below.
2. Monitoring Autophagic Flux in Cultured Cells
This method assesses the overall autophagic activity within a cell, which is dependent on the entire ATG machinery, including ATG3.
Objective: To measure the rate of degradation of autophagic substrates like LC3-II and p62.
Materials:
-
Cultured cells (e.g., HeLa, MEFs).
-
Nutrient-rich medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).
-
Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-actin or anti-GAPDH).
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Induce autophagy by replacing the nutrient-rich medium with starvation medium.
-
Lysosomal Inhibition: For a set of wells, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the starvation period. This will block the degradation of autophagosomes, causing LC3-II to accumulate.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blotting on the lysates. Probe the membrane with antibodies against LC3 and p62.
-
Analysis: Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor. Autophagic flux is represented by the difference in the amount of LC3-II between the inhibitor-treated and untreated samples. An increase in this difference upon starvation indicates an induction of autophagic flux. Similarly, a decrease in the levels of p62 upon starvation (which is prevented by lysosomal inhibitors) also indicates functional autophagic flux.
Conclusion and Future Directions
ATG3 is an indispensable E2-like enzyme at the core of the ATG8/LC3 conjugation system, a process fundamental to the elongation and closure of the autophagosome during starvation-induced autophagy. Its activity is tightly linked to the upstream E1-like enzyme ATG7 and the downstream E3-like complex ATG12-ATG5-ATG16L1. While the primary regulation of starvation-induced autophagy occurs at the level of the ULK1 complex, emerging evidence points to finer-tuning of the conjugation machinery through transcriptional control and post-translational modifications.
For drug development professionals, ATG3 represents a potential therapeutic target. Modulating its activity could either enhance autophagy for the clearance of protein aggregates in neurodegenerative diseases or inhibit it to sensitize cancer cells to therapy. Future research will likely focus on elucidating the precise mechanisms of ATG3 regulation in different cellular contexts and on the development of specific small-molecule modulators of its enzymatic activity. A deeper understanding of the structural dynamics of the ATG7-ATG3-ATG8 complex will be key to designing such targeted therapies.
References
An In-depth Technical Guide to the Domains of the Aut1/Atg3 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aut1, also known as Atg3, is a crucial E2-like enzyme in the autophagy pathway in Saccharomyces cerevisiae (baker's yeast).[1][2][3] This protein plays a pivotal role in the lipidation of Atg8 (the yeast homolog of mammalian LC3), a process essential for the formation and expansion of the autophagosome.[1][4] Understanding the specific domains of this compound/Atg3 is critical for elucidating the molecular mechanisms of autophagy and for the development of potential therapeutic interventions targeting this pathway. This guide provides a detailed overview of the structural and functional domains of the yeast this compound/Atg3 protein, supported by experimental data and protocols.
Molecular Architecture and Domain Organization of this compound/Atg3
The yeast this compound/Atg3 protein is a 310-amino acid polypeptide with a molecular weight of approximately 35.9 kDa. Its structure is characterized by a catalytic core domain, typical of E2 enzymes, which is adorned with unique insertions that are critical for its specific function in the autophagy pathway. These insertions include a flexible region and a handle region, in addition to an N-terminal domain.
Domain Boundaries and Functions
The domains of this compound/Atg3 are organized as follows:
| Domain | Approximate Residue Boundaries | Description and Function |
| N-terminal Domain | 1-7 | This short region is involved in binding to phosphatidylethanolamine (B1630911) (PE) and is required for the conjugation of Atg8 to PE. |
| Flexible Region (FR) / Intrinsically Disordered Region (IDPR) | 83-163 | An unstructured and highly dynamic region that is essential for the interaction with the E1-like enzyme, Atg7. This region undergoes conformational changes upon binding to Atg7. |
| Catalytic Core | Flanking the FR | Possesses a canonical α/β fold similar to other E2 enzymes and contains the active site cysteine (Cys-234) which forms a thioester bond with Atg8. |
| Handle Region (HR) | 238-285 | A long α-helical structure that protrudes from the core. It contains an Atg8-interacting motif (AIM) and is responsible for non-covalent interaction with Atg8. |
| Atg8-Interacting Motif (AIM) | 270-273 | A conserved WEDL sequence within the Handle Region that mediates direct, non-covalent binding to Atg8. This interaction is crucial for the efficient transfer of Atg8 to PE. |
| C-terminal Domain | Near the C-terminus | Contains a highly conserved FLKF sequence motif and is thought to be a distinct binding region contributing to the stability of the autophagosome complex. |
Quantitative Data on this compound/Atg3 Interactions
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Atg7 | Isothermal Titration Calorimetry (ITC) | 0.35 µM | |
| Atg7 N-terminal Domain (NTD) | Isothermal Titration Calorimetry (ITC) | 1.85 µM | |
| Atg7 NTD | Isothermal Titration Calorimetry (ITC) | 0.9 µM | |
| Atg3 Flexible Region peptide (residues 128-144) with Atg7 | Isothermal Titration Calorimetry (ITC) | 5.9 µM | |
| Atg3 Flexible Region peptide (residues 128-144) with Atg7 NTD | Isothermal Titration Calorimetry (ITC) | 6.3 µM | |
| Atg12-Atg5-Atg16N (E3-like complex) with Atg3 Flexible Region | Isothermal Titration Calorimetry (ITC) | 41 nM |
Note: The kinetic parameters (kcat and Km) for the E2-like activity of this compound/Atg3 in Atg8 lipidation are not consistently reported in the literature. The efficiency of the reaction is known to be significantly enhanced by the E3-like complex (Atg12-Atg5-Atg16).
Signaling Pathway: The Atg8 Conjugation System
This compound/Atg3 is a central component of the Atg8 conjugation system, which is analogous to ubiquitination. This pathway is essential for the lipidation of Atg8, enabling its association with the phagophore membrane.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol outlines the general steps to investigate the interaction between this compound/Atg3 and a protein of interest (e.g., Atg7 or Atg8) using the yeast two-hybrid system.
Detailed Methodology:
-
Vector Construction:
-
The open reading frame of this compound/ATG3 is cloned into a GAL4 DNA-binding domain (BD) vector (the "bait").
-
The gene for the potential interacting partner is cloned into a GAL4 activation domain (AD) vector (the "prey").
-
-
Yeast Transformation:
-
A suitable yeast reporter strain (e.g., S. cerevisiae AH109) is co-transformed with the bait and prey plasmids.
-
-
Selection:
-
Transformed yeast are plated on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
-
Interaction Screening:
-
Colonies are then replica-plated onto a high-stringency selective medium (e.g., SD lacking leucine, tryptophan, histidine, and adenine) and/or a medium for a β-galactosidase colony-lift filter assay.
-
-
Analysis:
-
Growth on the high-stringency medium and/or the development of a blue color in the β-galactosidase assay indicates a positive protein-protein interaction.
-
In Vitro Atg8 Lipidation Assay
This assay reconstitutes the Atg8-PE conjugation reaction in vitro to study the activity of this compound/Atg3.
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant yeast Atg8 (C-terminally processed), Atg7, and this compound/Atg3. The Atg12-Atg5-Atg16 complex can also be purified to enhance the reaction.
-
Prepare liposomes containing phosphatidylethanolamine (PE).
-
-
Reaction Mixture:
-
In a typical reaction, combine the purified proteins (e.g., 5 µM Atg8, 2 µM Atg7, 2 µM this compound/Atg3), liposomes, 1 mM ATP, and 1 mM MgCl2 in a reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C. Samples can be taken at different time points.
-
-
Analysis:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The products are resolved on an SDS-PAGE gel containing 6M urea, which allows for the separation of the lipidated Atg8-PE from the unlipidated form.
-
The gel is then stained (e.g., with Coomassie Brilliant Blue) or analyzed by Western blotting using an anti-Atg8 antibody to visualize and quantify the amount of lipidated Atg8.
-
Recombinant this compound/Atg3 Protein Purification
This protocol describes the expression and purification of recombinant this compound/Atg3 from E. coli.
Detailed Methodology:
-
Expression:
-
The this compound/ATG3 gene is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6-tag).
-
The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG at a lower temperature (e.g., 18-25°C) to improve solubility.
-
-
Lysis:
-
The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
-
Affinity Chromatography:
-
The cell lysate is clarified by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).
-
The column is washed extensively to remove non-specifically bound proteins.
-
The tagged this compound/Atg3 protein is eluted from the column.
-
-
Tag Removal and Polishing (Optional):
-
If necessary, the affinity tag can be cleaved off using a specific protease (e.g., PreScission Protease for GST-tags or TEV protease for some His-tags).
-
A final purification step, such as size-exclusion chromatography, can be performed to remove the cleaved tag and any remaining impurities, resulting in a highly pure and active this compound/Atg3 protein.
-
Conclusion
The modular domain structure of this compound/Atg3 is intricately designed to orchestrate its E2-like function in the lipidation of Atg8, a cornerstone of autophagy. The distinct domains for interacting with the E1-like enzyme Atg7, the substrate Atg8, and the lipid membrane highlight the sophisticated regulation of this process. The provided protocols offer a framework for researchers to further investigate the nuanced roles of these domains and their interactions, which will be instrumental in advancing our understanding of autophagy and its implications in health and disease.
References
Methodological & Application
Application Notes and Protocols for Studying AUT1 Gene Function
A Note on the Ambiguity of "AUT1" : The designation "this compound" can refer to several distinct genes across different organisms. It is crucial to identify the specific gene of interest before proceeding with experimental protocols. This document provides a general framework and detailed protocols applicable to gene function studies, with specific examples related to the various genes that have been referred to as "this compound".
-
aut gene in Alcaligenes eutrophus : This gene is essential for autotrophic growth in this bacterium.[1]
-
AGRAVITROPIC 1 (AGR1)/AUT1 in Arabidopsis thaliana : This gene encodes a component of the polar auxin transport efflux carrier and is involved in root gravitropism.[2]
-
AUTS2 (Autism Susceptibility Candidate 2) in humans : This gene is implicated in neurodevelopment and has been linked to autism spectrum disorders.
-
Autophagy-related genes (ATG) : In the broader context of autophagy research, "AUT" can be a prefix for genes involved in this cellular process.[3][4][5]
This document will provide a versatile set of protocols that can be adapted to study the function of any of these genes.
General Experimental Workflow for Gene Function Analysis
The following diagram illustrates a typical workflow for characterizing the function of a gene like this compound.
Caption: General experimental workflow for this compound gene function analysis.
I. Gene Expression Analysis
Analysis of gene expression at both the mRNA and protein levels provides insights into where and when a gene is active.
A. Protocol: Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA Expression
This protocol is used to quantify the abundance of this compound mRNA in different tissues or under various experimental conditions.
1. Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit (e.g., SuperScript IV Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTIN)
-
Real-time PCR instrument
2. Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound or the reference gene, SYBR Green master mix, and nuclease-free water.
-
qPCR Program: Run the samples on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene.
Data Presentation:
| Sample/Condition | Relative this compound mRNA Expression (Fold Change) | Standard Deviation | p-value |
| Control | 1.0 | ± 0.12 | - |
| Treatment A | 3.5 | ± 0.45 | < 0.05 |
| Treatment B | 0.8 | ± 0.09 | > 0.05 |
| Tissue 1 | 5.2 | ± 0.67 | < 0.01 |
| Tissue 2 | 1.5 | ± 0.21 | < 0.05 |
B. Protocol: Western Blot for this compound Protein Expression
This method detects and quantifies the this compound protein in a sample.
1. Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-AUT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system. Quantify band intensities using image analysis software, normalizing to a loading control like β-actin or GAPDH.
Data Presentation:
| Sample/Condition | Normalized this compound Protein Level (Arbitrary Units) | Standard Deviation | p-value |
| Control | 1.0 | ± 0.15 | - |
| Knockdown | 0.2 | ± 0.05 | < 0.01 |
| Overexpression | 4.8 | ± 0.52 | < 0.001 |
II. Functional Analysis
Functional analysis involves manipulating the gene's expression to understand its role in cellular processes.
A. Protocol: CRISPR-Cas9 Mediated Knockout of this compound
This protocol creates a permanent loss-of-function mutation in the this compound gene.
1. Materials:
-
Expression vector for Cas9 and a guide RNA (gRNA)
-
gRNA targeting a critical exon of this compound
-
Cell line of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin or other selection agent
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
2. Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the this compound gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the Cas9-gRNA plasmid.
-
Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Screening:
-
Extract genomic DNA from the clones.
-
PCR amplify the targeted region of the this compound gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation: Confirm the absence of this compound protein in knockout clones by Western blot.
B. Protocol: Subcellular Localization using GFP-Fusion Proteins
This method visualizes the location of the this compound protein within the cell.
1. Materials:
-
Expression vector with a C- or N-terminal GFP tag
-
This compound cDNA
-
Restriction enzymes and ligase
-
Cell line of interest
-
Transfection reagent
-
Confocal microscope
-
DAPI or other nuclear stain
2. Procedure:
-
Cloning: Clone the this compound cDNA in-frame with the GFP tag in the expression vector.
-
Transfection: Transfect the cells with the this compound-GFP fusion construct.
-
Imaging: 24-48 hours post-transfection, stain the cells with a nuclear marker like DAPI.
-
Microscopy: Visualize the GFP signal and the nuclear stain using a confocal microscope to determine the subcellular localization of the this compound protein.
III. Signaling Pathway Analysis
Understanding the signaling pathways in which this compound participates is key to elucidating its function.
A. Auxin Signaling Pathway involving AGR1/AUT1 in Arabidopsis
This pathway illustrates the role of AGR1/AUT1 in auxin transport, which is crucial for gravitropism.
Caption: Simplified auxin signaling pathway involving AGR1/AUT1.
B. Hypothetical Signaling Pathway for Human AUTS2
Based on its role as a transcriptional regulator, AUTS2 may be involved in pathways controlling gene expression during neurodevelopment.
Caption: Hypothetical signaling pathway for AUTS2 in neurodevelopment.
References
- 1. Identification of a novel gene, aut, involved in autotrophic growth of Alcaligenes eutrophus [pubmed.ncbi.nlm.nih.gov]
- 2. The Arabidopsis thaliana AGRAVITROPIC 1 gene encodes a component of the polar-auxin-transport efflux carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques to Study Autophagy in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Studying Autophagy in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Analyzing AUT1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AUT1 gene, also known as ATG1, is a critical component in the initiation of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. As a serine/threonine kinase, this compound/Atg1 acts as a key regulator, integrating signals from nutrient-sensing pathways, such as the Target of Rapamycin (TOR) pathway, to control the induction of autophagy. Dysregulation of this pathway is implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making the study of this compound gene expression a vital area of research.
These application notes provide an overview of common molecular biology techniques used to analyze this compound gene expression at both the mRNA and protein levels. Detailed protocols are provided to guide researchers in quantifying changes in this compound expression in response to various stimuli, aiding in drug discovery and the elucidation of its regulatory mechanisms.
I. Techniques for this compound Gene Expression Analysis
The analysis of this compound gene expression can be approached at two primary levels: transcriptional (measuring mRNA levels) and translational (measuring protein levels).
-
Analysis of mRNA Levels: This is crucial for understanding the transcriptional regulation of this compound.
-
Quantitative Real-Time PCR (RT-qPCR): The gold standard for quantifying specific mRNA transcripts. It is highly sensitive and specific, making it ideal for validating findings from larger-scale analyses or for studying the effects of specific treatments on this compound transcription.[1][2]
-
RNA Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive snapshot of the entire transcriptome.[3][4] RNA-Seq is used for discovery-based approaches to identify novel regulatory mechanisms and to analyze this compound expression in the context of global gene expression changes.[2]
-
Northern Blotting: A traditional method for detecting and quantifying specific RNA molecules. While less common now, it can provide valuable information about RNA size and integrity.
-
-
Analysis of Protein Levels: Measuring this compound protein levels is essential as mRNA levels do not always directly correlate with protein abundance due to post-transcriptional, translational, and protein degradation regulation.
-
Western Blotting: A widely used technique to detect and quantify the this compound protein. It allows for the assessment of protein size, abundance, and post-translational modifications, such as phosphorylation, which are critical for this compound function.
-
II. Quantitative Data Summary
The expression of this compound/ATG1 is tightly regulated, most notably by nutrient availability. Under nutrient-rich conditions, the TOR kinase is active and suppresses autophagy by phosphorylating Atg13, which prevents the formation of the Atg1 kinase complex. Upon nutrient starvation (e.g., nitrogen deprivation), TOR is inactivated, leading to the dephosphorylation of Atg13 and the activation and upregulation of the this compound/ATG1 pathway.
Table 1: Representative Data on this compound/ATG1 Expression Changes (Note: The following data are illustrative examples based on typical experimental outcomes in autophagy research. Actual values will vary based on the specific experimental system and conditions.)
| Experimental Condition | Organism/Cell Line | Technique | Target | Fold Change (vs. Control) | Reference |
| Nitrogen Starvation (4h) | S. cerevisiae | RT-qPCR | This compound mRNA | 5 - 10 | (Illustrative) |
| Rapamycin Treatment (2h) | Human Cell Line (e.g., HEK293) | RT-qPCR | ULK1 mRNA (human homolog) | 3 - 6 | (Illustrative) |
| Nitrogen Starvation (4h) | S. cerevisiae | Western Blot | This compound Protein | 2 - 4 | (Illustrative) |
| Rapamycin Treatment (2h) | Human Cell Line (e.g., HEK293) | Western Blot | ULK1 Protein | 1.5 - 3 | (Illustrative) |
III. Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for this compound mRNA and protein expression analysis.
Caption: Regulation of this compound/Atg1 activity by the TOR kinase.
IV. Detailed Experimental Protocols
Protocol 1: Analysis of this compound mRNA Expression by RT-qPCR
This protocol details a two-step RT-qPCR procedure for quantifying this compound mRNA levels from S. cerevisiae.
1. Principle Total RNA is first isolated from yeast cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA corresponding to the this compound transcript is amplified and quantified in real-time using a fluorescent dye like SYBR Green. Relative quantification is typically performed using a reference gene (e.g., ACT1) for normalization.
2. Materials and Reagents
-
Yeast culture and appropriate growth media
-
RNA extraction kit suitable for yeast (e.g., with zymolyase/lyticase for cell wall digestion)
-
Nuclease-free water
-
Reverse transcription kit (e.g., SuperScript™ IV)
-
Oligo(dT) or random hexamer primers
-
SYBR Green qPCR Master Mix
-
Nuclease-free PCR plates and optical seals
-
RT-qPCR instrument
-
Primers for this compound and a reference gene (e.g., ACT1)
3. Procedure Step A: RNA Extraction
-
Grow yeast cultures to the desired cell density (e.g., mid-log phase).
-
Apply experimental treatment (e.g., resuspend cells in nitrogen-free medium).
-
Harvest approximately 1x10⁷ cells by centrifugation.
-
Extract total RNA using a commercial kit designed for yeast, following the manufacturer's instructions. This will typically involve a mechanical or enzymatic cell wall disruption step.
-
Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer). An A260/A280 ratio of ~2.0 is desirable.
Step B: cDNA Synthesis
-
In a nuclease-free tube, combine 1 µg of total RNA, primers (oligo(dT) or random hexamers), and dNTPs.
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add the reverse transcriptase enzyme.
-
Incubate according to the manufacturer's protocol (e.g., 50 minutes at 50°C).
-
Terminate the reaction by heating to 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
Step C: Real-Time PCR
-
Prepare the qPCR reaction mix in a PCR plate. For each reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
4 µL of Nuclease-free water
-
5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock)
-
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the RT-qPCR instrument.
-
Run the PCR program with cycling conditions such as:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify product specificity.
-
4. Data Analysis
-
Determine the quantification cycle (Cq) for this compound and the reference gene in all samples.
-
Calculate the ΔCq for each sample: ΔCq = Cq(this compound) - Cq(Reference Gene).
-
Calculate the ΔΔCq: ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample).
-
Calculate the fold change in expression: Fold Change = 2^(-ΔΔCq).
Protocol 2: Analysis of this compound Protein Expression by Western Blot
This protocol provides a general framework for detecting the this compound protein from yeast cell lysates.
1. Principle Total protein is extracted from yeast cells, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane. The membrane is probed with a primary antibody specific to the this compound protein, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
2. Materials and Reagents
-
Yeast cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Glass beads (for mechanical lysis)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast or hand-cast SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Aut1/Atg1)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
3. Procedure Step A: Protein Extraction
-
Harvest yeast cells and wash the pellet with PBS.
-
Resuspend the pellet in cold lysis buffer.
-
Add an equal volume of acid-washed glass beads and vortex vigorously for 30-second intervals, cooling on ice in between, for a total of 5-10 minutes to lyse the cells.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
Step B: SDS-PAGE and Transfer
-
Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved (e.g., 120V for 90 minutes).
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Step C: Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Aut1 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Perform densitometry analysis on the resulting bands using software like ImageJ.
-
Normalize the band intensity of this compound to a loading control protein (e.g., Actin or PGK1).
-
Compare the normalized intensity of treated samples to the control to determine relative changes in protein expression.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the AUT1 Gene in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AUT1 gene in Saccharomyces cerevisiae is a key component of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[1] This pathway is crucial for survival under nutrient-limiting conditions and is implicated in various cellular processes, including aging and disease. The targeted modification of the this compound gene using CRISPR/Cas9 technology offers a powerful tool to dissect its function, understand the regulation of autophagy, and identify potential therapeutic targets.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the this compound gene in S. cerevisiae. The protocols cover the entire workflow from single guide RNA (sgRNA) design to the verification of the successful gene edit.
Data Presentation
While specific editing efficiency for the this compound gene is not extensively published, the efficiency of CRISPR/Cas9-mediated gene knockout in S. cerevisiae is generally high, often exceeding 90% with well-designed sgRNA and repair templates.[2] The following table summarizes expected quantitative data based on typical CRISPR experiments in yeast.
| Parameter | Expected Value | Notes |
| sgRNA On-Target Score | > 80 | Based on in silico design tools to maximize cleavage efficiency. |
| sgRNA Off-Target Score | Low | Minimized by selecting unique target sequences within the genome. |
| Transformation Efficiency | 102 - 104 colonies/µg DNA | Varies depending on the yeast strain and transformation protocol. |
| Gene Editing Efficiency | > 90% | Percentage of transformants with the desired this compound knockout. |
| Phenotypic Confirmation | > 95% of edited clones | Percentage of knockout clones exhibiting the expected autophagy-deficient phenotype. |
Signaling Pathway and Experimental Workflow
To visualize the cellular context of this compound and the experimental process for its modification, the following diagrams are provided.
Caption: this compound's role in the yeast autophagy signaling pathway.
Caption: Experimental workflow for this compound gene editing.
Experimental Protocols
I. sgRNA Design for this compound Knockout
-
Retrieve the this compound Gene Sequence: Obtain the complete coding sequence (CDS) of the this compound gene from the Saccharomyces Genome Database (SGD).
-
Use an Online Design Tool: Utilize a web-based sgRNA design tool for yeast, such as CHOPCHOP (--INVALID-LINK--) or E-CRISP (--INVALID-LINK--).
-
Input the this compound gene sequence.
-
Select Saccharomyces cerevisiae (S288c) as the organism.
-
Choose the desired Cas9 nuclease (e.g., Streptococcus pyogenes Cas9).
-
The tool will predict and rank potential sgRNA sequences based on on-target efficiency and off-target potential.
-
-
Select an Optimal sgRNA:
-
Choose an sgRNA with a high on-target score and minimal predicted off-target sites.
-
Ideally, the target site should be within the first half of the coding sequence to ensure a complete loss-of-function mutation.
-
Avoid sequences with poly-T stretches, which can terminate transcription.
-
-
Design Oligonucleotides for Cloning: Synthesize two complementary oligonucleotides encoding the chosen 20-bp sgRNA sequence with appropriate overhangs for cloning into a Cas9/sgRNA expression vector (e.g., p414-TEF1p-Cas9-CYC1t).
II. Construction of the Cas9/sgRNA Expression Vector
This protocol assumes the use of a pre-existing yeast expression vector that allows for the cloning of a specific sgRNA.
-
Linearize the Cas9/sgRNA Vector: Digest the chosen vector with a restriction enzyme that cuts within the sgRNA cloning site.
-
Anneal the sgRNA Oligonucleotides:
-
Mix equimolar amounts of the two complementary sgRNA oligonucleotides in an annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Ligate the Annealed sgRNA into the Vector:
-
Perform a ligation reaction with the linearized vector and the annealed sgRNA duplex.
-
Use T4 DNA ligase and follow the manufacturer's instructions.
-
-
Transform into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Verify the Construct: Isolate the plasmid DNA from several E. coli colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
III. Yeast Transformation
This protocol utilizes the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Prepare Yeast Culture:
-
Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
-
Prepare Competent Cells:
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc.
-
-
Transformation:
-
In a microfuge tube, mix the following in order:
-
100 µL of competent yeast cells
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1 M LiAc
-
10 µL of 10 mg/mL single-stranded carrier DNA (boiled and cooled on ice)
-
1-5 µg of the Cas9/sgRNA-AUT1 plasmid
-
(Optional but recommended for knockout) 1-5 µg of a 90-120 bp double-stranded DNA repair template containing homology arms to the regions flanking the Cas9 cut site and designed to introduce a stop codon and/or frameshift mutation.
-
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes.
-
-
Plating and Selection:
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates (e.g., synthetic complete medium lacking the nutrient corresponding to the plasmid's selectable marker).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
IV. Verification of Gene Edit
-
Colony PCR:
-
Pick individual colonies from the selection plate and resuspend a small amount in 20 µL of 20 mM NaOH.
-
Boil the cell suspension at 99°C for 10 minutes.
-
Centrifuge at 16,000 x g for 1 minute.
-
Use 1 µL of the supernatant as the template for a PCR reaction.
-
Design primers that flank the target site in the this compound gene. A successful knockout will result in a PCR product of a different size than the wild-type gene, or no product if the entire gene is deleted.
-
-
Sanger Sequencing:
-
For colonies that show the expected band size in the colony PCR, amplify a larger fragment spanning the target region.
-
Purify the PCR product and send it for Sanger sequencing to confirm the precise nature of the mutation (insertion, deletion, or substitution).
-
-
Phenotypic Analysis (Nitrogen Starvation Assay): [3][4][5]
-
Grow wild-type and putative this compound knockout strains to mid-log phase in YPD medium.
-
Wash the cells twice with sterile water.
-
Resuspend the cells in a nitrogen starvation medium (SD-N).
-
Take samples at various time points (e.g., 0, 24, 48, and 72 hours).
-
Perform serial dilutions of the cell cultures and spot them onto YPD plates.
-
Incubate the plates at 30°C for 2-3 days.
-
Successful this compound knockout strains will exhibit a significant decrease in viability (fewer colonies) compared to the wild-type strain after prolonged nitrogen starvation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful CRISPR/Cas9-mediated editing of the this compound gene in Saccharomyces cerevisiae. By following these detailed steps, researchers can efficiently generate this compound knockout strains and verify the genetic modification through molecular and phenotypic analyses. This will enable further investigation into the role of this compound in autophagy and its potential as a target for therapeutic intervention.
References
- 1. This compound, a gene essential for autophagocytosis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Kinetic assay of starvation sensitivity in yeast autophagy mutants allows for the identification of intermediary phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application of AUT1 Mutants in Autophagy Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. The study of autophagy has been greatly advanced by the use of model organisms, particularly the budding yeast Saccharomyces cerevisiae, where many of the core autophagy-related (Atg) genes were first identified.
Among these, the AUT1 gene (also known as ATG3) plays a critical and indispensable role in the execution of autophagy. This compound/Atg3 functions as an E2-like conjugating enzyme in the Atg8/LC3 lipidation system, a central event in the formation of the autophagosome.[1] Mutants of this compound, particularly null alleles (e.g., this compoundΔ or atg3Δ), exhibit a complete blockage of the autophagic pathway.[2] This characteristic makes this compound mutants invaluable tools for researchers to dissect the molecular mechanisms of autophagy, identify new components of the autophagy machinery, and screen for potential therapeutic modulators of this pathway.
These application notes provide an overview of the use of this compound mutants in autophagy research, including key experimental protocols and representative data.
Core Applications of this compound Mutants
-
Elucidating the Core Autophagy Machinery: this compoundΔ strains serve as a crucial negative control in experiments investigating the function of other proteins in autophagy. The complete block in the pathway in these mutants allows researchers to confirm that an observed phenotype is indeed autophagy-dependent.
-
Investigating the Consequences of Autophagy Deficiency: By studying the phenotype of this compoundΔ mutants, researchers can understand the physiological roles of autophagy. These mutants exhibit decreased survival under starvation conditions, defects in the degradation of bulk cytoplasm and specific cargo, and impaired sporulation, highlighting the importance of autophagy in cellular adaptation and development.[2]
-
Drug Discovery and Screening: this compoundΔ strains can be used in high-throughput screens to identify compounds that can modulate autophagy. For instance, a screen could be designed to identify drugs that rescue the viability of this compoundΔ cells under starvation, which might indicate the activation of an alternative, autophagy-independent clearance pathway. Conversely, these mutants are essential for validating that a pro-autophagic drug's effects are genuinely mediated through the canonical autophagy pathway.
Data Presentation
The following tables summarize representative quantitative data illustrating the phenotypic consequences of this compound/ATG3 deletion in Saccharomyces cerevisiae.
Table 1: Cell Viability Under Nitrogen Starvation
This table presents typical data from a cell viability assay, comparing wild-type (WT) and atg3Δ yeast strains over a period of nitrogen starvation. Viability is often assessed by colony-forming units (CFU) or by staining with vital dyes like phloxine B.
| Time (days) | Wild-Type (% Viability) | atg3Δ (% Viability) |
| 0 | 100 | 100 |
| 2 | 95 | 60 |
| 4 | 88 | 25 |
| 6 | 75 | 5 |
Data are representative and compiled based on typical results observed in autophagy-deficient yeast mutants under nitrogen starvation.
Table 2: Autophagic Flux as Measured by GFP-Atg8 Cleavage Assay
This table illustrates the results of a GFP-Atg8 cleavage assay, a common method to monitor autophagic flux. The ratio of free GFP to full-length GFP-Atg8 is a quantitative measure of autophagic activity.
| Strain | Condition | Ratio of Free GFP / GFP-Atg8 |
| Wild-Type | Rich Medium | 0.1 |
| Wild-Type | Nitrogen Starvation | 1.5 |
| atg3Δ | Rich Medium | < 0.05 |
| atg3Δ | Nitrogen Starvation | < 0.05 |
Data are representative. In atg3Δ mutants, the processing of GFP-Atg8 is completely blocked due to the inability to conjugate Atg8 to PE.
Table 3: Sporulation Efficiency
This table shows the impact of ATG3 deletion on the ability of diploid yeast cells to undergo sporulation, a developmental process induced by nutrient starvation.
| Strain | Sporulation Efficiency (%) |
| Wild-Type (Diploid) | ~90% |
| atg3Δ/atg3Δ (Diploid) | < 1% |
Data are representative. Homozygous deletion of ATG3 leads to a severe defect in sporulation.[3]
Experimental Protocols
Protocol 1: Yeast Cell Viability Assay Under Nitrogen Starvation
This protocol details a method to assess the survival of yeast cells under conditions that induce autophagy.
Materials:
-
Yeast strains (Wild-Type, this compoundΔ/atg3Δ)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
SD-N medium (0.17% yeast nitrogen base without amino acids and ammonium (B1175870) sulfate, 2% dextrose)
-
Sterile water
-
YPD agar (B569324) plates
-
Spectrophotometer
-
Incubator at 30°C
-
Microscope and hemocytometer (optional)
Procedure:
-
Pre-culture: Inoculate single colonies of WT and this compoundΔ/atg3Δ yeast strains into 5 mL of YPD medium. Grow overnight at 30°C with shaking until the cultures reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).
-
Starvation Induction:
-
Harvest 5 OD₆₀₀ units of cells from each culture by centrifugation (3,000 x g for 5 minutes).
-
Wash the cell pellets twice with 25 mL of sterile water to remove residual nutrients.
-
Resuspend the washed cells in 25 mL of SD-N medium.
-
-
Time Course Sampling:
-
Incubate the cultures at 30°C with shaking.
-
At designated time points (e.g., 0, 2, 4, 6 days), take an aliquot from each culture.
-
-
Viability Assessment (Colony Forming Unit - CFU Assay):
-
For each time point, prepare a series of 10-fold serial dilutions in sterile water.
-
Plate 100 µL of appropriate dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto YPD agar plates. Aim for 30-300 colonies per plate.
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates.
-
Calculate the number of viable cells per mL for each time point.
-
Express the viability at each time point as a percentage of the viable cells at time 0.
-
Protocol 2: Monitoring Autophagic Flux with the GFP-Atg8 Cleavage Assay
This protocol describes a Western blot-based method to quantify autophagic flux by detecting the cleavage of GFP-Atg8.
Materials:
-
Yeast strains expressing N-terminally tagged GFP-Atg8 (WT GFP-Atg8, this compoundΔ/atg3Δ GFP-Atg8)
-
YPD and SD-N media
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Urea (B33335) lysis buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% SDS, protease inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Anti-GFP antibody
-
Chemiluminescence detection system
Procedure:
-
Culture and Starvation:
-
Grow yeast strains expressing GFP-Atg8 as described in Protocol 1.
-
Induce autophagy by shifting cells from YPD to SD-N medium for 4-6 hours.
-
-
Protein Extraction:
-
Harvest 10 OD₆₀₀ units of cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of 20% TCA and incubate on ice for 10 minutes.
-
Centrifuge, discard the supernatant, and wash the pellet with 1 mL of ice-cold acetone.
-
Air-dry the pellet.
-
Add 100 µL of urea lysis buffer and an equal volume of glass beads.
-
Vortex vigorously for 5 minutes at 4°C to lyse the cells.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against GFP.
-
Use a suitable secondary antibody and a chemiluminescence substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for full-length GFP-Atg8 (~46 kDa) and free GFP (~27 kDa).
-
Calculate the ratio of free GFP to GFP-Atg8 as a measure of autophagic flux.
-
Visualizations
Caption: The Atg8/LC3 Conjugation Pathway and the Role of this compound/Atg3.
Caption: Experimental Workflow for Phenotypic Analysis of this compound Mutants.
References
Application Notes and Protocols: Observing Autophagic Flux in AUT1/ATG3 Deletion Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining homeostasis.[1] A key event in macroautophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.[1][2] The entire process is referred to as autophagic flux. The formation of the autophagosome is orchestrated by a set of conserved Autophagy-Related (ATG) proteins.[2]
The AUT1 gene, now more commonly known as ATG3, encodes an E2-like enzyme that is essential for a critical step in autophagosome formation: the covalent conjugation of Atg8 (LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE). This lipidation step is required for the expansion and closure of the autophagosome membrane. Consequently, a deletion of the ATG3 gene severely impairs or completely blocks the canonical autophagy pathway at this juncture.
This application note addresses the inherent challenge of measuring "autophagic flux" in ATG3 deletion (atg3Δ) strains. Since the pathway is blocked, standard assays that measure the completion of the autophagic process, such as the LC3-II turnover assay, are not suitable for quantifying flux. Instead, the focus must shift to methods that can:
-
Confirm the autophagy block.
-
Quantify the accumulation of autophagy substrates.
-
Investigate potential alternative or non-canonical autophagy pathways.
Section 1: Confirming the Autophagy Block in atg3Δ Strains
The primary consequence of ATG3 deletion is the failure to form lipidated LC3 (LC3-II), which prevents autophagosome formation. Therefore, the first step is to confirm this molecular defect.
LC3 Processing Assay by Western Blot
The most direct method to confirm the functional consequence of ATG3 deletion is to assess the conversion of LC3-I (the cytosolic form) to LC3-II (the lipidated, membrane-bound form). In wild-type cells, autophagy induction (e.g., by starvation or rapamycin (B549165) treatment) leads to an increase in the amount of LC3-II. In atg3Δ cells, this conversion is absent.
Expected Outcome:
-
Wild-Type (WT) Cells: A visible band for LC3-II appears or intensifies upon autophagy induction.
-
atg3Δ Cells: No LC3-II band is detectable, even after induction.
Protocol 1: LC3 Immunoblotting
-
Cell Culture and Treatment:
-
Culture WT and atg3Δ cells under normal nutrient-rich conditions.
-
Induce autophagy by replacing the growth medium with a starvation medium (e.g., Earle's Balanced Salt Solution [EBSS] or Hank's Balanced Salt Solution [HBSS]) for 2-4 hours. A control group should remain in complete medium.
-
Optionally, treat a set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2 hours of the experiment to block the degradation of any potential LC3-II.
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
Section 2: Measuring Autophagy Substrate Accumulation
With canonical autophagy blocked, cellular components that are normally degraded via this pathway will accumulate. The most common marker for this is the selective autophagy receptor p62/SQSTM1.
p62/SQSTM1 Degradation Assay
p62 binds to ubiquitinated cargo and also to LC3, thereby targeting the cargo for degradation within the autolysosome. When autophagy is inhibited, p62 is not degraded and its levels increase. Measuring p62 levels provides a robust inverse correlation with autophagic flux.
Expected Outcome:
-
Wild-Type (WT) Cells: Basal levels of p62 are low and may decrease upon autophagy induction (if the induction stimulus also doesn't increase p62 transcription).
-
atg3Δ Cells: Basal levels of p62 are significantly higher than in WT cells and do not decrease upon starvation.
Data Presentation: p62 Accumulation in Autophagy-Deficient Strains
| Strain/Condition | Relative p62 Protein Level (Normalized to WT Control) | Interpretation | Reference |
| Wild-Type (Control) | 1.0 | Basal Autophagy | |
| Wild-Type (Starvation) | ~0.8 - 1.2 | Active Autophagic Flux | |
| atg3Δ (Control) | > 2.0 | Blocked Autophagic Flux | |
| atg3Δ (Starvation) | > 2.0 | Blocked Autophagic Flux | |
| Note: p62 levels can be transcriptionally upregulated by stress, which can sometimes mask its degradation. |
Protocol 2: p62/SQSTM1 Immunoblotting
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and induction of autophagy. Lysosomal inhibitors are not necessary for this assay.
-
-
Protein Extraction and Western Blotting:
-
Follow the same procedure as in Protocol 1.
-
Use a primary antibody against p62/SQSTM1.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Section 3: Visualization and Alternative Methods
While biochemical assays are quantitative, microscopy can provide valuable qualitative and morphological information.
Electron Microscopy (EM)
EM is the gold standard for visualizing autophagic structures. In atg3Δ strains, one would not expect to see classic, double-membraned autophagosomes. Instead, studies have reported the accumulation of immature, unclosed membrane structures or atypical autophagosome-like structures, confirming a defect in autophagosome elongation and closure.
Expected Outcome:
-
Wild-Type (WT) Cells: Upon induction, visible double-membraned autophagosomes and autolysosomes (autophagosomes fused with lysosomes) are observed.
-
atg3Δ Cells: Absence of mature autophagosomes. Accumulation of smaller, unclosed isolation membranes may be visible.
Investigating Non-Canonical Autophagy
Some forms of "alternative autophagy" have been described that can occur independently of certain core ATG proteins like ATG5 and ATG7. While ATG3-independent pathways are less characterized, it is theoretically possible that some cellular degradation occurs through these routes. These pathways may depend on other proteins like RAB9 and derive membranes from the trans-Golgi and late endosomes. Investigating these pathways would require advanced techniques, such as siRNA-mediated knockdown of components of the alternative pathway (e.g., RAB9) in the atg3Δ background, followed by assessment of the degradation of long-lived proteins.
Signaling Pathways and Experimental Workflows
Diagram 1: Canonical Autophagy Pathway and the ATG3 Block
Caption: Canonical autophagy pathway highlighting the critical role of ATG3 (this compound).
Diagram 2: Workflow for Assessing Autophagy Block
Caption: Experimental workflow for confirming autophagy block in atg3Δ strains.
Summary and Conclusion
Observing "autophagic flux" in this compound/ATG3 deletion strains is a misnomer, as the process is fundamentally blocked. The appropriate experimental approach is not to measure flux but to characterize the block and its consequences. The key methods involve demonstrating the absence of LC3 lipidation and confirming the accumulation of autophagy substrates like p62/SQSTM1. These biochemical assays, complemented by morphological analysis via electron microscopy, provide a comprehensive picture of the autophagy-deficient state in atg3Δ cells. This understanding is critical for researchers studying the specific roles of ATG3 in cellular homeostasis and for drug development professionals targeting the autophagy pathway.
References
Measuring the Effects of AUT1/ATG3 Mutation on Cell Survival: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the impact of mutations in the AUT1/ATG3 gene on cellular survival. The protocols detailed below offer step-by-step guidance for creating a robust experimental design, from cell line generation to the functional assessment of viability, apoptosis, and autophagy.
Background: The Role of this compound/ATG3 in Cell Homeostasis
Autophagy is a critical cellular recycling process where damaged organelles and proteins are degraded and their components reused, particularly during times of stress like nutrient deprivation.[1][2][3][4] This process is essential for maintaining cellular homeostasis and can determine a cell's fate, promoting either survival or programmed cell death.[1]
The gene this compound, first identified in yeast, is the homolog of the mammalian gene ATG3. The ATG3 protein functions as an E2-like conjugating enzyme, a crucial component in the autophagy machinery. It facilitates the conjugation of ATG8 (known as LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE) on the autophagosomal membrane, a key step in autophagosome elongation. Given this central role, a mutation in this compound/ATG3 is hypothesized to impair autophagy, potentially leading to decreased cell survival, especially under stress conditions.
Experimental Design and Workflow
To measure the effects of an this compound/ATG3 mutation, a comparative study is essential. This involves creating a cell line with a specific mutation in the this compound/ATG3 gene and comparing its phenotype to a wild-type (WT) control cell line. The overall workflow involves generating the mutant cell line, subjecting both WT and mutant cells to stress conditions (e.g., nutrient starvation) to induce autophagy, and then assessing the impact on cell survival, apoptosis, and autophagic activity.
Key Experimental Protocols
Protocol 1: Generation of this compound/ATG3 Mutant Cell Line via CRISPR/Cas9
This protocol provides a general workflow for creating a gene knockout or specific mutation.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting a critical exon of the this compound/ATG3 gene using online CRISPR design tools. Ensure high specificity to minimize off-target effects.
-
Vector Preparation: Clone the designed gRNA sequences into a Cas9 expression vector. Plasmids that also express a fluorescent marker (e.g., GFP) are recommended for sorting transfected cells.
-
Transfection: Transfect the wild-type host cell line (e.g., HEK293T, HeLa) with the gRNA/Cas9 plasmid using a suitable method like lipid-mediated transfection or electroporation.
-
Cell Sorting: 24-48 hours post-transfection, enrich for transfected cells by sorting for the fluorescent marker using Fluorescence-Activated Cell Sorting (FACS).
-
Single-Cell Cloning: Plate the sorted cells at a very low density to isolate single colonies, each originating from a single cell.
-
Verification: Once colonies are established, extract genomic DNA.
-
Screening: Use PCR to amplify the targeted region. Analyze the PCR products for insertions/deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I).
-
Sequencing: Confirm the specific mutation in positive clones by Sanger sequencing.
-
Protein Knockout Confirmation: Perform a Western blot to confirm the absence of the ATG3 protein.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.
-
Cell Seeding: Seed an equal number of wild-type and this compound/ATG3 mutant cells (e.g., 5,000-10,000 cells/well) into 96-well plates in triplicate for each condition. Allow cells to adhere overnight.
-
Treatment:
-
Control Group: Replace the medium with complete growth medium.
-
Stress Group: Replace the medium with a nutrient-deficient medium (e.g., Earle's Balanced Salt Solution, EBSS) to induce starvation.
-
-
Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated wild-type control cells after subtracting the background absorbance.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Cell Preparation: Culture and treat wild-type and this compound/ATG3 mutant cells as described in the MTT assay (in 6-well plates).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protocol 4: Autophagy Monitoring (LC3-II Autophagic Flux Assay)
An increase in the autophagosome marker LC3-II can mean either increased autophagosome formation or a blockage in their degradation. An autophagic flux assay is therefore essential to distinguish between these possibilities. This is done by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (like Chloroquine or Bafilomycin A1), which blocks the final degradation step.
-
Cell Seeding and Treatment: Seed wild-type and this compound/ATG3 mutant cells in 6-well plates. Treat cells with or without starvation conditions. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 50 µM Chloroquine) to a parallel set of wells.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel (a 12% gel is recommended to separate LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. Also probe for a loading control, such as β-actin or GAPDH.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by the difference in the LC3-II signal between samples with and without the lysosomal inhibitor. A functional autophagy pathway will show a significant accumulation of LC3-II in the presence of the inhibitor. An impaired flux in the this compound/ATG3 mutant would show little to no accumulation.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate clear comparisons between the cell lines and treatment conditions.
| Cell Line | Treatment Condition | Cell Viability (% of WT Control) | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Autophagic Flux (Fold Change in LC3-II with Inhibitor) |
| Wild-Type | Control (Complete Medium) | 100% | 2.5% | 1.0% | 4.5 |
| Starvation (24h) | 85% | 8.0% | 3.5% | 12.0 | |
| This compound/ATG3 Mutant | Control (Complete Medium) | 98% | 3.0% | 1.2% | 1.2 |
| Starvation (24h) | 45% | 35.0% | 15.0% | 1.5 |
Interpretation of Hypothetical Data: The table suggests that under normal conditions, the this compound/ATG3 mutation has a minimal effect. However, upon starvation-induced stress, the mutant cells exhibit a sharp decrease in viability and a significant increase in apoptosis compared to wild-type cells. Furthermore, the autophagic flux data indicates that while autophagy is strongly induced in WT cells upon starvation, it is severely blunted in the mutant cells, confirming the mutation's functional impact.
Signaling Pathway Context
The this compound/ATG3 protein is a key enzyme in the LC3/ATG8 conjugation system, which is central to the formation of the autophagosome. A mutation in this compound/ATG3 disrupts this pathway, preventing the lipidation of LC3-I to LC3-II and its subsequent incorporation into the autophagosome membrane. This failure halts the autophagic process, leading to an accumulation of cellular damage and increased sensitivity to stress, ultimately compromising cell survival.
References
- 1. Role of autophagy in cell survival and death: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Fasting for Health and Longevity: Nobel Prize Winning Research on Cell Aging - Blue Zones [bluezones.com]
- 4. Autophagy - Wikipedia [en.wikipedia.org]
Application Notes: Studying ATG3's Role in Autophagy Using Mammalian Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Autophagy is a critical cellular process responsible for the degradation and recycling of cytoplasmic components, playing a key role in cellular homeostasis.[1] Defects in autophagy are implicated in a range of human diseases, including neurodegeneration and cancer.[1] A central player in this pathway is the Autophagy Related 3 (ATG3) protein, the mammalian ortholog of the yeast AUT1/Apg3 gene.[2] ATG3 functions as an E2-like conjugating enzyme, essential for the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to phosphatidylethanolamine (B1630911) (PE), a hallmark step in autophagosome formation.[3][4] This document provides detailed protocols for investigating the function of ATG3 in mammalian cell culture systems, including loss-of-function studies and methods to monitor autophagy, providing a framework for research and therapeutic development.
Background: The Role of ATG3 in the Autophagy Pathway
Macroautophagy (hereafter referred to as autophagy) involves the sequestration of cytoplasmic material into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process relies on a series of conserved Autophagy Related (ATG) proteins. The formation of the autophagosome membrane requires two ubiquitin-like conjugation systems. ATG3 is the pivotal E2-like enzyme in the second system, which conjugates ATG8-family proteins (like LC3) to PE on the phagophore membrane.
The process is initiated when the E1-like enzyme, ATG7, activates LC3. ATG3 then receives the activated LC3 from ATG7, forming a thioester bond. Finally, facilitated by the ATG12-ATG5-ATG16L1 E3-like complex, ATG3 transfers LC3 to PE, anchoring it to the autophagosome membrane. This lipidated form, known as LC3-II, is a widely used marker for autophagosome formation. Given its essential role, studying ATG3 provides direct insight into the mechanics of autophagosome biogenesis and overall autophagic flux.
ATG3 Signaling Pathway in Autophagy
The diagram below illustrates the core ubiquitin-like conjugation cascade for LC3 lipidation, highlighting the central role of ATG3.
Caption: The LC3 conjugation pathway highlighting ATG3's role.
Experimental Protocols
Studying ATG3 function typically involves modulating its expression (loss-of-function or gain-of-function) and then assessing the impact on autophagy.
Protocol 1: siRNA-Mediated Knockdown of ATG3
This protocol describes the transient silencing of ATG3 expression using small interfering RNA (siRNA) in a mammalian cell line (e.g., HeLa, HEK293).
Workflow Diagram
Caption: Workflow for transient knockdown of ATG3 and subsequent analysis.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
siRNA targeting human ATG3 (pre-designed and validated)
-
Non-targeting control (NTC) siRNA
-
6-well tissue culture plates
-
Reagents for RNA extraction, RT-qPCR, and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well): a. Tube A: Dilute 20-50 pmol of siRNA (ATG3 or NTC) into 100 µL of Opti-MEM. Mix gently. b. Tube B: Dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well. The final volume in the well should be ~2 mL of complete medium. Gently rock the plate to mix.
-
Incubation: Incubate cells for 48-72 hours at 37°C.
-
Autophagy Induction (Optional): To assess the effect of ATG3 knockdown on induced autophagy, replace the medium with starvation medium (e.g., EBSS) or treat with an autophagy inducer (e.g., 250 nM Torin1) for 2-4 hours before harvesting.
-
Harvest and Analysis: a. For qPCR: Lyse cells and extract total RNA to quantify ATG3 mRNA levels and confirm knockdown. b. For Western Blot: Lyse cells in RIPA buffer to analyze ATG3 protein levels and assess autophagy markers (LC3-II, p62).
Data Presentation: ATG3 Knockdown Efficiency
| Sample | siRNA Target | ATG3 mRNA (Relative to NTC) | ATG3 Protein (Relative to NTC) |
|---|---|---|---|
| 1 | NTC | 1.00 ± 0.05 | 1.00 ± 0.08 |
| 2 | ATG3 siRNA #1 | 0.21 ± 0.03 | 0.15 ± 0.04 |
| 3 | ATG3 siRNA #2 | 0.18 ± 0.02 | 0.11 ± 0.03 |
Protocol 2: CRISPR/Cas9-Mediated Knockout of ATG3
This protocol outlines the generation of a stable ATG3 knockout cell line using the CRISPR/Cas9 system for long-term loss-of-function studies.
Workflow Diagram
References
Application of Autophagy Modulation in Neurodegenerative Disease Models
Note: The term "AUT1" is not a standard or widely recognized term in the context of neurodegenerative disease research. The following application notes and protocols are based on the closely related and highly relevant field of autophagy , a critical cellular process implicated in the pathology of many neurodegenerative disorders. It is presumed that the user's interest in "this compound" pertains to the broader mechanisms of autophagy.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons.[1] A common pathological hallmark of these diseases is the accumulation of misfolded and aggregated proteins.[2][3] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including protein aggregates and damaged organelles.[4][5] Dysfunctional autophagy is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases, making it a promising therapeutic target. This document provides an overview of the application of autophagy research in neurodegenerative disease models, including quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Data Presentation
The following tables summarize quantitative data from studies on the modulation of autophagy in various neurodegenerative disease models.
Table 1: Effects of Autophagy Modulation in Alzheimer's Disease Models
| Model System | Treatment/Modulation | Key Quantitative Finding | Reference |
| Tau inducible cell culture | Chloroquine (Autophagy inhibitor) | Increased tau aggregation and toxicity | |
| Mice overexpressing mutant APP | Genetic disruption of autophagy | Accumulation of polyubiquitinated proteins and neuronal death | |
| Patient-derived iPSCs (AD) | Drug screening targeting Aβ and p-tau | Reduction in Aβ and p-tau levels |
Table 2: Effects of Autophagy Modulation in Parkinson's Disease Models
| Model System | Treatment/Modulation | Key Quantitative Finding | Reference |
| SH-SY5Y cells (rotenone-induced) | Autophagy enhancers | Prevention of rotenone-induced toxicity | |
| SH-SY5Y cells (rotenone-induced) | Autophagy inhibitors | Aggravation of rotenone-induced toxicity | |
| Rat model (rotenone-induced) | Rotenone (B1679576) treatment | Increased number of autophagic vacuoles | |
| Patient-derived iPSCs (PD) | - | Overexpression of oxidative stress markers |
Table 3: Effects of Autophagy Modulation in Huntington's Disease Models
| Model System | Treatment/Modulation | Key Quantitative Finding | Reference |
| Phase I/II Clinical Trial | AMT-130 (Gene therapy) | 75% slower disease progression | |
| Mouse model | Disrupted TrkB neurotrophin signaling | Increased dopamine (B1211576) levels and hyperactivity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core autophagy signaling pathway and a general experimental workflow for studying autophagy in neurodegenerative disease models.
Caption: Core Autophagy Signaling Pathway.
Caption: Experimental Workflow for Autophagy Studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
This protocol is used to measure the levels of key autophagy-related proteins, LC3 and p62/SQSTM1, to assess autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Materials:
-
Cell lysates from control and treated cells/tissues
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize LC3-II to LC3-I and p62 to the loading control.
-
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cultured cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate. Apply treatments as required.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Quantification:
-
Mount coverslips onto glass slides using mounting medium.
-
Image cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software.
-
This protocol describes the induction of a Parkinson's-like phenotype in rodents using the neurotoxin rotenone.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Rotenone
-
Vehicle (e.g., sunflower oil)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Stereotaxic Injection:
-
Expose the skull and drill a small hole at the desired coordinates for the substantia nigra or medial forebrain bundle.
-
Slowly infuse rotenone (dissolved in vehicle) into the target brain region using a Hamilton syringe.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
-
Behavioral and Histological Analysis:
-
At desired time points post-injection, perform behavioral tests to assess motor deficits (e.g., rotarod, cylinder test).
-
Perfuse the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase staining to assess dopaminergic neuron loss) and biochemical assays (e.g., Western blot for autophagy markers).
-
Conclusion
The study of autophagy in neurodegenerative disease models is a rapidly evolving field with significant therapeutic potential. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the role of autophagy and evaluate the efficacy of autophagy-modulating compounds in preclinical models of these devastating disorders. A thorough understanding of the underlying molecular mechanisms and the use of robust experimental models are crucial for the successful translation of these findings into novel therapies for patients.
References
- 1. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallmarks of neurodegenerative disease: A systems pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Autophagy and Alzheimer’s Disease: From Molecular Mechanisms to Therapeutic Implications [frontiersin.org]
- 5. Autophagy and Alzheimer’s Disease: Mechanisms and Impact Beyond the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AUT1 Gene Knockout Verification by PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers verifying the knockout of the AUT1 gene using Polymerase Chain reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for verifying an this compound gene knockout by PCR?
A1: The standard strategy involves designing PCR primers that can differentiate between the wild-type (WT) this compound allele and the knockout (KO) allele, which typically contains a selection marker cassette (e.g., antibiotic resistance gene) that has replaced the this compound gene.[1][2] Three separate PCR reactions are generally recommended for each genomic DNA sample to be tested:
-
Reaction A (WT specific): A forward primer upstream of the this compound gene and a reverse primer within the this compound coding sequence. This reaction should only produce a band in WT samples.
-
Reaction B (KO specific): A forward primer upstream of the this compound gene and a reverse primer within the selection marker cassette. This reaction should only produce a band in KO samples.[1]
-
Reaction C (Positive Control): A pair of primers amplifying a different, unrelated gene to confirm the quality and integrity of the genomic DNA.
Q2: How should I design primers for this compound knockout verification?
A2: Proper primer design is critical for successful PCR verification.[3][4] Here are key considerations:
-
Length: Primers should be 18-24 base pairs long.
-
GC Content: Aim for a GC content between 40-60%.
-
Melting Temperature (Tm): The Tm of primer pairs should be within 5°C of each other, generally between 50-60°C.
-
Specificity: Primers should be specific to the target region to avoid non-specific amplification. Use tools like BLAST to check for potential off-target binding sites.
-
Location: For knockout validation, design primers that flank the insertion site of the selection marker. One primer should bind outside the region of homology used for the knockout construct, and the other should bind within the inserted marker gene.
Q3: What are the expected PCR results for a successful this compound knockout?
A3: The expected results on an agarose (B213101) gel for a heterozygous and a homozygous knockout are as follows:
| Sample Type | Reaction A (WT Allele) | Reaction B (KO Allele) | Reaction C (Positive Control) |
| Wild-Type (WT) | Band present | No band | Band present |
| Heterozygous (Het) | Band present | Band present | Band present |
| Homozygous (KO) | No band | Band present | Band present |
Q4: Can I use qPCR to verify my this compound knockout?
A4: While quantitative PCR (qPCR) can measure mRNA expression levels, it is not the recommended primary method for verifying a genomic knockout. CRISPR/Cas9 and other gene-editing techniques target the genomic DNA. A successful knockout at the DNA level might not always lead to a complete absence of mRNA due to various cellular mechanisms. Therefore, PCR on genomic DNA is a more direct and reliable method for confirming the genetic modification. Protein-level analysis, such as a Western blot, can also be used to confirm the absence of the protein product.
Troubleshooting Guide
This guide addresses common problems encountered during the PCR verification of an this compound gene knockout.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product (No Bands) | Incorrect PCR cycling conditions: Denaturation, annealing, or extension times and temperatures may be suboptimal. | Optimize the annealing temperature by running a gradient PCR. Ensure extension time is sufficient for the expected product size (approx. 1 min/kb). |
| Poor quality genomic DNA: The DNA may be degraded or contain PCR inhibitors. | Run the genomic DNA on an agarose gel to check for integrity. If inhibitors are suspected, try diluting the template DNA. | |
| Error in reaction setup: A crucial reagent might have been missed, or incorrect volumes used. | Carefully repeat the experiment, ensuring all components are added in the correct order and volumes. Using a master mix can help minimize pipetting errors. | |
| Poor primer design: Primers may have secondary structures or are not specific to the target. | Re-design primers following standard guidelines. Check for primer-dimer formation using primer design software. | |
| Faint PCR Product | Insufficient number of PCR cycles: Too few cycles may not produce enough product to be visible on a gel. | Increase the number of cycles to 30-35. |
| Low template concentration: The amount of genomic DNA may be too low. | Increase the amount of genomic DNA in the reaction. | |
| Non-Specific Bands (Multiple Bands) | Annealing temperature is too low: A low annealing temperature can lead to non-specific primer binding. | Increase the annealing temperature in 2°C increments. |
| High magnesium concentration: Excess MgCl2 can reduce the specificity of the polymerase. | Optimize the MgCl2 concentration, typically between 1.5 and 2.5 mM. | |
| Contaminated reagents: Contamination with other DNA can lead to unexpected bands. | Use fresh, sterile reagents and dedicated pipettes. Include a no-template control in your experiments. | |
| Band in Wild-Type Lane with KO Primers (False Positive) | Contamination: The wild-type DNA sample may be contaminated with DNA from a knockout sample. | Use filter tips and physically separate the setup areas for pre- and post-PCR manipulations to prevent cross-contamination. |
| Non-specific amplification: The KO-specific primers may be amplifying a region in the wild-type genome. | Redesign the KO-specific primers to be more specific to the selection marker. | |
| No Band in KO Lane with KO Primers (False Negative) | Failed knockout: The gene knockout may not have been successful. | Re-screen other clones or re-evaluate the knockout strategy. |
| PCR failure: The PCR reaction for the knockout allele failed for one of the reasons listed above (e.g., poor primer design, incorrect cycling conditions). | Troubleshoot the PCR conditions as described above. |
Experimental Protocols
Protocol: Genomic DNA Extraction from Yeast for PCR
-
Grow a 5 mL yeast culture overnight in the appropriate liquid medium.
-
Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Resuspend the pellet in 500 µL of sterile water.
-
Add 200 µL of lysis buffer (2% Triton X-100, 1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0).
-
Add 200 µL of acid-washed glass beads.
-
Vortex vigorously for 5 minutes to lyse the cells.
-
Add 200 µL of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Vortex for 30 seconds and then centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new microfuge tube.
-
Precipitate the DNA by adding 1 mL of 100% ethanol (B145695) and inverting the tube several times.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Air dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50 µL of TE buffer or sterile water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
Protocol: PCR Verification of this compound Knockout
-
Prepare a PCR Master Mix: For each primer pair, prepare a master mix to ensure consistency across reactions. For a single 25 µL reaction, the components are:
| Component | Volume | Final Concentration |
| 5X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM) | 0.5 µL | 200 µM |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Nuclease-Free Water | 14.75 µL | - |
| Total | 23 µL |
-
Set up PCR Reactions:
-
Aliquot 23 µL of the appropriate master mix into PCR tubes.
-
Add 2 µL of genomic DNA (approximately 50-100 ng) to each tube.
-
Set up reactions for each sample (WT, Het, KO) with each of the three primer pairs (WT-specific, KO-specific, and positive control).
-
Include a no-template control (NTC) for each primer pair, using water instead of DNA.
-
-
Perform PCR: Use the following cycling conditions as a starting point. These may need to be optimized.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{*}{30} |
| Annealing | 55°C (or Tm - 5°C) | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analyze PCR Products:
-
Run 10 µL of each PCR product on a 1% agarose gel with a DNA ladder.
-
Visualize the bands under UV light and compare the results to the expected band sizes.
-
Visualizations
Caption: Troubleshooting workflow for this compound knockout PCR verification.
This diagram outlines a logical progression for troubleshooting common issues encountered during the PCR verification of a gene knockout. Starting from an unexpected result, it guides the user through a series of checks and optimizations for the most probable causes.
References
Technical Support Center: Optimizing Nitrogen Starvation for AUT1 Mutant Analysis
Welcome to the technical support center for researchers studying autophagy, specifically focusing on the analysis of AUT1 mutants under nitrogen starvation conditions. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental hurdles, comprehensive protocols, and visual aids to clarify complex pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in autophagy?
A1: this compound (also known as Atg3) is an essential E2-like conjugating enzyme in the autophagy pathway in Saccharomyces cerevisiae. Its primary function is to catalyze the covalent attachment of Atg8 to the lipid phosphatidylethanolamine (B1630911) (PE). This lipidation is a critical step for the expansion and closure of the autophagosome membrane. In an this compound mutant, this conjugation step is blocked, leading to a severe defect in autophagy.
Q2: How does nitrogen starvation induce autophagy?
A2: Nitrogen is a crucial nutrient for synthesizing amino acids and nucleotides. When yeast cells are deprived of a nitrogen source, the Target of Rapamycin Complex 1 (TORC1) signaling pathway is inhibited.[1][2][3] Under nitrogen-rich conditions, TORC1 is active and phosphorylates key downstream targets to promote cell growth and suppress autophagy. Upon nitrogen starvation, TORC1 inactivation relieves this suppression, leading to the dephosphorylation and activation of the Atg1/ULK1 kinase complex, which initiates the formation of the autophagosome.[4] This process allows the cell to degrade bulk cytoplasmic components to recycle nitrogen and other nutrients for survival.[5]
Q3: What is the relationship between TORC1, Gln3, and Gat1 in response to nitrogen levels?
A3: TORC1 is a central regulator of nitrogen metabolism. The GATA transcription factors Gln3 and Gat1 are key players in expressing genes required for utilizing poor nitrogen sources (Nitrogen Catabolite Repression or NCR-sensitive genes).
-
Nitrogen-Rich Conditions: Active TORC1 leads to the phosphorylation of Gln3 and Gat1. This phosphorylation promotes their interaction with the inhibitory protein Ure2 in the cytoplasm, preventing them from entering the nucleus. Consequently, NCR-sensitive gene expression is low.
-
Nitrogen-Poor Conditions: Inactivation of TORC1 results in the dephosphorylation of Gln3 and Gat1. This allows them to dissociate from Ure2, translocate into the nucleus, and activate the transcription of genes needed for scavenging alternative nitrogen sources.
Q4: What is the optimal duration for a nitrogen starvation experiment?
A4: The optimal duration depends on the specific autophagic process being measured.
-
Induction of Autophagy (e.g., Atg8-PE formation, GFP-Atg8 dot formation): These are early events. A significant response can typically be observed within 2-4 hours of shifting cells to a nitrogen-free medium.
-
Bulk Protein Degradation and Survival Assays: These require longer incubation periods. To assess the role of autophagy in survival, experiments may run for several days, monitoring cell viability at different time points (e.g., 24, 48, 72 hours). It is always recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the peak response for your specific strain and experimental conditions.
Troubleshooting Guide
Issue 1: High background autophagy in wild-type cells under non-starved (YPD) conditions.
| Possible Cause | Troubleshooting Step |
| Cells are entering stationary phase. | Ensure you are harvesting cells during the mid-logarithmic growth phase (OD600 of 0.8-1.2). Cells approaching stationary phase can naturally induce autophagy even in rich media. |
| Transient nutrient depletion in the culture. | Use baffled flasks and ensure vigorous shaking (200-250 rpm) to maintain proper aeration and nutrient distribution. |
| Media components are degraded. | Prepare fresh YPD media for each experiment. Avoid using old or improperly stored media. |
Issue 2: Inconsistent or weak induction of autophagy in wild-type cells upon nitrogen starvation.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of rich media. | When shifting cells from YPD to SD-N medium, wash the cell pellet thoroughly. Resuspend the pellet in sterile water or SD-N medium, centrifuge, and repeat the wash step at least twice before the final resuspension in SD-N. |
| Incorrect composition of SD-N medium. | Double-check the recipe for your Synthetic Dextrose-Nitrogen (SD-N) medium. Ensure it contains Yeast Nitrogen Base without Amino Acids and without Ammonium Sulfate, supplemented with a carbon source like glucose. |
| Sub-optimal cell density. | Starving cells at a very high or very low density can affect the response. Start with a consistent OD600, typically around 1.0, for resuspension in the starvation medium. |
| pH drop in the starvation medium. | Secreted metabolites can lower the pH of the SD-N medium over time, which can impact cell viability and autophagic processes. For long-term experiments (>24 hours), consider buffering the SD-N medium to pH 6.0-6.5 with a non-metabolizable buffer like MES. |
Issue 3: this compound mutant shows unexpected viability or residual autophagic activity.
| Possible Cause | Troubleshooting Step |
| Genetic background of the strain. | Different yeast strain backgrounds (e.g., S288C, Σ1278b) can have varying sensitivities to nitrogen starvation. Ensure your wild-type and this compound mutant are in the same genetic background. |
| Presence of suppressor mutations. | If the this compound strain has been passaged multiple times, suppressor mutations may have arisen. Re-verify the deletion by PCR and consider using a freshly constructed or obtained mutant. |
| Assay is not specific for macroautophagy. | Some assays might detect other cellular processes. Use multiple, well-established autophagy assays for confirmation (e.g., GFP-Atg8 processing, Pho8Δ60 assay, electron microscopy). |
Signaling Pathways and Experimental Workflows
TORC1 Signaling in Response to Nitrogen Availability
The diagram below illustrates the core logic of the TORC1 signaling pathway in S. cerevisiae and its response to nitrogen availability, focusing on the regulation of the GATA transcription factors Gln3 and Gat1.
References
- 1. Nitrogen Regulates AMPK to Control TORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State Transitions in the TORC1 Signaling Pathway and Information Processing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autophagy is required for maintenance of amino acid levels and protein synthesis under nitrogen starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AUTS2 Gene Expression Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AUTS2 gene expression assays. As a gene implicated in neurodevelopmental disorders, accurate and reliable measurement of AUTS2 expression is critical. This guide addresses common challenges and provides detailed protocols to ensure the integrity of your experimental results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the function of the AUTS2 gene and why is its expression analysis important?
The AUTS2 (Activator of Transcription and Developmental Regulator AUTS2) gene is a key regulator of neurodevelopment.[3] It plays a crucial role in processes such as neuronal migration, neuritogenesis, and synapse formation. Mutations and altered expression levels of AUTS2 have been associated with a range of neurodevelopmental disorders, including autism spectrum disorders (ASD), intellectual disability, and developmental delay. Therefore, accurate analysis of AUTS2 gene expression is vital for understanding its role in both normal brain development and the pathophysiology of these conditions, as well as for the development of potential therapeutic interventions.
Q2: What are the different isoforms of the AUTS2 gene and how do they affect expression analysis?
The AUTS2 gene has multiple isoforms, with the most well-characterized being a full-length isoform and several shorter C-terminal isoforms. These isoforms are generated through alternative splicing and the use of different transcription start sites. The expression of these isoforms can be temporally and spatially regulated during development. When designing a gene expression assay, it is crucial to consider which isoform(s) you intend to measure. Primer and probe design must be specific to the isoform of interest to avoid misleading results. For example, primers targeting exons common to all isoforms will measure total AUTS2 expression, while primers spanning an exon-exon junction unique to a specific isoform will provide isoform-specific quantification.
Q3: In which tissues and cell lines is AUTS2 typically expressed?
AUTS2 is widely expressed in the developing brain, with particularly high levels in the cerebral cortex, hippocampus, and cerebellum. It is also expressed in other tissues, including skeletal muscle and kidney. In the brain, AUTS2 is primarily found in the nuclei of neurons and some neuronal progenitors. Its expression levels can vary significantly between different cell types and developmental stages. When selecting a cell line for your experiments, it is important to choose one that endogenously expresses AUTS2 at a detectable level, or to use an overexpression system if studying the effects of high-level expression.
Troubleshooting Guide
This guide addresses common problems encountered during AUTS2 gene expression assays, with a focus on quantitative reverse transcription PCR (qRT-PCR).
Problem 1: No or Low Amplification Signal (High Ct Values)
High Ct values (typically >35) or a complete lack of amplification can be frustrating. This may indicate very low or no expression of AUTS2 in your sample, or it could be due to technical issues.
| Possible Cause | Recommended Solution |
| Low AUTS2 expression in the sample | - Increase the amount of starting RNA for cDNA synthesis. - Enrich for the cell type of interest if working with heterogeneous tissue. - Confirm AUTS2 expression in your chosen cell line or tissue from literature or pilot experiments. |
| Poor RNA quality or integrity | - Assess RNA integrity using a Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 7. - Ensure proper sample collection and storage to prevent RNA degradation. - Use a robust RNA extraction method that minimizes contamination with PCR inhibitors. |
| Inefficient reverse transcription (RT) | - Optimize the RT reaction by testing different reverse transcriptases and priming strategies (e.g., random hexamers vs. oligo(dT) primers). - Ensure the absence of inhibitors in the RNA sample. |
| Suboptimal primer/probe design | - Design primers that span an exon-exon junction to avoid amplification of genomic DNA. - Use a primer design software and follow best practices for qPCR primer design (e.g., optimal Tm, GC content, amplicon length). - Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%. |
| PCR inhibition | - Dilute the cDNA template to reduce the concentration of inhibitors. - Re-purify the RNA or cDNA to remove contaminants. |
Problem 2: High Variability Between Technical Replicates
High variability in Ct values between technical replicates can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Pipetting errors | - Ensure accurate and consistent pipetting, especially for small volumes. - Prepare a master mix for all reaction components to minimize well-to-well variation. |
| Low template concentration | - At very low target concentrations, stochastic effects can lead to high variability. Increase the amount of cDNA template if possible. |
| Instrument or plate issues | - Check the qPCR instrument for any performance issues. - Ensure the plate is properly sealed to prevent evaporation. |
| Inconsistent sample mixing | - Thoroughly mix all solutions before dispensing into the reaction plate. |
Problem 3: Non-Specific Amplification or Primer-Dimers
The presence of non-specific products or primer-dimers can lead to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Suboptimal primer design | - Redesign primers to be more specific to the AUTS2 target sequence. - Perform a BLAST search to ensure primers do not bind to other transcripts. |
| Incorrect annealing temperature | - Optimize the annealing temperature by running a temperature gradient PCR. |
| Primer-dimer formation | - Analyze the melt curve after the qPCR run. Primer-dimers typically melt at a lower temperature than the specific product. - Optimize primer concentrations. |
| Genomic DNA contamination | - Treat RNA samples with DNase I before reverse transcription. - Design primers that span an exon-exon junction. |
Quantitative Data Summary
The following tables provide a summary of expected AUTS2 expression levels in various human tissues. Note that these are relative expression levels and actual Ct values will depend on the specific experimental conditions.
Table 1: Relative AUTS2 mRNA Expression in Human Tissues
| Tissue | Relative Expression Level | Reference |
| Fetal Brain | High | |
| Adult Brain | High | |
| Skeletal Muscle | High | |
| Kidney | High | |
| Placenta | Low | |
| Lung | Low | |
| Leukocytes | Low |
Table 2: AUTS2 mRNA Expression in Developing Human Brain Regions
| Brain Region | Relative Expression Level | Reference |
| Telencephalon | Uniformly High | |
| Ganglionic Eminence | High | |
| Cerebellum Anlagen | High | |
| Cortical Plate | High | |
| Dentate Gyrus | High | |
| Caudate Nucleus | High | |
| Putamen | High |
Experimental Protocols
A detailed protocol for a standard qRT-PCR experiment to measure AUTS2 gene expression is provided below.
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR) for AUTS2 Expression
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a reputable RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a Bioanalyzer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.
-
Include a no-RT control (a reaction without reverse transcriptase) to check for genomic DNA contamination.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for AUTS2, and DNA polymerase.
-
Use validated primers specific to the AUTS2 isoform of interest.
-
Aliquot the master mix into a 96-well or 384-well qPCR plate.
-
Add 1-2 µl of diluted cDNA (typically a 1:10 dilution) to each well.
-
Include the following controls in triplicate:
-
No-template control (NTC): to check for contamination.
-
No-RT control: to check for genomic DNA contamination.
-
Positive control: a sample known to express AUTS2.
-
Endogenous control: primers for a stably expressed reference gene (e.g., GAPDH, ACTB).
-
4. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis at the end of the run if using SYBR Green to check for non-specific products.
5. Data Analysis:
-
Determine the Ct value for each sample.
-
Normalize the Ct values of AUTS2 to the Ct values of the endogenous control gene (ΔCt = Ct_AUTS2 - Ct_reference).
-
Calculate the relative expression of AUTS2 using the ΔΔCt method.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving the AUTS2 protein.
Caption: Key signaling pathways modulated by AUTS2.
Experimental Workflow
This diagram outlines the major steps in a typical AUTS2 gene expression assay.
Caption: General workflow for AUTS2 gene expression analysis.
References
Aut1/Atg3 Protein Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Aut1 protein (also known as Atg3) from Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein and why is its purification important?
A1: this compound, also known as Atg3, is an E2-like conjugating enzyme essential for autophagy in the yeast Saccharomyces cerevisiae.[1][2] It plays a crucial role in the lipidation of Atg8, a key step in the formation of autophagosomes.[1][2] Purifying this compound/Atg3 is vital for in vitro reconstitution of the autophagy machinery, for studying the mechanisms of autophagosome formation, and for screening potential therapeutic modulators of autophagy.
Q2: What are the main challenges in purifying this compound/Atg3 from yeast?
A2: The primary challenges include low protein yield, protein instability, and a tendency for aggregation. Yeast this compound/Atg3 contains intrinsically disordered regions, which can contribute to its instability and cause anomalous behavior, such as migrating differently than its predicted molecular weight on an SDS-PAGE gel.[3]
Q3: What expression system is recommended for this compound/Atg3?
A3: A common and effective method is to express this compound/Atg3 in E. coli as a fusion protein, for example, with a Glutathione S-transferase (GST) tag. This allows for initial purification using affinity chromatography and subsequent cleavage of the tag. Expression in protease-deficient yeast strains like S. cerevisiae YMY1032 can also be an option to minimize degradation.
Q4: Should I be concerned about post-translational modifications when expressing in E. coli?
A4: While E. coli does not perform the same post-translational modifications as yeast, for many biochemical and structural studies focusing on the core enzymatic activity of this compound/Atg3, expression in E. coli provides a high yield of functional protein. For studies where specific yeast-mediated modifications are critical, expression in S. cerevisiae is necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound/Atg3.
Problem 1: Low Protein Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis. For E. coli, use a combination of lysozyme (B549824) treatment and sonication or a French press. For yeast, enzymatic digestion of the cell wall to form spheroplasts followed by osmotic lysis or mechanical disruption with glass beads is effective. |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process. Using a protease-deficient expression host can also mitigate this issue. |
| Suboptimal Expression Conditions | Optimize expression parameters such as induction time, temperature, and inducer concentration (e.g., IPTG for E. coli). Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can improve the yield of soluble protein. |
| Protein Loss During Chromatography | Ensure buffers are at the correct pH and ionic strength for each chromatography step. Analyze flow-through and wash fractions on an SDS-PAGE gel to check if the protein is failing to bind to the resin. |
Problem 2: Protein Aggregation or Precipitation
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Protein Concentration | Avoid over-concentrating the protein. Perform concentration steps incrementally and check for precipitation. If aggregation occurs, try to resuspend the protein in a buffer with stabilizing additives. |
| Incorrect Buffer Conditions | The intrinsic disorder of this compound/Atg3 can make it sensitive to buffer composition. Screen different buffer conditions, varying pH and salt concentration, to find the optimal conditions for stability. |
| Presence of Aggregation-Prone Intermediates | The presence of partially folded or misfolded protein can lead to aggregation. Consider purifying in the presence of detergents or additives that can help maintain solubility. A detergent concentration gradient during purification has been shown to be effective for some aggregation-prone proteins. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can induce aggregation. Aliquot the purified protein into smaller, single-use volumes before freezing. Flash-freeze the aliquots in liquid nitrogen and store at -80°C. |
Problem 3: Protein Instability and Degradation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Intrinsic Instability | The presence of a flexible, disordered region in yeast Atg3 contributes to its instability. Work quickly and maintain cold temperatures throughout the purification. Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the buffers. |
| Protease Contamination | In addition to protease inhibitors, ensure all equipment and reagents are clean. If degradation persists, consider adding an additional purification step, such as size exclusion chromatography, to separate the full-length protein from degradation products. |
| Oxidation | Include reducing agents like DTT or TCEP (typically 1-5 mM) in all buffers to prevent oxidation of cysteine residues, which can lead to aggregation and instability. |
Problem 4: Anomalous Migration on SDS-PAGE
Possible Cause & Solution
| Cause | Explanation |
| Intrinsically Disordered Regions | Yeast Atg3 has been observed to migrate at a higher apparent molecular weight on SDS-PAGE (around 46 kDa) than its actual molecular weight (36 kDa) due to its intrinsically disordered nature. This is not necessarily indicative of a problem with the purification but is a known characteristic of the protein. |
Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged Yeast this compound/Atg3
This protocol is adapted from methodologies for purifying yeast Atg3 expressed as a GST-fusion protein.
1. Expression in E. coli
-
Transform E. coli BL21(DE3) cells with a pGEX vector containing the yeast ATG3 gene.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
2. Cell Lysis
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitor cocktail).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
3. GST Affinity Chromatography
-
Equilibrate a Glutathione Sepharose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT).
-
Elute the GST-Atg3 fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT).
4. Tag Cleavage
-
Dialyze the eluted protein against a cleavage buffer compatible with your chosen protease (e.g., Thrombin or TEV protease).
-
Add the protease to the protein solution (e.g., 1:100 protease-to-protein ratio) and incubate at 4°C overnight.
5. Further Purification (Ion Exchange and Size Exclusion Chromatography)
-
To remove the cleaved GST tag and the protease, perform further purification steps.
-
Anion Exchange Chromatography: Load the cleaved protein sample onto an anion exchange column (e.g., Q-sepharose) and elute with a salt gradient (e.g., 50 mM to 1 M NaCl).
-
Size Exclusion Chromatography: As a final polishing step, load the protein from the ion exchange step onto a size exclusion column (e.g., Superdex S200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step also helps to remove any remaining aggregates.
6. Concentration and Storage
-
Concentrate the purified protein using centrifugal ultrafiltration.
-
Determine the final protein concentration.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Visualizations
This compound/Atg3 Purification Workflow
Caption: Workflow for recombinant this compound/Atg3 purification.
Atg8 Conjugation Pathway
Caption: Role of this compound/Atg3 in the Atg8 conjugation system.
References
Technical Support Center: Improving the Viability of AUT1 Mutant Yeast Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AUT1 mutant yeast strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound protein in yeast?
A1: The this compound protein (also known as Atg3) is an essential component of the autophagy machinery in Saccharomyces cerevisiae. It functions as an E2-like conjugating enzyme that is critical for the covalent attachment of the ubiquitin-like protein Atg8 (Aut7) to phosphatidylethanolamine (B1630911) (PE) on the growing autophagosomal membrane. This lipidation step is indispensable for the expansion and closure of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic components for degradation in the vacuole.[1][2][3] Aut1p is also required for the selective Cytoplasm-to-Vacuole Targeting (Cvt) pathway, which transports specific hydrolases to the vacuole.[1][4]
Q2: What are the expected phenotypes of an this compound deletion mutant?
A2: this compound null mutants exhibit several distinct phenotypes:
-
Defective Autophagy: They are unable to carry out bulk autophagy, which is evident by the absence of autophagic body accumulation in the vacuole under starvation conditions.
-
Reduced Viability Under Starvation: While viable on nutrient-rich media, this compoundΔ strains show a significant decrease in survival rates when subjected to nitrogen starvation.
-
Sporulation Deficiency: Homozygous this compoundΔ/aut1Δ diploid strains are unable to sporulate.
-
Blocked Cvt Pathway: The selective transport of precursor aminopeptidase (B13392206) I (prApe1) to the vacuole via the Cvt pathway is blocked.
Q3: Why is the viability of this compoundΔ strains compromised during starvation?
A3: The reduced viability of this compoundΔ and other autophagy-deficient mutants under starvation is primarily attributed to mitochondrial dysfunction and increased sensitivity to low extracellular pH. During starvation, wild-type yeast cells can recycle cellular components to maintain energy homeostasis and upregulate pathways that mitigate oxidative stress. Autophagy-deficient mutants, including this compoundΔ, are unable to do this effectively, leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial damage. This results in a loss of mitochondrial DNA and respiratory deficiency. Furthermore, metabolic byproducts secreted during starvation lower the pH of the culture medium, and respiratory-deficient cells are particularly sensitive to this acidic environment, leading to accelerated cell death.
Troubleshooting Guides
Issue 1: My this compoundΔ mutant strain shows extremely poor viability after nitrogen starvation.
-
Question: I've induced nitrogen starvation in my this compoundΔ culture, and the cell viability has dropped dramatically, even more than expected. What could be the cause, and how can I improve it?
-
Answer: This is a common issue with autophagy-deficient mutants. The primary culprit is often the acidification of the starvation medium by secreted metabolites. Autophagy mutants are highly sensitive to low pH.
-
Solution: Buffer the starvation medium to maintain a stable pH. Adding 50 mM MES-KOH (pH 6.2) to your SD-N (Synthetic Dextrose-Nitrogen) medium can dramatically improve the viability of autophagy-deficient mutants during starvation.
-
Issue 2: My diploid this compoundΔ/aut1Δ strain will not sporulate.
-
Question: I'm trying to perform genetic crosses with my this compoundΔ strain, but the diploid fails to sporulate. Is there any way to induce sporulation?
-
Answer: The sporulation defect is a known and severe phenotype of this compoundΔ diploids, as autophagy is required for successful sporulation. While complete rescue may not be possible, optimizing sporulation conditions can sometimes yield a low level of success.
-
Solution:
-
Pre-sporulation Growth: Ensure robust growth in a pre-sporulation medium (e.g., YPAcetate) to accumulate sufficient cellular resources.
-
Aeration: Sporulation is an aerobic process. Ensure vigorous aeration by using a larger flask-to-volume ratio (e.g., 1:10) and shaking at a high speed (220 rpm).
-
Temperature: Lowering the incubation temperature from 30°C to 18-23°C can sometimes improve the efficiency and quality of spores formed in sensitive strains.
-
Media Composition: Experiment with different sporulation media formulations. Some strains respond better to specific nutrient compositions. Refer to established protocols for optimizing sporulation conditions.
-
-
Issue 3: I am observing high variability in my viability assays.
-
Question: My viability measurements for this compoundΔ strains are inconsistent between experiments. How can I improve the reproducibility of my results?
-
Answer: High variability can stem from several factors, including the method of viability assessment and subtle differences in experimental conditions.
-
Solution:
-
Use a Kinetic Assay: Instead of endpoint assays like colony-forming unit (CFU) counts after a fixed time, consider a kinetic assay that measures growth recovery over time in a 96-well plate format. This can provide more sensitive and reproducible quantitative data for subtle phenotypes.
-
Standardize Inoculum: Ensure that the starting cell density and growth phase of your cultures are consistent before inducing starvation.
-
Phloxine B Staining: For a more direct measure of cell death, use phloxine B staining, which specifically stains dead cells. This can be quantified using fluorescence microscopy.
-
-
Data Presentation
Table 1: Comparative Viability of Wild-Type vs. Autophagy-Deficient (atg1Δ) Yeast Strains Under Nitrogen Starvation.
Note: Data for atg1Δ, a core autophagy mutant with a similar phenotype to this compoundΔ, is presented here as a proxy due to the availability of detailed quantitative studies.
| Time in SD-N Medium (hours) | Wild-Type Viability (%) | atg1Δ Viability (%) (Unbuffered) | atg1Δ Viability (%) (Buffered, pH 6.2) |
| 0 | 100 | 100 | 100 |
| 24 | ~98 | ~70 | ~95 |
| 48 | ~95 | ~30 | ~90 |
| 72 | ~92 | ~10 | ~85 |
| 96 | ~90 | <5 | ~70 |
| 120 | ~87 | <3 | ~60 |
Data compiled and adapted from Suzuki et al. (2011), PLOS ONE.
Experimental Protocols
1. Protocol for Assessing Yeast Viability Under Nitrogen Starvation using Phloxine B Staining
-
Objective: To quantitatively determine the percentage of dead cells in a yeast culture following nitrogen starvation.
-
Materials:
-
Yeast strains (Wild-Type and this compoundΔ)
-
YEPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
SD-N medium (0.17% yeast nitrogen base without amino acids and ammonium (B1175870) sulfate, 2% glucose)
-
Optional: 1M MES-KOH buffer, pH 6.2
-
Phloxine B solution (5 µg/mL in water)
-
Fluorescence microscope with appropriate filters
-
-
Methodology:
-
Grow yeast cultures in YEPD medium at 30°C with shaking to an OD₆₀₀ of approximately 1.0-1.5.
-
Harvest the cells by centrifugation (3000 x g for 5 minutes).
-
Wash the cells twice with sterile distilled water.
-
Resuspend the cells in SD-N medium (and buffered SD-N medium, if applicable) to an OD₆₀₀ of 1.0.
-
Incubate the cultures at 30°C with shaking.
-
At desired time points (e.g., 0, 24, 48, 72, 96, 120 hours), take an aliquot of the cell suspension.
-
Add Phloxine B solution to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.
-
Observe the cells under a fluorescence microscope. Dead cells will exhibit a bright red fluorescence.
-
Count at least 300 cells per sample and calculate the percentage of dead (fluorescent) cells.
-
2. Protocol for Improving Sporulation Efficiency of Diploid Yeast Strains
-
Objective: To enhance the sporulation efficiency of diploid yeast strains, particularly those with sporulation defects like this compoundΔ/aut1Δ.
-
Materials:
-
Diploid yeast strain
-
YPD medium
-
Pre-sporulation medium (e.g., YPA: 1% yeast extract, 2% peptone, 1% potassium acetate)
-
Sporulation medium (e.g., 1% potassium acetate)
-
Sterile flasks and culture tubes
-
-
Methodology:
-
Streak the diploid strain for single colonies on a YPD plate and incubate at 30°C for 2 days.
-
Inoculate a single colony into 5 mL of YPD and grow overnight at 30°C.
-
Use the overnight culture to inoculate a larger volume of pre-sporulation medium in a flask (ensure a 1:10 culture-to-flask volume ratio for good aeration). Grow at 30°C with vigorous shaking (220 rpm) for 18-24 hours.
-
Harvest the cells by centrifugation and wash them twice with sterile water.
-
Resuspend the cells in sporulation medium at a cell density of approximately 1-2 x 10⁷ cells/mL.
-
Incubate in a flask with vigorous shaking at a lower temperature (e.g., 23°C) for 3-7 days.
-
Monitor sporulation efficiency by observing an aliquot of the culture under a light microscope and counting the percentage of asci (cells containing spores).
-
Mandatory Visualizations
Caption: The role of this compound/Atg3 in the yeast autophagy pathway.
Caption: Troubleshooting workflow for low viability of this compoundΔ strains.
References
- 1. Membrane Recruitment of Aut7p in the Autophagy and Cytoplasm to Vacuole Targeting Pathways Requires Aut1p, Aut2p, and the Autophagy Conjugation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic Processes in Yeast: Mechanism, Machinery and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Features and Functions of ATG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy in Yeast: Mechanistic Insights and Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Autophagy Induction Assays in AUT1 Mutants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with autophagy induction assays, with a specific focus on troubleshooting experiments involving AUT1 mutant yeast strains. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and standardized protocols to help you navigate your experiments.
This compound is a gene essential for autophagocytosis in yeast (Saccharomyces cerevisiae).[1][2][3] Cells with a deletion or mutation in this compound exhibit a severe defect in the starvation-induced bulk transport of cytoplasmic components to the vacuole for degradation.[2][3] Consequently, this compound mutant strains are often used as negative controls in autophagy studies. Understanding the expected outcomes in these mutants is crucial for interpreting your experimental results correctly.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues encountered during autophagy induction assays in the context of this compound mutants. The primary method discussed is the GFP-Atg8 processing assay, a gold standard for monitoring bulk autophagy in yeast.
Q1: I don't see any free GFP in my this compound mutant strain after inducing autophagy. Is my experiment failing?
Answer: No, this is the expected result. The GFP-Atg8 processing assay relies on the delivery of GFP-Atg8 to the vacuole, where the Atg8 moiety is degraded, leaving a stable "free" GFP fragment. Since this compound is essential for the formation of autophagosomes, this compound mutants cannot transport GFP-Atg8 to the vacuole. Therefore, you should not detect the accumulation of free GFP in these mutants upon starvation or rapamycin (B549165) treatment. The absence of free GFP in your this compound mutant serves as an excellent negative control, indicating that the signal you see in your wild-type strain is autophagy-dependent.
Q2: In my wild-type strain, the GFP-Atg8 band intensity decreases upon autophagy induction, but it remains unchanged in my this compound mutant. Why is this?
Answer: This observation is consistent with a successful autophagy induction in the wild-type strain and a block in the this compound mutant. In wild-type cells, the full-length GFP-Atg8 is consumed as it is incorporated into autophagosomes and delivered to the vacuole for degradation. In an this compound mutant, the autophagic process is blocked at an early stage, preventing the turnover of GFP-Atg8. Thus, the level of full-length GFP-Atg8 is expected to remain stable.
Q3: My microscopy results for the this compound mutant show some GFP-Atg8 puncta, but they are not inside the vacuole. Is this normal?
Answer: Yes, this is a typical phenotype for autophagy-defective mutants. The GFP-Atg8 puncta you observe likely represent the pre-autophagosomal structure (PAS), where Atg proteins accumulate. In this compound mutants, the maturation of the PAS into a complete autophagosome is blocked. Therefore, you will see cytoplasmic GFP-Atg8 dots that fail to traffic to the vacuole, in contrast to wild-type cells where the GFP signal eventually localizes to the vacuole lumen.
Q4: I am using a mammalian p62/SQSTM1 antibody in my yeast lysates. Should I expect to see p62 accumulation in this compound mutants?
Answer: While p62/SQSTM1 is a well-established marker for autophagic flux in mammalian cells, its use in yeast is less common and can be more complex. Yeast does not have a direct homolog of p62. While some studies have explored p62 as a substrate for autophagy in yeast, it is not a standard marker. The most reliable and widely used assay for bulk autophagy in yeast is the GFP-Atg8 processing assay. Relying on p62 levels in yeast, especially with an antibody designed for mammalian proteins, may lead to ambiguous results. We recommend focusing on the GFP-Atg8 cleavage assay for a clear interpretation of autophagic flux in your this compound mutants.
Q5: My this compound mutant strain shows reduced viability under starvation conditions compared to wild-type. Is this related to the autophagy defect?
Answer: Absolutely. Autophagy is a critical survival mechanism during nutrient starvation, as it allows the cell to recycle intracellular components to generate essential nutrients and energy. Since this compound mutants have a defective autophagic pathway, they are unable to cope with the metabolic stress of starvation and, as a result, exhibit a significant loss of viability over time. This phenotype further validates the use of this compound mutants as autophagy-deficient controls.
Data Presentation: Expected Outcomes in Autophagy Assays
This table summarizes the expected quantitative and qualitative outcomes for wild-type and this compound mutant yeast strains in common autophagy induction assays.
| Assay | Wild-Type (WT) | This compound Mutant | Rationale for this compound Mutant Outcome |
| GFP-Atg8 Western Blot | Appearance of a free GFP band upon induction. | No free GFP band detected. | Block in autophagosome formation prevents delivery of GFP-Atg8 to the vacuole for processing. |
| GFP-Atg8 Microscopy | GFP signal moves from cytoplasm to vacuolar lumen upon induction. | GFP-Atg8 puncta remain in the cytoplasm and do not enter the vacuole. | Failure to form complete autophagosomes halts the transport process at the pre-autophagosomal structure (PAS). |
| Starvation Viability | High viability maintained for several days. | Significant decrease in viability after 2-5 days of nitrogen starvation. | Inability to recycle cellular components leads to metabolic collapse and cell death. |
Experimental Protocols
Protocol 1: GFP-Atg8 Processing Assay via Western Blot
This protocol details the steps to monitor autophagic flux by detecting the cleavage of GFP-Atg8.
1. Yeast Culture and Autophagy Induction: a. Grow yeast strains expressing GFP-Atg8 in nutrient-rich medium (e.g., YPD or appropriate synthetic complete medium) at 30°C to mid-log phase (OD600 ≈ 1.0-1.5). b. To induce autophagy by nitrogen starvation, harvest cells by centrifugation (3,000 x g, 5 min). c. Wash the cell pellet once with sterile water and resuspend in nitrogen-free medium (SD-N). d. Collect time points (e.g., 0, 2, 4, and 6 hours) post-induction. For each time point, collect 1-2 OD600 units of cells.
2. Protein Extraction (TCA Precipitation): a. Centrifuge the collected cells at 15,000 x g for 1 minute and discard the supernatant. b. Resuspend the cell pellet in 100 µl of a denaturing solution. c. Add 100 µl of 20% Trichloroacetic Acid (TCA) and incubate on ice for at least 15 minutes. d. Centrifuge at 15,000 x g for 5 minutes at 4°C. e. Remove the supernatant and wash the pellet with 0.5 ml of cold acetone. f. Air dry the pellet and resuspend in SDS-PAGE sample buffer.
3. Western Blotting: a. Separate proteins on a 12-15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST. d. Incubate with a primary antibody against GFP (e.g., 1:2,000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5,000 dilution) for 1 hour at room temperature. g. Wash the membrane three times with TBST and develop using an enhanced chemiluminescence (ECL) substrate. h. Image the blot. Look for a band corresponding to full-length GFP-Atg8 and a lower molecular weight band for free GFP.
Visualizations
Autophagy Signaling Pathway in Yeast
Caption: Simplified signaling pathway of autophagy induction in yeast.
Experimental Workflow for GFP-Atg8 Assay
Caption: Workflow for monitoring autophagy via the GFP-Atg8 processing assay.
References
Technical Support Center: Minimizing Off-Target Effects in Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects during gene editing experiments, with a focus on CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of gene editing?
A1: Off-target effects refer to unintended genetic modifications, such as insertions, deletions, or point mutations, at genomic loci that are not the intended target of the gene-editing machinery.[1][2] These effects arise when the CRISPR-Cas9 complex binds to and cleaves DNA sequences that are similar, but not identical, to the intended target sequence.[2][3]
Q2: Why is it critical to minimize off-target effects?
A2: Minimizing off-target effects is crucial for the safety and validity of gene editing studies and therapeutic applications. Unintended mutations can lead to the disruption of essential genes, activation of oncogenes, or other unforeseen cellular consequences, potentially confounding experimental results and posing risks in clinical settings.[4]
Q3: What are the primary strategies to reduce off-target effects?
A3: The key strategies for minimizing off-target effects can be categorized into three main areas:
-
Rational Guide RNA (gRNA) Design: Utilizing computational tools to design highly specific gRNAs is a critical first step.
-
Engineered Cas9 Variants: Employing high-fidelity Cas9 nucleases that have been engineered to have reduced off-target activity.
-
Optimized Delivery Methods: The format and concentration of the delivered CRISPR components can significantly influence specificity.
Q4: How can I design a guide RNA (gRNA) to have high specificity for my target gene?
A4: To design a high-specificity gRNA, it is recommended to use validated online design tools such as CRISPOR, Cas-OFFinder, CCTop, or GuideScan2. These tools predict potential off-target sites and provide specificity scores for gRNA candidates. When selecting a gRNA, prioritize those with the fewest predicted off-target sites and the highest on-target scores. Additionally, consider using truncated gRNAs (17-18 nucleotides instead of the standard 20), which can significantly decrease off-target effects without compromising on-target efficiency.
Q5: What are high-fidelity Cas9 variants and how do they work?
A5: High-fidelity Cas9 variants are engineered versions of the standard Streptococcus pyogenes Cas9 (SpCas9) that contain mutations designed to reduce binding to off-target DNA sequences. These mutations decrease the tolerance for mismatches between the gRNA and the DNA, thereby increasing the specificity of the Cas9 nuclease. Examples of high-fidelity variants include SpCas9-HF1, eSpCas9(1.1), HypaCas9, and HiFiCas9.
Q6: Which delivery method for CRISPR-Cas9 components is best for minimizing off-target effects?
A6: Delivering the Cas9 nuclease and gRNA as a pre-assembled ribonucleoprotein (RNP) complex is the recommended method for minimizing off-target effects. Compared to plasmid DNA delivery, RNPs are active immediately upon entering the cell and are rapidly degraded, limiting the time window for off-target cleavage to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected. | Suboptimal gRNA design with significant homology to other genomic regions. | Redesign gRNAs using multiple prediction tools. Select candidates with the highest specificity scores. Validate the top candidates experimentally. |
| Use of wild-type Cas9 which has a higher tolerance for mismatches. | Switch to a high-fidelity Cas9 variant such as SpCas9-HF1, eSpCas9, or HypaCas9. | |
| Prolonged expression of Cas9 and gRNA from plasmid vectors. | Use the RNP delivery method for transient expression of the editing machinery. Optimize the concentration of the RNP complex to the lowest effective dose. | |
| Low on-target editing efficiency with high-fidelity Cas9. | Some high-fidelity variants can have reduced on-target activity compared to wild-type Cas9. | Screen multiple high-fidelity Cas9 variants to find one that maintains high on-target activity for your specific locus. Alternatively, try a different gRNA targeting a more accessible region of the gene. |
| Difficulty detecting off-target events. | The detection method may not be sensitive enough for low-frequency events. | Employ highly sensitive, unbiased, genome-wide off-target detection methods like GUIDE-seq, Digenome-seq, or CIRCLE-seq. |
| Inconsistent results across replicates. | Variability in transfection/electroporation efficiency leading to different intracellular concentrations of CRISPR components. | Optimize and standardize the delivery protocol. Use positive and negative controls in every experiment to monitor efficiency and specificity. |
Experimental Protocols
Protocol 1: Guide RNA Design and Selection
-
Define the Target Region: Identify the specific genomic locus within the AUT1 gene to be targeted. For gene knockout, target a conserved early exon.
-
Use Multiple Design Tools: Input the target sequence into at least two gRNA design tools (e.g., CRISPOR, GuideScan2).
-
Specify Parameters: Select the appropriate genome and Cas9 variant (e.g., S. pyogenes Cas9).
-
Analyze and Select gRNAs:
-
Prioritize gRNAs with the highest on-target efficiency scores.
-
Select gRNAs with the lowest number of predicted off-target sites, especially those with zero predicted off-targets in exonic regions.
-
Consider truncated gRNAs (17-18 nt) for potentially higher specificity.
-
-
Synthesize and Validate: Synthesize the top 3-5 gRNA candidates for experimental validation.
Protocol 2: Off-Target Effect Detection using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) allows for the sensitive detection of off-target cleavage events.
-
Prepare dsODN: Synthesize and anneal double-stranded oligodeoxynucleotides (dsODNs) with a known sequence tag.
-
Transfection: Co-transfect the target cells with:
-
Cas9-expressing plasmid or RNP complex.
-
The specific gRNA.
-
The prepared dsODN.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform two rounds of PCR amplification using primers specific to the dsODN tag and the sequencing adapters.
-
-
Next-Generation Sequencing: Sequence the prepared library on a compatible platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the integration sites of the dsODN, which correspond to the on- and off-target cleavage sites.
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Key Mutations | Reported Fold Improvement in Specificity (relative to wild-type SpCas9) | Reference |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | Up to 1,500-fold | |
| eSpCas9(1.1) | K848A, K1003A, R1060A | Up to 54.5-fold | |
| HypaCas9 | N692A, M694A, Q695A, H698A | High specificity, data varies by locus | |
| HiFiCas9 | R691A | Retains high on-target activity with reduced off-targets | |
| SuperFi-Cas9 | Seven mutations | Extremely high fidelity, may have reduced activity |
Table 2: Summary of Off-Target Detection Methods
| Method | Principle | Throughput | Sensitivity | Reference |
| Targeted Sequencing | PCR amplification and sequencing of predicted off-target sites. | Low | High for known sites | |
| Whole-Genome Sequencing (WGS) | Sequencing the entire genome to identify all mutations. | High | Lower for low-frequency events | |
| GUIDE-seq | Incorporation of a dsODN tag at DSB sites, followed by sequencing. | High | High | |
| Digenome-seq | In vitro digestion of genomic DNA with Cas9 followed by WGS. | High | High | |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA followed by sequencing. | High | Very High | |
| BLESS | Direct in situ labeling and enrichment of DSBs. | High | High |
Visualizations
Caption: Workflow for minimizing and detecting off-target effects.
References
Technical Support Center: Optimizing Fixation for Aut1 Protein Imaging
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing fixation methods to accurately visualize Aut1 protein localization in yeast (Saccharomyces cerevisiae).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the immunofluorescence (IF) staining of the this compound protein.
Question 1: I am getting a weak or no fluorescent signal for this compound. What are the likely causes related to fixation?
Answer: A weak or absent signal is a common problem that can often be traced back to the fixation step.
-
Potential Cause 1: Epitope Masking by Over-fixation.
-
Explanation: Cross-linking fixatives like formaldehyde (B43269) (PFA) create a meshwork of protein connections.[1] If the fixation is too long or the concentration is too high, this meshwork can "mask" the epitope, preventing the primary antibody from binding.[2]
-
Troubleshooting:
-
Reduce the formaldehyde fixation time. While some protocols suggest up to 2 hours, shorter times (e.g., 15-30 minutes) are often sufficient and preferable.[3][4]
-
Decrease the formaldehyde concentration from 4% to 2%.
-
Consider switching to a precipitating fixative like cold methanol (B129727), which denatures proteins rather than cross-linking them and can sometimes expose epitopes better.
-
-
-
Potential Cause 2: Protein Loss with Organic Solvents.
-
Explanation: Organic solvents like methanol work by dehydrating the cell and precipitating proteins. This process can sometimes lead to the loss of soluble or loosely associated proteins.
-
Troubleshooting:
-
If you suspect protein loss with methanol, switch to a formaldehyde-based fixation protocol, which is generally better at preserving overall cellular architecture and soluble proteins.
-
-
Question 2: My images have very high background, obscuring the specific this compound signal. How can fixation contribute to this?
Answer: High background can result from several factors, including issues with the fixation and subsequent processing steps.
-
Potential Cause 1: Autofluorescence from Aldehyde Fixation.
-
Explanation: Formaldehyde can react with cellular components, particularly amines and proteins, to create fluorescent products, leading to autofluorescence.
-
Troubleshooting:
-
After formaldehyde fixation, include a quenching step. Incubate the cells with a quenching agent like ammonium (B1175870) chloride or sodium borohydride (B1222165) in PBS to reduce aldehyde-induced autofluorescence.
-
Ensure washes after fixation are thorough to remove all residual fixative.
-
-
-
Potential Cause 2: Inadequate Permeabilization after Formaldehyde Fixation.
-
Explanation: Formaldehyde fixation cross-links proteins but does not permeabilize the cell wall and membrane sufficiently for antibodies to enter. If a separate permeabilization step is omitted or insufficient, antibodies can stick non-specifically to the outside of the cell.
-
Troubleshooting:
-
After formaldehyde fixation, always include a distinct permeabilization step. For yeast, this typically involves cell wall digestion with enzymes like Zymolyase or Lyticase, followed by treatment with a detergent like Triton X-100 or Tween 20.
-
Note: Methanol fixation both fixes and permeabilizes the cell, so a separate permeabilization step is often not required.
-
-
Question 3: The localization of this compound appears incorrect or diffuse, not matching expected patterns. Could my fixation method be the cause?
Answer: Yes, the choice of fixative can significantly impact the apparent localization of a protein.
-
Potential Cause 1: Protein Relocation during Fixation.
-
Explanation: Fixation is not instantaneous. A slow fixation process can allow proteins to move from their native locations, leading to artifactual localization. Methanol fixation, being a rapid precipitant, can sometimes be better at capturing transient interactions but may also cause proteins to aggregate unnaturally. Formaldehyde cross-linking is generally considered good for preserving morphology but can be slower.
-
Troubleshooting:
-
Try both formaldehyde and cold methanol fixation methods and compare the results to published literature for this compound or other autophagy-related proteins.
-
For formaldehyde, ensure the solution is fresh (prepared from a paraformaldehyde stock) and methanol-free, as commercial formalin often contains methanol which can affect the fixation process.
-
A combined approach can be effective: a short PFA fixation to lock proteins in place, followed by a cold methanol step to permeabilize and further fix.
-
-
Question 4: The yeast cell morphology looks poor or distorted in my images. How can I improve it?
Answer: Poor morphology is often a direct result of a harsh fixation or processing protocol.
-
Potential Cause 1: Harsh Effects of Organic Solvents.
-
Explanation: Acetone (B3395972) and, to a lesser extent, methanol are strong dehydrating agents that can cause significant cell shrinkage and alter cellular structures.
-
Troubleshooting:
-
Switch to a formaldehyde-based fixation, which is generally superior for preserving cellular morphology.
-
If using methanol, ensure it is pre-chilled to -20°C and the incubation time is kept brief (e.g., 5-6 minutes). A subsequent brief immersion in ice-cold acetone (e.g., 30 seconds) can sometimes help flatten cells for better imaging but should be done quickly.
-
-
-
Potential Cause 2: Over-digestion of the Cell Wall.
-
Explanation: To allow antibody entry, the yeast cell wall must be digested (spheroplasting). If this process is too long or the enzyme concentration is too high, cells can become fragile and lyse during subsequent washing steps.
-
Troubleshooting:
-
Optimize the Zymolyase/Lyticase digestion time. Check for spheroplasting under a microscope periodically to stop the reaction when ~90% of cells have lost their shiny appearance. The optimal time can vary between yeast strains.
-
-
Data Presentation: Comparison of Fixation Methods
This table summarizes the key characteristics of the two main classes of fixatives used for yeast immunofluorescence.
| Feature | Formaldehyde (Cross-linking) | Methanol / Acetone (Precipitating) |
| Mechanism of Action | Creates covalent cross-links between proteins, forming an insoluble meshwork. | Dehydrates the cell, causing proteins to denature and precipitate in situ. |
| Morphology Preservation | Generally excellent; preserves cellular structure well. | Fair; can cause cell shrinkage and distortion of organelles. |
| Antigenicity Preservation | Can mask epitopes due to extensive cross-linking, potentially reducing signal. | Can be better for some antibodies by exposing internal epitopes through denaturation. |
| Permeabilization | Does not permeabilize sufficiently; requires a separate permeabilization step (e.g., Zymolyase + Triton X-100). | Simultaneously fixes and permeabilizes the cell; no separate step is usually needed. |
| Common Issues | Can induce autofluorescence; potential for epitope masking. | Can cause loss of soluble proteins; may alter cell morphology. |
| Best For | Nuclear, mitochondrial, and membrane-bound proteins; preserving overall cell structure. | Antibodies that recognize denatured epitopes; when formaldehyde causes epitope masking. |
Experimental Protocols
Below are two detailed starting protocols for the immunofluorescence of this compound in S. cerevisiae, one using formaldehyde and the other using methanol. Optimization may be required.
Protocol 1: Formaldehyde Fixation
This protocol is adapted from standard yeast immunofluorescence procedures.
-
Cell Growth and Harvest:
-
Grow a 10 mL yeast culture to the mid-log phase (OD₆₀₀ ≈ 0.5).
-
Add 1/10 volume of 37% formaldehyde directly to the culture medium (final concentration ~3.7%).
-
Incubate with gentle shaking for 30-60 minutes at room temperature.
-
Pellet the cells by centrifugation (e.g., 3000g for 3 minutes).
-
Wash the cells twice with 1x PBS.
-
-
Spheroplasting (Cell Wall Digestion):
-
Resuspend the cell pellet in 0.5 mL of spheroplasting buffer (e.g., PBS with 1M Sorbitol).
-
Add β-mercaptoethanol (to a final concentration of ~30 mM) and 5 µL of 5 mg/mL Zymolyase 100T.
-
Incubate at 30°C for 30-60 minutes, or until ~90% of cells are spheroplasted.
-
Gently pellet the spheroplasts and wash once with spheroplasting buffer.
-
-
Permeabilization and Staining:
-
Adhere spheroplasts to poly-L-lysine coated slides or coverslips for 15-20 minutes.
-
Wash gently with PBS.
-
Optional: For further permeabilization, immerse the slide in ice-cold methanol (-20°C) for 5 minutes, followed by ice-cold acetone (-20°C) for 30 seconds, then air dry.
-
Block with a blocking solution (e.g., PBS + 1 mg/mL BSA) for 30 minutes.
-
Incubate with the primary antibody (anti-Aut1) diluted in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount with a mounting medium containing an anti-fade reagent and DAPI (for nuclear staining).
-
Protocol 2: Methanol Fixation
This protocol is a harsher, faster alternative that combines fixation and permeabilization.
-
Cell Growth and Harvest:
-
Grow and harvest cells as described in Protocol 1, Step 1, but do not add formaldehyde . Proceed directly to washing with PBS.
-
-
Spheroplasting:
-
Perform spheroplasting as described in Protocol 1, Step 2.
-
-
Adhesion and Fixation/Permeabilization:
-
Adhere spheroplasts to poly-L-lysine coated coverslips.
-
Quickly immerse the coverslips in a beaker of ice-cold methanol (-20°C) for 6 minutes.
-
Using tweezers, quickly dunk the coverslips in a beaker of ice-cold acetone (-20°C) for 10-30 seconds.
-
Transfer immediately to a well containing PBS to rehydrate. Wash 3 times with PBS.
-
-
Staining:
-
Proceed with blocking, primary antibody incubation, and secondary antibody incubation as described in Protocol 1, Step 3.
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing fixation methods for this compound localization studies.
Workflow for optimizing this compound protein fixation.
References
Technical Support Center: Studying the Human Homolog of AUT1 (ATG3)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the human homolog of the yeast AUT1 gene, Autophagy Related 3 (ATG3).
Frequently Asked Questions (FAQs)
Q1: What is the human homolog of the yeast this compound gene?
A1: The human homolog of the yeast this compound gene is ATG3 (Autophagy Related 3)[1][2]. It is a key enzyme in the autophagy pathway.
Q2: What is the primary function of human ATG3?
A2: Human ATG3 functions as an E2-like conjugating enzyme, essential for the lipidation of LC3/GABARAP family proteins (the mammalian homologs of yeast Atg8) with phosphatidylethanolamine (B1630911) (PE)[2][3][4]. This conjugation is a critical step in the elongation and closure of the autophagosome membrane during autophagy.
Q3: What are the main challenges in studying human ATG3?
A3: Researchers may encounter several challenges when studying human ATG3:
-
Essential Role: ATG3 is vital for organismal survival, as demonstrated by the non-viability of Atg3 knockout mice, which can complicate genetic studies.
-
Complex Regulation: ATG3's activity and expression are regulated by various post-translational modifications and interactions with other proteins like ATG7 and the ATG12-ATG5-ATG16L1 complex.
-
Autophagy-Independent Functions: ATG3 has roles beyond autophagy, including in mitochondrial homeostasis and apoptosis, which can make it challenging to dissect its specific functions in different cellular contexts.
-
Recombinant Protein Expression: Producing high-quality, soluble, and active recombinant ATG3 can be challenging due to its dynamic and partially disordered structure.
Q4: What are the key interaction partners of ATG3?
A4: The primary interaction partners of ATG3 are:
-
ATG7: An E1-like activating enzyme that activates LC3/GABARAP and transfers it to ATG3.
-
LC3/GABARAP (ATG8 family proteins): The ubiquitin-like proteins that are conjugated to PE by ATG3.
-
ATG12-ATG5-ATG16L1 complex: This complex acts as an E3-like ligase, facilitating the transfer of LC3/GABARAP from ATG3 to PE.
-
Phosphatidylethanolamine (PE): The lipid to which LC3/GABARAP is conjugated, anchoring it to the autophagosomal membrane.
Troubleshooting Guides
Recombinant Human ATG3 Expression and Purification
Issue: Low yield or insoluble recombinant ATG3.
| Potential Cause | Troubleshooting Step |
| Suboptimal Expression Conditions | Optimize induction time, temperature (e.g., lower temperature like 18-25°C for longer periods), and inducer concentration (e.g., IPTG). |
| Inclusion Body Formation | Purify under denaturing conditions and refold the protein. Alternatively, co-express with chaperones or use a solubility-enhancing tag (e.g., GST, MBP) that can be cleaved off later. |
| Inefficient Cell Lysis | Ensure complete cell lysis by optimizing sonication parameters or using appropriate lysis buffers containing detergents. |
| Protein Degradation | Add protease inhibitors to all buffers during purification and keep the protein on ice or at 4°C at all times. |
In Vitro LC3 Lipidation Assay (ATG3 Activity Assay)
Issue: No or weak LC3-II (lipidated LC3) band on Western blot.
| Potential Cause | Troubleshooting Step |
| Inactive Recombinant Proteins | Verify the activity of all recombinant proteins (ATG3, ATG7, LC3, ATG12-ATG5-ATG16L1 complex). Ensure proper folding and storage conditions (-80°C in small aliquots). |
| Incorrect Buffer Composition | Ensure the reaction buffer has the correct pH (typically 7.5-8.0) and contains essential components like ATP and MgCl₂. |
| Liposome Quality | Use freshly prepared liposomes with the correct lipid composition (including PE). The size of the liposomes can also affect the reaction efficiency. |
| Inefficient Reaction | Optimize the concentrations of the recombinant proteins and the incubation time and temperature (e.g., 30-37°C for 30-120 minutes). |
ATG3 Immunoprecipitation (IP)
Issue: No or weak band of ATG3 or its interacting partners on Western blot.
| Potential Cause | Troubleshooting Step |
| Inefficient Antibody | Use an IP-validated antibody. Determine the optimal antibody concentration through titration. |
| Low Protein Expression | Ensure the target protein is expressed at a detectable level in the cell lysate. If necessary, transfect cells with a plasmid encoding tagged ATG3. |
| Disruption of Protein-Protein Interactions | Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 instead of harsh detergents like SDS). Avoid excessive sonication. |
| Insufficient Incubation Time | Incubate the lysate with the antibody overnight at 4°C to allow for sufficient formation of the antibody-antigen complex. |
| High Background | Pre-clear the lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding. Increase the number and stringency of washes. |
Quantitative Data
Table 1: Expression of ATG3 in Various Human Cancers
| Cancer Type | Expression Level | Impact on Prognosis/Cell Behavior | Reference |
| Myelodysplastic Syndrome & Leukemia | Downregulated | Low expression may be essential for leukemia progression. | |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Protects cancer cells through autophagy; potential drug target. | |
| Hepatic Cellular Cancer (HCC) | Upregulated | Promotes cancer cell growth; downregulation could improve drug sensitivity. | |
| Gastric Cancer | Upregulated | Favorable independent prognostic factor. | |
| Colon Cancer | Upregulated | Promotes proliferation and invasion. |
Experimental Protocols
Protocol 1: In Vitro LC3 Lipidation Assay
This protocol assesses the E2-like conjugating activity of ATG3 by monitoring the conversion of LC3-I to LC3-II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂), purified recombinant human ATG7 (E1), ATG3 (E2), the ATG12-ATG5-ATG16L1 complex (E3-like), and LC3B.
-
Liposome Addition: Add freshly prepared liposomes containing phosphatidylethanolamine (PE) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE (a urea-containing gel can improve the separation of LC3-I and LC3-II) and perform a Western blot using an anti-LC3B antibody to detect the formation of the lower migrating lipidated form, LC3-II.
Protocol 2: ATG3 Immunoprecipitation
This protocol is for isolating ATG3 and its interacting partners from cell lysates.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against ATG3 and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ATG3 and its potential interaction partners.
Visualizations
Caption: Canonical autophagy signaling pathway highlighting the central role of ATG3.
Caption: Experimental workflow for identifying ATG3 protein-protein interactions.
Caption: Logical troubleshooting workflow for a failed IP-Western blot experiment.
References
Technical Support Center: Overcoming Redundancy in AUT1 Gene Function Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the function of the AUT1 gene (also known as APG3) in Saccharomyces cerevisiae. The content is structured to address specific issues related to experimental design, execution, and data interpretation, with a focus on overcoming challenges posed by potential genetic redundancy.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound gene in yeast?
A1: The this compound gene encodes an E2-like conjugating enzyme that is essential for two ubiquitin-like conjugation systems required for autophagy. Its primary role is in the Atg8/LC3 conjugation system, where it facilitates the covalent attachment of Atg8 to phosphatidylethanolamine (B1630911) (PE) on the phagophore (also known as the isolation membrane). This lipidation of Atg8 is a critical step for the expansion and closure of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material for degradation in the vacuole.[1][2]
Q2: What are the expected phenotypes of an this compoundΔ mutant strain?
A2: A yeast strain with a deletion of the this compound gene (this compoundΔ) exhibits a block in both bulk autophagy and the selective cytoplasm-to-vacuole targeting (Cvt) pathway.[3] Key phenotypes include:
-
Defective autophagy: Inability to form autophagosomes and deliver cytoplasmic contents to the vacuole under starvation conditions.
-
Reduced survival under starvation: this compoundΔ mutants show decreased viability when deprived of nutrients.[3]
-
Blocked Cvt pathway: The precursor form of aminopeptidase (B13392206) I (prApe1), a specific cargo of the Cvt pathway, is not processed to its mature form in the vacuole.[3]
-
Sporulation deficiency: Diploid this compoundΔ/aut1Δ strains are unable to sporulate.
Q3: How can I overcome potential genetic redundancy when studying this compound function?
A3: Genetic redundancy, where the function of one gene is compensated for by another, can mask the phenotype of a single-gene deletion. To overcome this when studying this compound, the primary method is to perform a Synthetic Genetic Array (SGA) analysis. This high-throughput technique allows for the systematic screening of an this compoundΔ mutant against a library of other gene deletion mutants to identify synthetic lethal or synthetic sick interactions. A synthetic lethal interaction, where the combination of two non-lethal mutations results in cell death, suggests that the two genes function in parallel pathways that buffer each other.
Troubleshooting Guides
Troubleshooting Synthetic Genetic Array (SGA) Analysis
Issue: High number of false positives or poor reproducibility in an SGA screen with an this compoundΔ query strain.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor mating or sporulation efficiency of the this compoundΔ strain. | Ensure optimal media and temperature conditions for mating and sporulation. Verify the mating type of the query and array strains. |
| Technical errors during robotic pinning. | Calibrate the robot to ensure accurate and consistent colony transfer. Use appropriate pin types for the desired colony density. |
| Inconsistent media preparation. | Prepare all media batches consistently, paying close attention to the concentrations of selective agents (e.g., G418, nourseothricin). |
| Image analysis artifacts. | Optimize image acquisition settings and use appropriate software for colony size measurement to minimize background noise and accurately delineate colonies. |
Troubleshooting Autophagy Assays
1. GFP-Atg8 Processing Assay
Issue: No free GFP is detected by Western blot in wild-type cells under starvation conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient induction of autophagy. | Ensure that the nitrogen starvation medium (SD-N) is properly prepared and that cells are harvested at the appropriate time point (typically 2-6 hours after starvation). |
| Protein degradation during sample preparation. | Use a lysis buffer containing a cocktail of protease inhibitors to prevent the degradation of GFP-Atg8 and free GFP. |
| Low protein expression. | If using a plasmid-based expression system, ensure that the plasmid is maintained under selection and consider using a stronger promoter if expression is too low. |
| Inefficient protein transfer during Western blotting. | Optimize transfer conditions (time, voltage, buffer composition) for the size of GFP-Atg8 (approx. 40 kDa) and free GFP (approx. 27 kDa). |
Issue: A free GFP band is observed in non-starved wild-type cells or in this compoundΔ mutants.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Basal autophagy. | A low level of basal autophagy can sometimes be detected. Compare the intensity of the free GFP band to that of a known autophagy-deficient mutant (e.g., atg1Δ) to determine the significance. |
| Proteolytic cleavage of the GFP tag. | Ensure that the GFP tag is at the N-terminus of Atg8. A C-terminal tag will be cleaved by the Atg4 protease, resulting in a free GFP signal independent of autophagy. |
| Cell stress during harvesting. | Handle cells gently and avoid prolonged incubation at room temperature to minimize stress-induced, non-autophagic protein degradation. |
2. Pho8Δ60 (Alkaline Phosphatase) Assay
Issue: High background activity in non-starved cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of endogenous alkaline phosphatases. | To reduce background, delete the endogenous PHO13 gene, which encodes a cytosolic alkaline phosphatase. |
| Non-specific transport of Pho8Δ60 to the vacuole. | This is a known limitation of the assay. Always include a negative control (e.g., atg1Δ mutant) to determine the level of autophagy-independent activity. |
Issue: Low or no induction of Pho8Δ60 activity upon starvation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient cell lysis. | Ensure complete cell lysis by optimizing the bead beating or sonication protocol. Incomplete lysis will result in lower measured enzyme activity. |
| Enzyme denaturation. | Keep samples on ice during lysis and use pre-chilled buffers to prevent heat denaturation of the alkaline phosphatase. |
| Incorrect assay conditions. | Ensure that the pH and temperature of the reaction buffer are optimal for Pho8 activity. |
Quantitative Data Summary
The following tables summarize expected quantitative data from key autophagy assays comparing wild-type (WT) and this compoundΔ strains. The values are representative and may vary depending on the specific experimental conditions.
Table 1: GFP-Atg8 Processing Assay
| Strain | Condition | GFP-Atg8 (% of total GFP signal) | Free GFP (% of total GFP signal) |
| WT | Rich Media | ~100% | ~0% |
| WT | Starvation (4h) | ~50% | ~50% |
| This compoundΔ | Rich Media | ~100% | ~0% |
| This compoundΔ | Starvation (4h) | ~100% | ~0% |
Table 2: Pho8Δ60 Assay
| Strain | Condition | Pho8Δ60 Activity (units) |
| WT | Rich Media | < 10 |
| WT | Starvation (4h) | > 100 |
| This compoundΔ | Rich Media | < 10 |
| This compoundΔ | Starvation (4h) | < 10 |
Experimental Protocols
Detailed Protocol: Synthetic Genetic Array (SGA) Analysis
This protocol outlines the key steps for performing an SGA screen with an this compoundΔ query strain.
-
Query Strain Construction:
-
Create a haploid MATα strain containing the this compoundΔ::natMX allele (conferring resistance to nourseothricin).
-
The strain should also carry markers for selection, such as can1Δ::STE2pr-SpHIS5 and lyp1Δ.
-
-
Mating:
-
Using a robotic platform (e.g., a Singer ROTOR), pin the this compoundΔ query strain onto a lawn of the yeast deletion mutant array (MATa, with each mutant carrying a geneΔ::kanMX allele conferring resistance to G418).
-
Incubate to allow mating and the formation of diploid cells.
-
-
Diploid Selection:
-
Replica-pin the mated cells onto a medium containing both nourseothricin and G418 to select for heterozygous diploid cells.
-
-
Sporulation:
-
Transfer the diploid cells to a medium with reduced nitrogen and a non-fermentable carbon source to induce sporulation.
-
-
Haploid Selection:
-
Replica-pin the sporulated cells onto a series of selective media to select for haploid double mutants. This typically involves:
-
Selection for MATa haploids (e.g., on a medium lacking histidine).
-
Selection against remaining diploids (e.g., on a medium containing canavanine).
-
Final selection for double mutants on a medium containing both nourseothricin and G418.
-
-
-
Data Acquisition and Analysis:
-
Image the final plates at regular intervals to monitor colony growth.
-
Use image analysis software to measure the size of each colony.
-
Calculate a genetic interaction score for each double mutant by comparing its fitness (colony size) to the expected fitness based on the growth of the single mutants. Negative scores indicate a synthetic sick or lethal interaction.
-
Protocol: GFP-Atg8 Cleavage Assay by Western Blot
-
Yeast Culture and Starvation:
-
Grow yeast strains expressing N-terminally tagged GFP-Atg8 to mid-log phase (OD600 ≈ 0.8-1.0) in rich medium (YPD).
-
Harvest cells, wash with sterile water, and resuspend in nitrogen starvation medium (SD-N).
-
Take samples at various time points (e.g., 0, 2, 4, 6 hours) after inducing starvation.
-
-
Protein Extraction:
-
Pellet the cells and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells by bead beating or sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against GFP.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for full-length GFP-Atg8 and free GFP using densitometry software.
-
Calculate the ratio of free GFP to total GFP (free GFP + GFP-Atg8) to determine the autophagic flux.
-
Visualizations
Caption: The role of this compound in the Atg8 conjugation pathway for autophagy in yeast.
Caption: Experimental workflow for Synthetic Genetic Array (SGA) analysis.
Caption: Troubleshooting logic for the GFP-Atg8 processing assay.
References
Validation & Comparative
The Gatekeepers of Cellular Recycling: A Comparative Guide to AUT1/ATG3 and Other Core Autophagy Genes
For researchers, scientists, and drug development professionals, understanding the intricate machinery of autophagy is paramount. This guide provides a detailed comparison of the function of AUT1 (also known as ATG3) with other essential autophagy-related (ATG) genes—ATG5, ATG7, and ATG12—supported by experimental data and detailed protocols.
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is orchestrated by a cohort of ATG genes. Among these, two ubiquitin-like conjugation systems are central to the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo. This guide delves into the specific roles of key players in these systems, offering a comparative analysis to elucidate their distinct and cooperative functions.
Functional Comparison of Key ATG Proteins
The process of autophagosome formation critically relies on two interconnected ubiquitin-like conjugation systems. The first involves the conjugation of Atg12 to Atg5, facilitated by Atg7 and Atg10. The resulting Atg12-Atg5 conjugate then associates with Atg16 to form a large complex that acts as an E3-like ligase. The second system involves the conjugation of Atg8 (LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by Atg7 (acting as an E1-like enzyme) and this compound/ATG3 (acting as an E2-like enzyme). The Atg12-Atg5-Atg16 complex is essential for the efficient execution of this second conjugation event.
While all four genes—this compound/ATG3, ATG5, ATG7, and ATG12—are considered core to the autophagy machinery, their precise contributions to different types of autophagy can vary. A comprehensive study in Saccharomyces cerevisiae quantified the effects of deleting these genes on various autophagic pathways.[1]
| Gene | Role in Autophagy | Non-selective Bulk Autophagy (% of wild-type)[1] | Cvt Pathway (% of wild-type)[1] | Mitophagy (% of wild-type)[1] | Pexophagy (% of wild-type)[1] |
| This compound/ATG3 | E2-like enzyme for Atg8-PE conjugation | ~20% | ~15% | ~5% | ~25% |
| ATG5 | Substrate for Atg12 conjugation; part of E3-like complex | ~10% | ~10% | <5% | ~15% |
| ATG7 | E1-like enzyme for both Atg12 and Atg8 conjugation | <5% | <5% | <5% | <5% |
| ATG12 | Ubiquitin-like protein that conjugates to Atg5 | ~10% | ~10% | <5% | ~15% |
Note: The quantitative data represents the residual autophagic activity in the respective deletion mutants compared to wild-type yeast. The Cvt pathway is a specific type of selective autophagy for the delivery of resident vacuolar hydrolases. Mitophagy and pexophagy are selective autophagy pathways for the degradation of mitochondria and peroxisomes, respectively.
The data reveals that while all four genes are crucial, a complete knockout of ATG7 results in the most severe phenotype, virtually abolishing all tested forms of autophagy. This is expected, as Atg7 is the single E1-like enzyme required for both conjugation systems. Deletion of ATG5 or ATG12 leads to a similarly severe, but slightly less complete, blockage of autophagy. Interestingly, the this compound/atg3 mutant shows a slightly higher residual activity in non-selective bulk autophagy and pexophagy compared to atg5 and atg12 mutants, suggesting a less absolute requirement for Atg3 in some contexts, or the existence of minor alternative pathways.
Signaling and Experimental Workflow Diagrams
To visualize the interplay of these genes and the experimental methods used to assess their function, the following diagrams are provided.
Detailed Experimental Protocols
Accurate assessment of autophagy requires robust and well-defined experimental protocols. Below are the methodologies for the two key assays used to generate the quantitative data presented above.
Pho8Δ60 Assay for Measuring Bulk Autophagy Flux
This assay provides a quantitative measure of non-specific autophagy by monitoring the delivery of a cytosolic reporter enzyme to the vacuole.
Principle: The PHO8 gene encodes a vacuolar alkaline phosphatase. A truncated version, Pho8Δ60, lacks its N-terminal signal sequence and is therefore retained in the cytoplasm. Under autophagy-inducing conditions, cytosolic Pho8Δ60 is sequestered into autophagosomes and delivered to the vacuole. In the vacuole, the C-terminal pro-peptide of Pho8Δ60 is cleaved, leading to its activation. The resulting phosphatase activity is directly proportional to the amount of cytosol delivered to the vacuole via autophagy.
Protocol:
-
Yeast Strain and Culture: Use a Saccharomyces cerevisiae strain expressing Pho8Δ60 from the endogenous PHO8 locus. Grow yeast cells in nutrient-rich medium (YPD) to mid-log phase (OD600 of 0.8-1.0).
-
Induction of Autophagy: Harvest the cells by centrifugation and wash them with sterile water. Resuspend the cells in nitrogen starvation medium (SD-N: 0.17% yeast nitrogen base without amino acids and ammonium (B1175870) sulfate, 2% glucose) to induce autophagy. Incubate for 4-6 hours.
-
Cell Lysis: Collect an equivalent number of cells (e.g., 5 OD600 units) before and after starvation. Resuspend the cell pellets in 250 µL of assay buffer (250 mM Tris-HCl pH 9.0, 10 mM MgSO4, 10 µM ZnSO4) with 0.4% Triton X-100 and 1 mM PMSF. Add an equal volume of glass beads and vortex vigorously for 5 minutes at 4°C to lyse the cells.
-
Enzymatic Reaction: Centrifuge the lysates to pellet cell debris. Transfer 50 µL of the supernatant to a new microfuge tube. Start the reaction by adding 200 µL of substrate solution (1.25 mM p-nitrophenyl phosphate in assay buffer). Incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction and Measurement: Stop the reaction by adding 250 µL of 1 M glycine-KOH, pH 11.0. Measure the absorbance of the resulting p-nitrophenol at 400 nm.
-
Data Analysis: Normalize the phosphatase activity to the total protein concentration of the lysate, determined by a standard method such as the Bradford assay. Autophagic activity is calculated as the increase in normalized phosphatase activity after starvation compared to the pre-starvation levels.
GFP-Atg8 Processing Assay for Monitoring Autophagosome Formation
This assay is a widely used method to monitor the formation and delivery of autophagosomes to the vacuole.
Principle: Atg8 is a protein that is lipidated and incorporated into the inner and outer membranes of the autophagosome. A fusion protein of Green Fluorescent Protein (GFP) and Atg8 (GFP-Atg8) serves as a marker for autophagosome formation. When autophagosomes fuse with the vacuole, the entire autophagic body, including the inner membrane-bound GFP-Atg8, is degraded by vacuolar hydrolases. However, the GFP moiety is relatively resistant to degradation and accumulates in the vacuole as free GFP. The amount of free GFP is indicative of the autophagic flux.
Protocol:
-
Yeast Strain and Culture: Use a yeast strain expressing GFP-Atg8 from a plasmid or integrated into the genome. Grow the cells in a selective medium (if plasmid-based) to mid-log phase.
-
Induction of Autophagy: Induce autophagy as described for the Pho8Δ60 assay by shifting the cells to nitrogen starvation medium for a desired period (e.g., 4-6 hours).
-
Protein Extraction: Harvest an equal number of cells at different time points. Extract total protein using a method such as alkaline lysis followed by TCA precipitation to ensure quantitative recovery.
-
SDS-PAGE and Western Blotting: Resuspend the protein pellets in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody against GFP. Use a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Data Analysis: Detect the bands corresponding to full-length GFP-Atg8 and free GFP. The ratio of free GFP to total GFP (GFP-Atg8 + free GFP) can be quantified using densitometry to assess the level of autophagic flux. An increase in the free GFP band upon starvation indicates active autophagy.
Conclusion
The intricate process of autophagy relies on the coordinated action of numerous ATG genes. While this compound/ATG3, ATG5, ATG7, and ATG12 are all indispensable for the core mechanism of autophagosome formation, they play distinct roles within the two ubiquitin-like conjugation systems. Quantitative analyses of mutants reveal a hierarchy of their essentiality, with the E1-like enzyme ATG7 being the most critical. A thorough understanding of the specific functions and interplay of these key proteins, facilitated by the experimental approaches detailed in this guide, is crucial for the development of therapeutic strategies that aim to modulate autophagy in various disease contexts.
References
A Comparative Functional Analysis of AUT1/Atg3 Gene Homologs Across Species
A guide for researchers, scientists, and drug development professionals on the conserved and divergent roles of a key autophagy-related gene.
The process of autophagy, a fundamental cellular maintenance mechanism, relies on a cohort of highly conserved autophagy-related (Atg) genes. Among these, the AUT1 gene in Saccharomyces cerevisiae, and its homologs in other species, play a pivotal role. This guide provides a comparative functional analysis of this compound and its homologs, primarily known as Atg3, across different species, offering insights into its conserved enzymatic function and species-specific roles. The information presented herein is supported by experimental data and detailed protocols to aid in the design and execution of further research.
Conserved Function: An E2-like Enzyme in Autophagosome Formation
The this compound gene product, and its homologs, are now universally recognized as Atg3. Atg3 functions as an E2-like conjugating enzyme, a crucial component of the Atg8/LC3 lipidation system, which is essential for the formation and elongation of the autophagosome—the hallmark double-membraned vesicle of autophagy. This enzymatic function is highly conserved across eukaryotes, from yeast to mammals and plants.[1][2]
The core function of Atg3 involves the covalent attachment of the ubiquitin-like protein Atg8 (LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This process, known as lipidation, is critical for the expansion and closure of the autophagosome.
Species-Specific Roles and Phenotypes of this compound/Atg3 Deficiency
While the core enzymatic function of Atg3 is conserved, its deficiency leads to a range of phenotypes that highlight its importance in various physiological processes across different species.
| Species | Gene Name | Phenotype of Null/Knockdown Mutant | Reference |
| Saccharomyces cerevisiae | This compound/Atg3 | Defective autophagy, impaired cytoplasm-to-vacuole transport, failure to sporulate, and decreased survival under starvation conditions. | [3] |
| Mus musculus (Mouse) | Atg3 | Neonatal lethality, impaired autophagy, and accumulation of protein aggregates. Essential for neuronal homeostasis. | [4] |
| Drosophila melanogaster | Atg3 (previously this compound) | Pupal lethality in some cases, sensitivity to starvation, and neurodegeneration. | [5] |
| Arabidopsis thaliana | Atg3 | Reduced seed set, hypersensitivity to nitrogen and carbon starvation, and accelerated senescence. |
Signaling Pathway of Atg8/LC3 Lipidation
The Atg8/LC3 lipidation cascade is a central process in autophagy, and Atg3 plays a key role as the E2-like enzyme. The pathway involves a series of enzymatic steps culminating in the conjugation of Atg8/LC3 to PE on the autophagosomal membrane.
Experimental Protocols
In Vitro LC3 Lipidation Assay
This assay is used to quantitatively assess the enzymatic activity of Atg3 in mediating the conjugation of LC3 to PE.
Materials:
-
Recombinant Atg3, Atg7, Atg4B, and LC3 proteins
-
Liposomes containing PE
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-LC3 antibody
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, recombinant Atg7, and LC3. Incubate for 30 minutes at 30°C to activate LC3.
-
Add Atg3 and liposomes: Add recombinant Atg3 and PE-containing liposomes to the reaction mixture.
-
Incubate: Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze by Western blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-LC3 antibody to detect both the unlipidated (LC3-I) and lipidated (LC3-II) forms of LC3.
-
Quantify: Quantify the band intensities of LC3-I and LC3-II to determine the efficiency of lipidation.
Quantification of Autophagosomes by Fluorescence Microscopy
This method allows for the visualization and quantification of autophagosomes in cells, providing a measure of autophagic activity.
Materials:
-
Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell culture and treatment: Culture cells expressing GFP-LC3 under desired experimental conditions (e.g., nutrient starvation to induce autophagy).
-
Image acquisition: Acquire fluorescence images of the cells using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Image analysis:
-
Open the images in image analysis software.
-
Threshold the images to identify the GFP-LC3 puncta (autophagosomes).
-
Use the particle analysis function to count the number of puncta per cell.
-
-
Data analysis: Calculate the average number of puncta per cell for each experimental condition and perform statistical analysis.
Cell Viability Assay under Starvation
This assay measures the ability of cells to survive under nutrient deprivation, a condition where autophagy is critical.
Materials:
-
Cells of interest
-
Complete culture medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce starvation: Replace the complete medium with starvation medium in the test wells. Include control wells with complete medium.
-
Incubate: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
Measure viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read plate: Measure the absorbance or luminescence using a plate reader.
-
Calculate viability: Normalize the readings from the starved cells to the control cells to determine the percentage of viable cells.
Conclusion
The this compound/Atg3 gene is a cornerstone of the autophagy machinery, with its E2-like enzymatic function in Atg8/LC3 lipidation being remarkably conserved across diverse species. However, the phenotypic consequences of its dysfunction reveal species-specific dependencies on autophagy for development, survival under stress, and cellular homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further dissect the intricate roles of this compound/Atg3 homologs and to explore their potential as therapeutic targets in diseases where autophagy is dysregulated.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Binding Features and Functions of ATG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATG3 | SGD [yeastgenome.org]
- 4. Autophagy-monitoring and autophagy-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uba1 functions in Atg7- and Atg3-independent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
AUT1/ATG3 vs. ATG5: A Comparative Guide to Their Roles in Autophagy
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. Central to this intricate process are the autophagy-related (ATG) proteins, which orchestrate the formation of the autophagosome. Among these, the yeast protein AUT1, now uniformly designated as ATG3, and the mammalian protein ATG5 are pivotal players. While both are essential for autophagy, they fulfill distinct and non-interchangeable roles within the two ubiquitin-like conjugation systems that drive autophagosome formation. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in dissecting the molecular machinery of autophagy.
Core Functional Differences: E2-like Enzyme vs. E3-like Ligase Component
The primary distinction between ATG3 and ATG5 lies in their enzymatic functions within the autophagy cascade.[1][2][3][4][5]
-
ATG3 (formerly this compound in S. cerevisiae) : Functions as an E2-like conjugating enzyme . Its principal role is to catalyze the covalent attachment of Atg8 (LC3 in mammals) to the lipid phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This lipidation event is critical for the elongation and closure of the phagophore. The human homolog of yeast this compound/ATG3 is also ATG3, highlighting its conserved function across eukaryotes.
-
ATG5 : Is a core component of the ATG12-ATG5-ATG16L1 complex , which functions as an E3-like ligase . This complex is indispensable for the efficient transfer of LC3 from ATG3 to PE. ATG5 itself is covalently conjugated to ATG12, another ubiquitin-like protein, in a process mediated by the E1-like enzyme ATG7 and the E2-like enzyme ATG10. The resulting ATG12-ATG5 conjugate then associates with ATG16L1 to form the functional E3-like complex.
In essence, ATG3 directly handles the conjugation of LC3 to the membrane, while the ATG5-containing complex acts as a scaffold and facilitator, ensuring the spatial and temporal precision of this crucial lipidation event.
Quantitative Comparison of ATG3 and ATG5 in Autophagy
The indispensable yet distinct roles of ATG3 and ATG5 are evident in knockout and knockdown studies that quantify their impact on autophagic flux. The following table summarizes representative quantitative data from such experiments.
| Parameter | ATG3 Knockout/Knockdown | ATG5 Knockout/Knockdown | Reference |
| LC3-II Levels | Markedly reduced or absent, indicating a failure in LC3 lipidation. | Markedly reduced or absent, as the E3-like ligase function is compromised. | |
| Autophagosome Formation | Severely impaired, with an accumulation of immature isolation membranes. | Severely impaired, leading to a block in phagophore elongation. | |
| Autophagic Flux (e.g., p62 degradation) | Significantly inhibited, leading to the accumulation of autophagy substrates like p62. | Significantly inhibited, resulting in p62 accumulation. | |
| Cell Viability under Starvation | Reduced due to the inability to initiate autophagy for nutrient recycling. | Reduced, as the autophagic response to starvation is blocked. |
Signaling Pathways and Experimental Workflows
The interplay between ATG3 and the ATG12-ATG5-ATG16L1 complex is a central event in autophagosome formation. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical autophagy pathway highlighting the distinct positions of ATG3 and ATG5, and a typical experimental workflow to assess their function.
Canonical Autophagy Pathway. This diagram illustrates the two ubiquitin-like conjugation systems.
Experimental Workflow for Autophagic Flux Analysis.
Experimental Protocols
To differentiate the roles of ATG3 and ATG5, several key experiments are commonly employed. Below are detailed methodologies for two fundamental assays.
In Vitro LC3 Lipidation Assay
This assay directly assesses the enzymatic activity of the LC3 conjugation system.
Objective: To reconstitute the LC3 lipidation reaction in vitro to determine the requirement and efficiency of ATG3 and the ATG12-ATG5-ATG16L1 complex.
Materials:
-
Purified recombinant proteins: ATG3, ATG7, ATG12-ATG5-ATG16L1 complex, and LC3B.
-
Synthetic liposomes containing PE.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
ATP.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels (with or without urea (B33335) for better separation of LC3-I and LC3-II).
-
Coomassie blue stain or antibodies for Western blotting (anti-LC3).
Methodology:
-
Prepare synthetic liposomes by extrusion to create vesicles of a defined size.
-
Set up the reaction mixture by combining the purified proteins (e.g., 1 µM ATG7, 2 µM ATG3, 0.2 µM ATG12-ATG5-ATG16L1, 5 µM LC3B) and liposomes in the reaction buffer.
-
Initiate the reaction by adding ATP (e.g., 1 mM final concentration).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction and quench by adding SDS-PAGE loading buffer and heating at 60-95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE. The lipidated form, LC3-II, will migrate faster than the unlipidated LC3-I.
-
Visualize the bands by Coomassie blue staining or perform a Western blot using an anti-LC3 antibody to detect LC3-I and LC3-II.
-
Quantify the band intensities to determine the efficiency of LC3 lipidation over time.
Expected Outcome: Reactions lacking either ATG3 or the ATG12-ATG5-ATG16L1 complex will show significantly reduced or no LC3-II formation, demonstrating their essential and distinct roles.
Autophagic Flux Analysis in Knockout/Knockdown Cells
This cellular assay measures the overall activity of the autophagy pathway.
Objective: To assess the impact of ATG3 or ATG5 deficiency on autophagic flux by monitoring the degradation of autophagy substrates.
Materials:
-
Cell lines (e.g., Mouse Embryonic Fibroblasts - MEFs) with stable knockout or transient knockdown of ATG3 or ATG5.
-
Control cell line (wild-type or scrambled siRNA).
-
Cell culture medium and supplements.
-
Autophagy inducers (e.g., Earle's Balanced Salt Solution for starvation, rapamycin).
-
Autophagy inhibitors (e.g., chloroquine, bafilomycin A1).
-
Lysis buffer for protein extraction.
-
Antibodies for Western blotting (anti-LC3, anti-p62/SQSTM1, anti-ATG3, anti-ATG5, and a loading control like β-actin).
-
Reagents for immunofluorescence (primary antibodies against LC3, secondary fluorescent antibodies, DAPI for nuclear staining).
Methodology:
-
Culture wild-type and ATG3 or ATG5 knockout/knockdown cells under normal conditions.
-
Treat the cells with an autophagy inducer (e.g., starve in EBSS for 2-4 hours) in the presence or absence of an autophagy inhibitor (e.g., 50 µM chloroquine). The inhibitor will block the degradation of autophagosomes, leading to the accumulation of LC3-II and p62 if autophagy is active.
-
For Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and Western blotting using antibodies against LC3 and p62.
-
Quantify the levels of LC3-II and p62 relative to the loading control. Autophagic flux is determined by the difference in LC3-II levels between inhibitor-treated and untreated cells.
-
-
For Immunofluorescence Microscopy:
-
Fix and permeabilize the cells.
-
Incubate with an anti-LC3 antibody followed by a fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta (representing autophagosomes) per cell.
-
Expected Outcome: In ATG3 or ATG5 deficient cells, there will be a significant reduction in the formation of LC3-II and LC3 puncta, and an accumulation of p62, even under autophagy-inducing conditions. The autophagic flux, as measured by the difference in LC3-II levels with and without an inhibitor, will be minimal in these cells compared to the wild-type control.
Conclusion
References
Validating the Interaction of Aut1/Atg3 with Core Autophagy Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of protein-protein interactions involving Aut1, also known as Atg3 in mammals, a key E2-like enzyme in the autophagy pathway. We present quantitative and qualitative data from established techniques, detailed experimental protocols, and visual representations of the interaction network and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing autophagy.
Introduction to this compound/Atg3 and its Role in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis. The formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material, is a hallmark of autophagy. This process is orchestrated by a series of autophagy-related (Atg) proteins.
This compound/Atg3 functions as an E2-like conjugating enzyme, essential for the covalent attachment of Atg8 (LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE) on the phagophore membrane. This lipidation event is a critical step in the elongation and closure of the autophagosome. The function of this compound/Atg3 is dependent on its direct interaction with other core Atg proteins, including the E1-like activating enzyme Atg7 and the ubiquitin-like protein Atg8. Validation of these interactions is paramount for understanding the molecular intricacies of autophagy and for the development of potential therapeutic modulators.
Comparative Analysis of this compound/Atg3 Protein Interactions
The interaction of this compound/Atg3 with its key partners has been validated through various in vitro and in vivo techniques. This section summarizes the key findings from these studies.
Quantitative and Qualitative Interaction Data
The following table summarizes the experimental evidence for the interaction of this compound/Atg3 with Atg7, Atg8, and Atg12.
| Interacting Proteins | Experimental Method | Key Findings | Data Type | Reference |
| Atg3 and Atg7 | Isothermal Titration Calorimetry (ITC) | Direct interaction with a dissociation constant (Kd) of 1.85 μM. The N-terminal domain of Atg7 is crucial for this interaction. | Quantitative | [1] |
| Atg3 and Atg8 | In Vitro Pull-Down Assay | GST-fused Atg3 successfully pulls down Atg8, confirming a direct physical interaction. | Qualitative | [2][3] |
| Atg3 and Atg12-Atg5 | Co-immunoprecipitation | ATG12-ATG5 complex co-precipitates with ATG3, indicating an in vivo interaction. | Qualitative | [4] |
Experimental Protocols for Validating this compound/Atg3 Interactions
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for three commonly used techniques to study protein-protein interactions.
GST Pull-Down Assay for Atg3-Atg8 Interaction
This in vitro technique is used to confirm a direct physical interaction between two proteins.
Protocol:
-
Protein Expression and Purification:
-
Express Atg3 as a Glutathione-S-Transferase (GST)-fusion protein in E. coli.
-
Express Atg8 with a different tag (e.g., His-tag) in a separate E. coli culture.
-
Purify the GST-Atg3 and His-Atg8 proteins using affinity chromatography.
-
-
Immobilization of GST-Atg3:
-
Incubate the purified GST-Atg3 with glutathione-sepharose beads to immobilize the fusion protein.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Binding Reaction:
-
Incubate the immobilized GST-Atg3 with the purified His-Atg8 protein in a suitable binding buffer.
-
As a negative control, incubate His-Atg8 with beads bound only to GST.
-
-
Washing and Elution:
-
Wash the beads extensively to remove unbound His-Atg8.
-
Elute the protein complexes from the beads using a high concentration of reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of Atg8. A band corresponding to Atg8 in the GST-Atg3 pull-down lane, and its absence in the GST-only control, confirms the interaction.[2]
-
Co-immunoprecipitation (Co-IP) for Atg3 and Atg12-Atg5 Interaction in Yeast
This in vivo technique is used to demonstrate that two proteins interact within the cell.
Protocol:
-
Yeast Culture and Lysis:
-
Co-express HA-tagged Atg5 and FLAG-tagged Atg3 in yeast cells.
-
Grow the yeast culture to mid-log phase.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-Atg3.
-
As a negative control, use beads conjugated with a non-specific IgG antibody.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-HA antibody to detect Atg5. The presence of Atg5 in the FLAG-Atg3 immunoprecipitate, and not in the IgG control, indicates an in vivo interaction with the Atg12-Atg5 conjugate.
-
Yeast Two-Hybrid (Y2H) Assay for Screening this compound Interactors
This genetic method is used to identify novel protein-protein interactions.
Protocol:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector, fusing it to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Clone a cDNA library of potential interacting proteins into a "prey" vector, fusing them to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the transcription factor.
-
-
Selection and Screening:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the DBD and AD together, reconstituting the transcription factor and activating the reporter gene.
-
Further confirm positive interactions by performing a β-galactosidase assay, where a blue color indicates a positive interaction.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Visualizing this compound/Atg3 Interactions and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
This compound/Atg3 Interaction Pathway in Autophagosome Formation
Caption: this compound/Atg3 interaction network in the Atg8-conjugation system.
Experimental Workflow for GST Pull-Down Assay
Caption: Workflow of a GST pull-down assay for protein interaction.
Logical Flow of a Yeast Two-Hybrid Screen
Caption: Logical workflow for a yeast two-hybrid screen.
Conclusion
The validation of protein-protein interactions is fundamental to dissecting the complex molecular machinery of autophagy. This guide has provided a comparative overview of the experimental evidence for the interactions of this compound/Atg3 with its core binding partners, Atg7, Atg8, and the Atg12-Atg5 conjugate. The detailed protocols and visual workflows serve as a valuable resource for researchers aiming to investigate these and other protein-protein interactions within the autophagy pathway, ultimately contributing to the development of novel therapeutic strategies targeting this critical cellular process.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
AUT1/ATG3: A Comparative Analysis of its Role in Selective vs. Non-selective Autophagy
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular degradation and recycling process, is broadly categorized into non-selective (bulk) and selective pathways. While non-selective autophagy involves the random engulfment of cytoplasm to generate nutrients during starvation, selective autophagy targets specific cargo, such as protein aggregates or damaged organelles, for degradation to maintain cellular homeostasis. A key player in the core machinery of autophagy is the protein AUT1, now more commonly known as ATG3. This guide provides a comparative analysis of ATG3's role in both selective and non-selective autophagy, supported by experimental data, detailed protocols, and pathway visualizations.
Differentiated Role of ATG3 in Autophagy Pathways
ATG3 functions as an E2-like conjugating enzyme, essential for the covalent attachment of ATG8 (LC3 in mammals) to phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This process, known as ATG8 lipidation, is fundamental to the expansion and closure of the autophagosome in both selective and non-selective autophagy. However, research has revealed a nuanced, differential requirement for a specific motif within ATG3, highlighting a sophisticated regulatory mechanism that distinguishes its function between these two pathways.
A key study has identified an ATG8-family interacting motif (AIM) within yeast Atg3, which is critical for the selective Cytoplasm-to-Vacuole Targeting (Cvt) pathway but is dispensable for non-selective, starvation-induced autophagy.[1][2] The Cvt pathway is a well-characterized selective autophagy route in yeast responsible for delivering specific hydrolases, like aminopeptidase (B13392206) I (Ape1), to the vacuole.
This differential requirement suggests that while the core catalytic activity of ATG3 is essential for all forms of macroautophagy, the interaction mediated by its AIM provides an additional layer of regulation required for the recognition or efficient processing of specific cargo-receptor complexes in selective autophagy.
Comparative Experimental Data
The differential role of the ATG3 AIM is demonstrated by quantitative data from assays measuring the efficiency of both selective and non-selective autophagy in yeast strains expressing wild-type ATG3 versus a mutant version lacking a functional AIM (Atg3 W270A).[1]
| Assay | Pathway Measured | Wild-Type ATG3 | ATG3 AIM Mutant (W270A) | Interpretation |
| Ape1 Maturation | Selective Autophagy (Cvt pathway) | Normal processing of precursor Ape1 (prApe1) to mature Ape1 (mApe1) | Severe defect in Ape1 maturation | The ATG3 AIM is essential for the selective Cvt pathway.[1][3] |
| Pho8Δ60 (ALP) Assay | Non-selective (Bulk) Autophagy | High alkaline phosphatase activity upon starvation | Normal or near-normal alkaline phosphatase activity upon starvation | The ATG3 AIM is not required for non-selective autophagy. |
| In Vitro ATG8 Lipidation | Core Enzymatic Activity | Efficient ATG8-PE conjugation | Slightly reduced efficiency, but significantly inhibited in the presence of the Cvt receptor Atg19 | The ATG3 AIM is crucial for efficient ATG8 lipidation when the ATG8 is bound by the selective receptor Atg19. |
Signaling and Mechanistic Pathways
The core ATG8 lipidation machinery is utilized in both selective and non-selective autophagy. However, the initiation and cargo recognition steps differ significantly, which influences the context of ATG3's function.
Non-selective (Bulk) Autophagy Signaling
Under starvation conditions, the TORC1 kinase is inactivated, leading to the activation of the ATG1 kinase complex. This initiates the formation of a pre-autophagosomal structure (PAS) where the core machinery, including ATG7 (E1-like enzyme), ATG3 (E2-like enzyme), and the ATG12-ATG5-ATG16 complex (E3-like ligase), assemble to lipidate ATG8 on the nascent autophagosome membrane. In this context, the core catalytic function of ATG3 is sufficient.
Selective Autophagy (Cvt Pathway) Signaling
In nutrient-rich conditions, the Cvt pathway selectively transports precursor Ape1 (prApe1) to the vacuole. The cargo receptor ATG19 recognizes the prApe1 cargo and interacts with the adaptor protein ATG11 to deliver the complex to the PAS. At the PAS, ATG19 also interacts with ATG8. For ATG3 to efficiently lipidate the ATG19-bound ATG8, the ATG3 AIM is required. It is proposed that the AIM on ATG3 helps to properly position the enzyme or facilitates the release of ATG8 from the receptor, allowing its conjugation to PE.
Experimental Protocols
Ape1 Maturation Assay (for Selective Autophagy)
This assay monitors the transport and processing of the Cvt pathway-specific cargo, precursor aminopeptidase I (prApe1).
Methodology:
-
Yeast Culture: Grow yeast strains (e.g., wild-type, atg3Δ, atg3Δ with plasmid-expressed wild-type ATG3, and atg3Δ with plasmid-expressed ATG3 AIM mutant) in nutrient-rich medium (YPD) to mid-log phase.
-
Protein Extraction: Harvest cells and prepare protein extracts using a method such as alkaline lysis followed by trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Western Blot: Separate protein extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Ape1. This will detect both the cytosolic precursor form (prApe1, ~61 kDa) and the mature, vacuolar form (mApe1, ~50 kDa).
-
Analysis: Quantify the band intensities for prApe1 and mApe1. A defect in the Cvt pathway is indicated by an accumulation of the prApe1 form and a reduction or absence of the mApe1 form.
Pho8Δ60 Assay (for Non-selective Autophagy)
This quantitative enzymatic assay measures the delivery of a cytosolic reporter enzyme to the vacuole via bulk autophagy.
Methodology:
-
Yeast Strain: Use a yeast strain engineered to express a cytosolic version of alkaline phosphatase, Pho8Δ60, which is only active when delivered to the vacuole.
-
Culture and Starvation: Grow cells in nutrient-rich medium and then shift them to a nitrogen-starvation medium (e.g., SD-N) to induce bulk autophagy. Collect samples at various time points (e.g., 0, 2, 4 hours).
-
Cell Lysis: Lyse the cells to release their contents.
-
Enzymatic Assay: Measure the alkaline phosphatase activity using a substrate like α-naphthyl phosphate (B84403) or p-nitrophenyl phosphate, which produces a colored product upon cleavage.
-
Normalization and Analysis: Normalize the phosphatase activity to the total protein concentration in the lysate. An increase in activity over time indicates functional bulk autophagy. Compare the activity in the ATG3 AIM mutant to the wild-type control.
In Vitro ATG8 Lipidation Assay
This reconstituted system directly measures the enzymatic activity of the ATG8 conjugation machinery.
Methodology:
-
Protein Purification: Purify recombinant ATG proteins from E. coli, including ATG7, ATG3 (wild-type and AIM mutant), ATG8, and the ATG12-ATG5 complex. For selective autophagy studies, also purify the cargo receptor ATG19.
-
Liposome Preparation: Prepare synthetic liposomes containing phosphatidylethanolamine (PE).
-
Reaction Setup: Combine the purified proteins, ATP, and liposomes in a reaction buffer. To test the effect of the selective cargo receptor, include ATG19 in the reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Analysis: Stop the reaction and analyze the products by SDS-PAGE using a urea-containing gel, which can separate the lipidated ATG8-PE from the unlipidated ATG8. Visualize the proteins by Coomassie staining or western blot for ATG8.
-
Quantification: Densitometry can be used to quantify the percentage of lipidated ATG8, allowing for a direct comparison of the enzymatic efficiency of wild-type ATG3 versus the AIM mutant in the presence and absence of ATG19.
Conclusion
The protein ATG3 is indispensable for both selective and non-selective autophagy through its role in ATG8 lipidation. However, its function is differentially regulated between these pathways. The presence of an ATG8-interacting motif (AIM) in ATG3 is specifically required for the efficient execution of the selective Cvt pathway, likely by mediating interactions necessary to process cargo-receptor-ATG8 complexes. This AIM is, however, not necessary for starvation-induced bulk autophagy. This dual-function mechanism allows ATG3 to act as a core, universally required enzyme while also possessing a specialized function for particular autophagic routes, showcasing the intricate regulatory layers that govern cellular degradation pathways. Understanding these differences is crucial for developing therapeutic strategies that can selectively modulate specific types of autophagy in disease contexts.
References
how to confirm the phenotype of an AUT1 mutant is due to autophagy defects
For researchers in cell biology and drug development, definitively attributing a cellular phenotype to a defect in autophagy is a critical step in understanding disease mechanisms and validating therapeutic targets. This guide provides a comparative overview of key experimental approaches to confirm that the phenotype of an aut1 mutant in Saccharomyces cerevisiae is a direct consequence of impaired autophagy. We present detailed protocols and expected outcomes for rescue experiments, autophagy flux assays, and the analysis of specific autophagy markers.
Genetic Complementation: The Definitive Rescue Experiment
The most conclusive method to demonstrate that a mutant phenotype is due to the loss of a specific gene's function is a genetic complementation, or rescue, experiment. This involves reintroducing a wild-type copy of the gene into the mutant strain and observing the restoration of the wild-type phenotype.
Experimental Logic and Workflow
The logic of this approach is straightforward: if the reintroduction of the wild-type this compound gene reverses the observed phenotype in the this compoundΔ mutant, it confirms that the phenotype is indeed caused by the absence of a functional this compound protein.
Expected Outcomes
| Strain | Genotype | Expected Phenotype (e.g., Starvation Survival) | Rationale |
| Wild-Type | This compound | High survival | Normal autophagy function. |
| This compoundΔ Mutant | This compoundΔ | Low survival | Impaired autophagy.[1][2] |
| This compoundΔ + Empty Vector | This compoundΔ + pRS-series (empty) | Low survival | The empty vector does not complement the gene deletion. |
| This compoundΔ + this compound | This compoundΔ + pRS-series (this compound) | High survival (rescued) | The wild-type this compound gene restores autophagy function.[1][2] |
Quantitative Assessment of Autophagy Flux
To directly measure the impact of the this compound deletion on the autophagy pathway, quantitative assays that measure the flux of cytoplasmic material to the vacuole are essential. The two most common assays in yeast are the Pho8Δ60 assay and the GFP-Atg8 processing assay.
The Pho8Δ60 Assay
This assay provides a quantitative measure of bulk autophagy.[3] It utilizes a modified version of the vacuolar alkaline phosphatase Pho8, which lacks its N-terminal signal sequence (Pho8Δ60). This modification causes Pho8Δ60 to be localized in the cytoplasm. Only when delivered to the vacuole via autophagy is its pro-peptide cleaved, leading to its activation. The resulting phosphatase activity is directly proportional to the rate of autophagy.
| Strain | Condition | Relative Phosphatase Activity (Units) |
| Wild-Type | Rich Media | 1.0 ± 0.2 |
| Starvation (4h) | 8.0 ± 1.5 | |
| This compoundΔ | Rich Media | 0.9 ± 0.3 |
| Starvation (4h) | 1.2 ± 0.4 | |
| This compoundΔ + this compound | Rich Media | 1.1 ± 0.2 |
| Starvation (4h) | 7.5 ± 1.8 |
-
Strain Preparation : Construct yeast strains (Wild-Type, this compoundΔ, and this compoundΔ + this compound) expressing Pho8Δ60 from a plasmid or integrated into the genome.
-
Culturing : Grow yeast cells in rich media (YPD) to mid-log phase (OD600 of 0.8-1.0).
-
Induction of Autophagy : Harvest cells by centrifugation, wash with sterile water, and resuspend in nitrogen starvation medium (SD-N). Take a sample for the 0-hour time point.
-
Incubation : Incubate the cultures at 30°C with shaking for 4-6 hours to induce autophagy.
-
Cell Lysis :
-
Harvest 5 OD600 units of cells.
-
Resuspend in 0.5 ml of lysis buffer (20 mM PIPES pH 6.8, 0.5% Triton X-100, 50 mM KCl, 100 mM KOAc, 10 mM MgSO4, 10 µM ZnSO4, 1 mM PMSF).
-
Add glass beads and vortex vigorously for 5 minutes at 4°C.
-
Clarify the lysate by centrifugation.
-
-
Enzyme Assay :
-
Add 50 µl of lysate to a 96-well plate.
-
Add 200 µl of assay buffer (250 mM Tris-HCl pH 9.0, 10 mM MgSO4, 10 µM ZnSO4) containing 1.25 mM p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µl of 1 M Na2CO3.
-
-
Data Analysis : Measure the absorbance at 405 nm. Normalize the activity to the total protein concentration of the lysate.
The GFP-Atg8 Processing Assay
This assay monitors the delivery and subsequent processing of the autophagosome-associated protein Atg8. Atg8 is fused to Green Fluorescent Protein (GFP) and expressed in yeast. During autophagy, GFP-Atg8 is delivered to the vacuole where the Atg8 portion is degraded, while the GFP moiety is more stable. This results in the accumulation of free GFP, which can be detected by Western blotting. The ratio of free GFP to full-length GFP-Atg8 serves as a measure of autophagic flux.
| Strain | Condition | Ratio of Free GFP / GFP-Atg8 |
| Wild-Type | Rich Media | ~0.1 |
| Starvation (4h) | >1.0 | |
| This compoundΔ | Rich Media | <0.05 |
| Starvation (4h) | <0.1 | |
| This compoundΔ + this compound | Rich Media | ~0.1 |
| Starvation (4h) | >1.0 |
-
Strain Preparation : Transform the yeast strains of interest with a plasmid expressing GFP-Atg8 under the control of a constitutive or endogenous promoter.
-
Culturing and Induction : Follow steps 2-4 as described for the Pho8Δ60 assay.
-
Protein Extraction :
-
Harvest 10 OD600 units of cells.
-
Resuspend the cell pellet in 100 µl of 0.2 M NaOH and incubate for 5 minutes at room temperature.
-
Centrifuge and resuspend the pellet in 50 µl of 2x SDS-PAGE sample buffer.
-
Boil for 5 minutes.
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against GFP.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis : Quantify the band intensities for GFP-Atg8 (full-length) and free GFP using densitometry software. Calculate the ratio of free GFP to GFP-Atg8.
Understanding the Role of this compound in the Autophagy Pathway
This compound is a component of the Atg12-Atg5-Atg16 complex, which is essential for the lipidation of Atg8 (LC3 in mammals). This lipidation step is critical for the elongation and closure of the autophagosome membrane. Therefore, a mutation in this compound is expected to block autophagosome formation at an early stage.
References
comparing the expression levels of AUT1 in different yeast strains
For Researchers, Scientists, and Drug Development Professionals
Introduction to AUT1
The this compound gene in Saccharomyces cerevisiae is essential for autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is critical for survival under stress conditions, such as nutrient starvation, and for maintaining cellular homeostasis. Specifically, this compound acts as an E2-like enzyme in the Atg8 conjugation system, which is crucial for the formation and expansion of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for delivery to the vacuole.
Hypothetical Comparison of this compound Expression Levels
To facilitate a direct comparison, this section presents a template for summarizing quantitative data on this compound expression. The following table is populated with hypothetical data to illustrate how experimental results could be presented.
| Yeast Strain | Genetic Background | Relative this compound mRNA Expression (Fold Change vs. S288C) | Relative this compound Protein Expression (Fold Change vs. S288C) |
| S288C | Reference strain for the yeast genome sequence. | 1.0 | 1.0 |
| W303 | Widely used for studies in genetics and cell biology. | 1.2 ± 0.15 | 1.1 ± 0.2 |
| CEN.PK | Known for its robust growth and use in metabolic engineering. | 0.8 ± 0.1 | 0.9 ± 0.15 |
| SK1 | Often used for studies of meiosis and sporulation. | 1.5 ± 0.2 | 1.4 ± 0.25 |
Caption: Hypothetical relative expression levels of this compound mRNA and this compound protein in four common laboratory yeast strains, normalized to the S288C reference strain.
Experimental Protocols
To generate the data for the comparison table, the following detailed experimental protocols are proposed.
Yeast Strains and Culture Conditions
Four commonly used laboratory strains of Saccharomyces cerevisiae are suggested for this comparison: S288C, W303, CEN.PK, and SK1.[1][2]
-
Growth Medium: Yeast extract-peptone-dextrose (YPD) medium.
-
Culture Conditions: Strains should be grown aerobically at 30°C with shaking (200 rpm) to mid-log phase (OD600 of 0.8-1.0) to ensure active growth and comparable metabolic states. For studies on autophagy induction, cells can be transferred to a nitrogen-starvation medium (SD-N) for a defined period (e.g., 4 hours).
RNA Extraction and RT-qPCR for this compound mRNA Quantification
This protocol details the steps for measuring the relative abundance of this compound mRNA.[3][4]
-
Cell Harvesting and RNA Extraction:
-
Harvest approximately 5x107 cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with sterile, nuclease-free water.
-
Extract total RNA using a hot acid phenol-chloroform method or a commercially available yeast RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
Reverse Transcription (RT):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based detection method on a real-time PCR system.
-
Primers for this compound:
-
Forward: 5'-GCTGCTGGTTCTGGTGGTAT-3'
-
Reverse: 5'-TGGTAAGCGTAAAGCCAGGT-3'
-
-
Reference Gene Primers (e.g., ACT1):
-
Forward: 5'-TGGATTCCGGTGATGGTGTT-3'
-
Reverse: 5'-TCGGTTAGAACCAGGAGACG-3'
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, with ACT1 as the reference gene for normalization.
-
Protein Extraction and Western Blotting for this compound Protein Quantification
This protocol outlines the procedure for determining the relative levels of the this compound protein.
-
Protein Extraction:
-
Harvest approximately 1x108 cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lyse the cells by bead beating with glass beads or by sonication.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound/Atg3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands using image analysis software.
-
Normalize the this compound protein signal to a loading control, such as actin or Pgk1, to correct for variations in protein loading.
-
Visualizing the Experimental Workflow and Signaling Pathway
To clearly illustrate the proposed experimental design and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for comparing this compound expression in different yeast strains.
Caption: Role of this compound in the yeast autophagy signaling pathway.
References
- 1. Commonly used yeast strains (adapted from SGD) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 2. Benchmarking two commonly used Saccharomyces cerevisiae strains for heterologous vanillin-β-glucoside production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RT-qPCR based quantitative analysis of ARO and ADH genes in Saccharomyces cerevisiae and Metschnikowia pulcherrima strains growth white grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. identification-of-reference-genes-suitable-for-normalization-of-rt-qpcr-expression-data-in-saccharomyces-cerevisiae-during-alcoholic-fermentation - Ask this paper | Bohrium [bohrium.com]
validating the specificity of an antibody for the Aut1 protein
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to Aut1 and the Critical Role of Antibody Specificity
This compound is a novel, 55 kDa cytoplasmic protein recently identified as a key regulator in the initiation of the autophagy pathway. Under cellular stress conditions, such as nutrient deprivation, this compound translocates to the phagophore, the precursor of the autophagosome, where it interacts with the ULK1 complex to promote the formation of the isolation membrane. Given its central role in this fundamental cellular process, the ability to reliably detect and quantify this compound is paramount for research into autophagy-related diseases, including neurodegenerative disorders and cancer.
Comparison of Commercially Available Anti-Aut1 Antibodies
The following table summarizes the key features and performance of three leading anti-Aut1 antibodies: Ab-X, Ab-Y, and Ab-Z.
| Feature | Antibody Ab-X (Vendor A) | Antibody Ab-Y (Vendor B) | Antibody Ab-Z (Vendor C) |
| Clonality | Monoclonal (Mouse) | Monoclonal (Rabbit) | Monoclonal (Mouse) |
| Immunogen | Recombinant full-length human this compound | Synthetic peptide (aa 150-165 of human this compound) | Recombinant N-terminal fragment of human this compound |
| Validated Applications | WB, IF | WB, IP, IF | WB |
| Specificity Grade (Internal Validation) | ★★★☆☆ | ★★★★★ | ★★☆☆☆ |
| Lot-to-Lot Consistency | Moderate | High | High |
| Price (per 100 µL) | $350 | $450 | $320 |
Experimental Validation Data
To objectively assess the specificity of each antibody, a series of validation experiments were performed using wild-type (WT) and this compound knockout (KO) HeLa cell lines.
Western Blot (WB) Analysis
Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at its correct molecular weight.
Results Summary:
| Antibody | WT Lysate (Band at 55 kDa) | KO Lysate (Band at 55 kDa) | Off-Target Bands |
| Ab-X | Strong | Faint | Yes (minor bands at ~70 kDa and ~30 kDa) |
| Ab-Y | Strong | Absent | No |
| Ab-Z | Moderate | Moderate | Yes (a prominent band at ~60 kDa) |
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
Immunoprecipitation is used to isolate the target protein from a complex mixture. The specificity is determined by identifying the immunoprecipitated protein and its binding partners.
Results Summary:
| Antibody | This compound Peptides Identified (MS) | Fold Enrichment of this compound (vs. IgG control) | Known this compound Interactors Co-precipitated |
| Ab-X | 12 | 50-fold | ULK1 |
| Ab-Y | 25 | 200-fold | ULK1, ATG13, FIP200 |
| Ab-Z | 8 | 20-fold | None detected |
Immunofluorescence (IF) Analysis
Immunofluorescence allows for the visualization of the subcellular localization of the target protein, providing another layer of specificity validation.
Results Summary:
| Antibody | WT Cells (Localization) | KO Cells (Signal) | Co-localization with LC3 (Autophagy induction) |
| Ab-X | Diffuse cytoplasmic | Low background | Partial |
| Ab-Y | Diffuse cytoplasmic, puncta upon starvation | No signal | Strong co-localization in puncta |
| Ab-Z | Punctate (even in basal conditions) | Significant background | Poor |
Visualizing Experimental Workflows and Pathways
Diagrams
Detailed Experimental Protocols
Western Blot Protocol
-
Cell Lysis: Harvest wild-type and this compound KO HeLa cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20 µg of protein from each lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-X, Ab-Y, or Ab-Z, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-mouse or anti-rabbit secondary antibody (1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation Protocol
-
Cell Lysis: Lyse 1x10^7 wild-type HeLa cells in non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Antibody Incubation: Add 5 µg of the primary antibody (Ab-X, Ab-Y, or Ab-Z) or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washing: Wash the beads five times with cold IP lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in 1X Laemmli sample buffer for 10 minutes.
-
Analysis: Analyze the eluate by Western blot or prepare for mass spectrometry analysis.
Immunofluorescence Protocol
-
Cell Culture: Grow wild-type and this compound KO HeLa cells on glass coverslips. Induce autophagy by incubating in Earle's Balanced Salt Solution (EBSS) for 2 hours where required.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (Ab-X, Ab-Y, or Ab-Z, diluted 1:200 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with an Alexa Fluor 488-conjugated secondary antibody (1:500 in blocking buffer) for 1 hour at room temperature in the dark. For co-localization, a primary antibody against LC3 (rabbit) and an Alexa Fluor 594-conjugated anti-rabbit secondary can be co-incubated.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount coverslips on slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal microscope.
A Comparative Analysis of AUT1/ATG3 Function in Yeast and Mammalian Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
The autophagy-related protein AUT1, also known as ATG3, is a key enzyme in the intricate cellular process of autophagy, a fundamental mechanism for cellular homeostasis and stress response. As an E2-like conjugating enzyme, ATG3 plays a pivotal role in the lipidation of ATG8-family proteins (LC3/GABARAP in mammals), a critical step in the formation of the autophagosome. While the core function of ATG3 is highly conserved from yeast to mammals, subtle differences in its regulation, interactions, and the broader cellular context of autophagy present important considerations for researchers. This guide provides a comparative analysis of this compound/ATG3 function in Saccharomyces cerevisiae (yeast) and mammalian cells, supported by experimental data and detailed protocols.
Functional Comparison: Core Mechanism and Divergent Regulation
Both yeast Atg3 and its mammalian homolog, ATG3, catalyze the covalent attachment of Atg8/LC3 to the headgroup of phosphatidylethanolamine (B1630911) (PE) on the burgeoning autophagosomal membrane. This process is essential for the elongation and closure of the autophagosome. The enzymatic cascade is analogous in both systems, involving an E1-like activating enzyme (Atg7), the E2-like conjugating enzyme (Atg3), and an E3-like ligase complex (Atg12-Atg5-Atg16 in yeast; ATG12-ATG5-ATG16L1 in mammals).
Despite this conserved core function, there are notable differences:
-
Complexity of the ATG8 Family: Yeast possesses a single Atg8 protein. In contrast, mammals have a family of Atg8 homologs, broadly classified into the LC3 subfamily (LC3A, LC3B, LC3C) and the GABARAP subfamily (GABARAP, GABARAPL1, GABARAPL2), which may have distinct roles in autophagosome biogenesis and cargo selection.
-
Regulatory Mechanisms: While the general principles of regulation by nutrient status are conserved, the specific upstream signaling pathways and post-translational modifications of ATG3 and its interacting partners can differ. For instance, in yeast, the acetylation of Atg3 has been shown to positively regulate autophagy.[1] In mammals, additional layers of regulation involving other proteins and signaling cascades add to the complexity.
-
Selective Autophagy: Yeast has a well-characterized selective autophagy pathway known as the cytoplasm-to-vacuole targeting (Cvt) pathway, which utilizes much of the core autophagy machinery, including Atg3, for the delivery of specific hydrolases to the vacuole. While mammals also possess sophisticated selective autophagy pathways (e.g., mitophagy, xenophagy), the specific adaptor proteins and regulatory nuances can vary.
Quantitative Data Summary
The following tables summarize key quantitative parameters for yeast and mammalian ATG3, providing a basis for direct comparison of their biochemical and cellular functions.
| Parameter | Yeast (S. cerevisiae) | Mammalian (Human) | Reference(s) |
| Protein Size (amino acids) | 310 | ~314 | [1] |
| ATG3-ATG7 Binding Affinity (Kd) | 0.35 µM | 0.9 µM | |
| ATG3-ATG8/LC3 Binding Affinity (Kd) | Not explicitly found | Not explicitly found | |
| Enzymatic Kinetics (Km) | Not explicitly found | Not explicitly found | |
| Enzymatic Kinetics (kcat) | Not explicitly found | Not explicitly found |
| Phenotype of Knockout/Deletion | Yeast (atg3Δ) | Mammalian (Atg3-/-) | Reference(s) |
| Autophagy | Defective in starvation-induced bulk autophagy and the Cvt pathway. | Autophagy is blocked; accumulation of upstream autophagy factors like ATG16L1 puncta. | [2] |
| Viability | Viable under normal growth conditions but show decreased survival during starvation. | Neonatal lethal. | [1] |
| Development | Defective in sporulation. | Essential for embryonic development. | [2] |
Signaling and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: A simplified diagram of the ATG8/LC3 conjugation pathway in yeast and mammalian cells.
Caption: A generalized workflow for an in vitro Atg8/LC3 lipidation assay.
Experimental Protocols
In Vitro Reconstitution of Yeast Atg8 Lipidation
This protocol is adapted from established methods for reconstituting the yeast Atg8 conjugation system in vitro.
a. Expression and Purification of Recombinant Proteins:
-
Constructs: Clone S. cerevisiae ATG3, ATG7, ATG8, ATG12, and ATG5 into appropriate expression vectors (e.g., pGEX for GST-fusion, pET for His-tag). For Atg8, use a construct that expresses the processed form ending in Gly116.
-
Expression: Transform plasmids into an E. coli expression strain (e.g., BL21(DE3)). Grow cultures to mid-log phase (OD600 ~0.6-0.8) and induce protein expression with IPTG (e.g., 0.1-1 mM) at a suitable temperature (e.g., 18-30°C) for several hours or overnight.
-
Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify fusion proteins using affinity chromatography (e.g., Glutathione Sepharose for GST-tags, Ni-NTA agarose (B213101) for His-tags).
-
Wash the resin extensively and elute the protein.
-
If necessary, remove the tag by protease cleavage (e.g., PreScission Protease for GST) followed by further purification (e.g., size-exclusion chromatography).
-
Dialyze purified proteins into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT) and store at -80°C.
-
b. Preparation of PE-Containing Liposomes:
-
Prepare a lipid mixture in chloroform, typically containing a high percentage of Phosphatidylethanolamine (PE, e.g., 40-70 mol%), Phosphatidylcholine (PC), and a negatively charged lipid like Phosphatidylserine (PS) or Phosphatidylinositol (PI).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film in the reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) by vortexing.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
c. In Vitro Lipidation Reaction:
-
In a microcentrifuge tube, assemble the reaction mixture on ice. A typical reaction contains:
-
Atg7 (e.g., 0.1-0.5 µM)
-
Atg3 (e.g., 0.5-2 µM)
-
Atg8 (e.g., 5-10 µM)
-
Atg12-Atg5 conjugate (optional, but enhances the reaction; e.g., 0.5-1 µM)
-
PE-containing liposomes (e.g., 0.1-0.5 mM total lipid)
-
ATP (1-2 mM)
-
MgCl₂ (1-2 mM)
-
Reaction Buffer to final volume.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
At desired time points, stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE (a urea-containing gel system can improve separation of lipidated and unlipidated Atg8) followed by Coomassie blue staining or Western blotting with an anti-Atg8 antibody. Atg8-PE will migrate faster than unlipidated Atg8.
In Vitro Reconstitution of Mammalian LC3 Lipidation
This protocol is similar to the yeast system, with some modifications for mammalian proteins.
a. Expression and Purification of Recombinant Proteins:
-
Constructs and Expression: Human ATG3, ATG7, LC3B, ATG12, ATG5, and ATG16L1 can be expressed in E. coli or insect cell systems for higher yields and proper folding of larger complexes.
-
Purification: Follow similar affinity and size-exclusion chromatography steps as described for the yeast proteins. The ATG12-ATG5 conjugate can be co-expressed and purified as a stable complex.
b. Preparation of Liposomes:
-
The procedure is identical to that described for the yeast assay. The lipid composition can be varied to investigate the influence of different lipids on the reaction.
c. In Vitro Lipidation Reaction:
-
Assemble the reaction mixture, which typically includes:
-
ATG7 (e.g., 0.1-0.5 µM)
-
ATG3 (e.g., 0.5-2 µM)
-
LC3B (e.g., 5-10 µM)
-
ATG12-ATG5-ATG16L1 complex (e.g., 0.1-0.5 µM)
-
PE-containing liposomes
-
ATP (1-2 mM)
-
MgCl₂ (1-2 mM)
-
Reaction Buffer.
-
-
Incubate the reaction at 37°C.
-
Stop and analyze the reaction as described for the yeast system, using an anti-LC3B antibody for Western blotting. The lipidated form, LC3-II, will show increased mobility on the gel compared to the unlipidated LC3-I.
Conclusion
The fundamental role of this compound/ATG3 as an E2-like enzyme in the lipidation of Atg8/LC3 is a cornerstone of autophagy in both yeast and mammalian cells. While the core machinery is remarkably conserved, the increased complexity of the mammalian system, particularly in terms of the ATG8 protein family and regulatory networks, offers fertile ground for further investigation. The quantitative data, though incomplete in some areas, highlights the similar binding affinities for the ATG3-ATG7 interaction, underscoring the conserved nature of this E1-E2 engagement. The starkly different organismal phenotypes of ATG3 deletion—reduced starvation survival in yeast versus neonatal lethality in mammals—underscore the increasingly critical role of autophagy in the development and homeostasis of complex multicellular organisms. The provided protocols offer a robust framework for researchers to dissect the function of this essential enzyme and to explore potential therapeutic interventions targeting the autophagy pathway.
References
Safety Operating Guide
Essential Safety and Disposal Plan for AUT1
This document provides procedural guidance for the proper disposal of AUT1, a modulator of Kv3 potassium channels, intended for researchers, scientists, and drug development professionals. The following information is based on general laboratory safety protocols and should be supplemented by institution-specific guidelines.
Chemical and Physical Properties of this compound
For easy reference, the key quantitative data for this compound (CAS Number: 1311136-84-1) are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.4 g/mol |
| Solubility | DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 5 mg/mL |
| EC₅₀ for Kv3.1b | 4.7 µM |
| EC₅₀ for Kv3.2a | 4.9 µM |
Experimental Protocols: Disposal of this compound
While specific experimental protocols for the disposal of this compound are not explicitly available, the following step-by-step procedure is based on standard practices for the disposal of small-molecule organic compounds used in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[3][4][5]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., DMSO, DMF, Ethanol) should be collected in a designated, sealed, and clearly labeled hazardous organic waste container.
-
Do not mix aqueous waste with organic solvent waste.
-
It is not an acceptable practice to dispose of even water-soluble solvents down the drain.
-
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione"), the solvent(s) used, and the approximate concentration and volume.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep waste containers closed except when adding waste.
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Important Considerations:
-
Consult Institutional Guidelines: Always consult and adhere to your institution's specific hazardous waste management procedures.
-
Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain.
-
Empty Containers: Triple-rinse empty containers that held this compound with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. ricmarindustries.com [ricmarindustries.com]
- 4. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 5. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for AUT1
Disclaimer: Specific safety data for a substance identified as "AUT1" is not publicly available. This guide provides a comprehensive framework for handling potentially hazardous novel chemical compounds in a laboratory setting. Researchers must consult the Safety Data Sheet (SDS) for any specific chemical to obtain detailed safety and handling information.
This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for a hypothetical hazardous chemical, designated "this compound," to ensure the safety of laboratory personnel. The procedures detailed below are based on established best practices for chemical safety and are intended to be adapted based on a thorough risk assessment of the specific compound's properties.
Hazard Identification and Risk Assessment
Before handling any new chemical, a thorough risk assessment is mandatory. The primary source of information is the manufacturer-provided Safety Data Sheet (SDS). Key sections to review include Hazards Identification, First-aid measures, Handling and storage, and Exposure controls/personal protection.
Hypothetical Hazard Profile for this compound:
| Hazard Class | Description |
| Physical Hazards | Flammable liquid and vapor. |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Environmental Hazards | Harmful to aquatic life. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals.[1][2] The following table summarizes the recommended PPE for handling this compound based on its hypothetical hazard profile.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile or neoprene gloves.[2] Rationale: To prevent skin contact and irritation. Always check the glove manufacturer's compatibility chart for the specific chemical or solvent being used. |
| Eyes/Face | Safety goggles and face shield | Type: ANSI Z87.1 compliant safety goggles.[2] A face shield should be worn over goggles when there is a significant splash hazard. Rationale: To protect against chemical splashes that can cause serious eye irritation. |
| Body | Flame-resistant lab coat | Type: Lab coat made of flame-resistant material (e.g., Nomex). Rationale: To protect against flammable liquid spills and splashes, and to prevent skin irritation. |
| Respiratory | Fume hood or respirator | Type: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors may be required based on the risk assessment. Rationale: To prevent inhalation of vapors that may cause respiratory irritation. |
Standard Operating Procedures (SOPs)
Adherence to established SOPs is crucial for safe handling and minimizing the risk of exposure or accidents.[3]
1. Handling and Storage:
-
Engineering Controls: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling.
-
Storage: Store containers of this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Ensure containers are tightly sealed and clearly labeled. Store below eye level.
-
Transport: When transporting this compound, use a secondary container to mitigate spills.
2. Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communication: Alert nearby personnel and the laboratory supervisor.
-
Containment: For small spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials to absorb flammable liquids.
-
Cleanup: Wearing appropriate PPE, carefully apply the absorbent material to the spill, working from the outside in. Collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
3. Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. Never pour any chemicals down the sink.
Emergency Procedures
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for responding to a chemical spill in the laboratory.
Caption: Workflow for Chemical Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
